3-Fluoropicolinimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXKHBOEMZSALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoropicolinimidamide: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-Fluoropicolinimidamide, a fluorinated pyridine derivative with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis, spectroscopic analysis, and pharmacological screening, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.
Molecular Architecture and Physicochemical Profile
This compound, systematically named 3-fluoropyridine-2-carboximidamide, is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 3-position and an imidamide (amidine) group at the 2-position. The presence of the highly electronegative fluorine atom and the basic amidine functionality imparts unique electronic and steric properties to the molecule, influencing its reactivity, binding affinity to biological targets, and pharmacokinetic profile.
The compound is commonly handled as its hydrochloride salt to enhance stability and solubility.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem[1] |
| CAS Number | 246872-67-3 | PubChem[1] |
| Molecular Formula | C₆H₇ClFN₃ | PubChem[1] |
| Molecular Weight | 175.59 g/mol | PubChem[1] |
| Melting Point | 179 – 186 °C (for the related (R)-(−)-3-Fluoropyrrolidine hydrochloride) | Ossila[2], Sigma-Aldrich[3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4][5] | Inferred from related structures |
| pKa | The amidine group is basic and is expected to have a pKa in the range of 9-11. | Inferred from chemical principles |
Strategic Synthesis Pathway
The synthesis of this compound can be strategically designed from commercially available precursors. A plausible and efficient synthetic route involves the preparation of the key intermediate, 3-fluoropicolinonitrile, followed by its conversion to the target imidamide.
Synthesis of the Precursor: 3-Fluoropyridine
A robust method for the preparation of 3-fluoropyridine is the Balz-Schiemann reaction, which involves the diazotization of 3-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. An alternative high-yield industrial method has also been patented.[6][7]
Figure 1: Synthetic scheme for the preparation of 3-fluoropyridine.
Proposed Synthesis of this compound
A common and effective method for the synthesis of amidines is the Pinner reaction, which proceeds through an imidate intermediate from a nitrile.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of 3-Fluoropicolinonitrile. This step would likely involve a nucleophilic aromatic substitution reaction on a suitable 3-fluoropyridine derivative or a Sandmeyer-type reaction from a 2-amino-3-fluoropyridine precursor.
-
Step 2: Formation of the Imidate Hydrochloride. 3-Fluoropicolinonitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting imidate hydrochloride salt typically precipitates and can be collected by filtration.
-
Step 3: Ammonolysis to this compound. The isolated imidate hydrochloride is suspended in a solution of ammonia in an alcohol (e.g., ethanolic ammonia) and stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Figure 2: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While specific experimental spectra for the title compound are not widely published, the expected spectral features can be predicted based on the analysis of its constituent functional groups and data from closely related analogs like 3-fluoropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the amidine group. The protons of the amidine group may appear as broad signals due to quadrupole broadening and exchange with residual water. For reference, the aromatic protons of 3-fluoropyridine appear in the range of 7.0-8.5 ppm.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the pyridine ring carbons will be influenced by the fluorine substituent.[10][11]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a single resonance for the fluorine atom at the 3-position of the pyridine ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[12][13][14][15][16]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and imine groups of the amidine functionality.
-
C=N stretching: A strong absorption band in the region of 1620-1680 cm⁻¹ for the imine double bond.
-
C-F stretching: A strong, sharp band in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.[17][18][19][20][21]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for related amides and aromatic compounds involve cleavage of the amide bond and fragmentation of the pyridine ring.[22][23][24][25][26]
Potential Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][27][28][29] The pyridine scaffold is also a common feature in many approved drugs. The combination of a fluorinated pyridine ring with a basic amidine group in this compound suggests a high potential for biological activity.
Antimicrobial Activity
Flavonoids and other heterocyclic compounds have shown promising antimicrobial activities.[30][31][32][33] The structural motifs within this compound suggest it could be investigated for its efficacy against a range of bacterial and fungal pathogens. The amidine group may facilitate interactions with microbial cell membranes or enzymes.
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[34][35][36][37] The 3-fluoropyridine moiety is present in several enzyme inhibitors. It is plausible that this compound could act as an inhibitor for various classes of enzymes, such as kinases, proteases, or oxidoreductases. The N-oxidation of 3-substituted pyridines is a known metabolic pathway and can be influenced by various inhibitors and inducers.[38]
Figure 3: Conceptual diagram of competitive enzyme inhibition by this compound.
Anticancer Potential
Numerous fluorinated heterocyclic compounds have been developed as anticancer agents. Their mechanisms often involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival. Given the prevalence of pyridine-containing structures in oncology drug discovery, this compound warrants investigation for its potential cytostatic or cytotoxic effects on cancer cell lines.
Conclusion and Future Directions
This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by a suite of spectroscopic methods. The presence of the fluoropyridine and amidine moieties suggests a high likelihood of biological activity.
Future research should focus on the following areas:
-
Optimization of Synthesis: Development and validation of a high-yield, scalable synthesis protocol.
-
Comprehensive Characterization: Detailed experimental determination of its physicochemical properties, including solubility and pKa.
-
Spectroscopic Database: Publication of complete and assigned NMR, IR, and MS data.
-
Pharmacological Screening: A broad-based screening of its biological activity against a panel of microbial strains, cancer cell lines, and key enzymes to identify its therapeutic potential and mechanism of action.
This technical guide provides a solid foundation for initiating further research and development of this compound and its derivatives as potential next-generation therapeutics.
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An In-depth Technical Guide to 3-Fluoropicolinimidamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoropicolinimidamide, with the Chemical Abstracts Service (CAS) number 246872-67-3, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the picolinimidamide scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity.[1][2][3][4] This guide provides a comprehensive overview of this compound, detailing its chemical characteristics, a proposed synthetic route, and its potential as a therapeutic agent, drawing insights from related structural analogs.
Physicochemical Properties and Structural Attributes
This compound hydrochloride is the commonly available salt form of the compound. A summary of its key physicochemical properties is presented in Table 1. The presence of the fluorine atom and the amidine group are key structural features that dictate its chemical reactivity and biological interactions. The pyridine ring provides a scaffold that is prevalent in many biologically active molecules.
| Property | Value | Source |
| CAS Number | 246872-67-3 | PubChem |
| Molecular Formula | C₆H₇ClFN₃ | PubChem |
| Molecular Weight | 175.59 g/mol | PubChem |
| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem |
| Synonyms | This compound hydrochloride, 3-Fluoro-pyridine-2-carboxamidine hydrochloride | PubChem |
Synthesis of this compound
A robust and widely applicable method for the synthesis of amidines from nitriles is the Pinner reaction.[1][5][6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the corresponding amidine. A proposed synthetic pathway for this compound hydrochloride, starting from the commercially available 3-fluoropicolinonitrile, is outlined below.
Proposed Synthetic Workflow via Pinner Reaction
Caption: Proposed synthesis of this compound HCl via the Pinner reaction.
Detailed Experimental Protocol (Proposed)
Materials:
-
3-Fluoropicolinonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in anhydrous ethanol)
-
Anhydrous solvents
Step 1: Formation of Ethyl 3-fluoropicolinimidate hydrochloride (Pinner Salt)
-
Dissolve 3-fluoropicolinonitrile in a mixture of anhydrous diethyl ether and a stoichiometric amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.
-
Cool the reaction mixture in an ice-salt bath to maintain a low temperature.
-
Bubble dry hydrogen chloride gas through the stirred solution. The Pinner salt will precipitate as a white solid.[5][6]
-
Continue the addition of HCl until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Filter the precipitate under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum to yield the crude ethyl 3-fluoropicolinimidate hydrochloride.
Step 2: Ammonolysis to this compound hydrochloride
-
Suspend the crude Pinner salt in anhydrous ethanol in a pressure-resistant vessel.
-
Cool the suspension and introduce anhydrous ammonia gas or add a saturated solution of ammonia in anhydrous ethanol.
-
Seal the vessel and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The resulting solid is the crude this compound hydrochloride.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the final product with high purity.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the therapeutic potential of structurally related picolinamide and fluorinated aromatic compounds has been explored, suggesting promising avenues for investigation.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of picolinamide derivatives.[8][9] For instance, a novel series of N-methylpicolinamide-4-thiol derivatives demonstrated potent anti-proliferative activities against several human cancer cell lines.[8] Similarly, a study on bithiophene-fluorobenzamidine, a compound containing a fluorinated amidine moiety, revealed significant antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice.[10] The underlying mechanisms often involve the inhibition of key enzymes in cell cycle progression and signaling pathways, such as cyclin-dependent kinases (CDKs) and human epidermal growth factor receptor 2 (HER2).[10]
Antimicrobial Activity
The picolinamide scaffold is also a component of some antimicrobial agents. The structural similarity of this compound to these compounds suggests it may possess antibacterial or antifungal properties. For example, certain quinoline derivatives containing a fluoro-substituted phenoxy moiety have shown excellent antimycobacterial activity.[7] Flavonoids, another class of natural products, have also demonstrated that the presence and position of hydroxyl and other functional groups can significantly impact their antimicrobial efficacy.[2][3][11]
Proposed Mechanism of Action
Based on the activities of related compounds, the mechanism of action of this compound could involve the inhibition of specific enzymes or the modulation of signaling pathways crucial for cell survival and proliferation.
Proposed Signaling Pathway Inhibition
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An In-Depth Technical Guide to the Synthesis of 3-Fluoropicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Fluoropicolinimidamide hydrochloride, a valuable building block in medicinal chemistry. The document delves into the theoretical underpinnings and practical execution of the most scientifically sound and widely adopted synthetic route: the Pinner reaction. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring protocols are self-validating systems of scientific integrity. Detailed, step-by-step methodologies, quantitative data summaries, and mechanistic diagrams are provided to empower researchers in the successful synthesis and purification of this important intermediate.
Introduction: The Significance of this compound Hydrochloride
This compound hydrochloride is a key synthetic intermediate whose structural motifs—a fluorinated pyridine ring and an amidine group—are prevalent in a wide array of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amidine functional group is a common pharmacophore in enzyme inhibitors and receptor ligands. Consequently, access to a reliable and scalable synthesis of this compound hydrochloride is of paramount importance to drug discovery and development programs.
This guide will focus on the Pinner reaction, a classic and robust method for the conversion of nitriles to the corresponding imidamide hydrochlorides.[1][2][3][4] The reaction proceeds in two distinct stages: the formation of an intermediate imidate hydrochloride (often referred to as a Pinner salt) followed by ammonolysis to yield the desired amidine hydrochloride.
The Synthetic Pathway: A Mechanistic Approach
The synthesis of this compound hydrochloride is a two-step process commencing with the commercially available 3-fluoropicolinonitrile. The overall transformation is depicted below:
Figure 1: Overall synthetic workflow for this compound hydrochloride.
Step 1: The Pinner Reaction - Formation of the Imidate Hydrochloride
The Pinner reaction is an acid-catalyzed addition of an alcohol to a nitrile.[1][2][3][4] In the context of this synthesis, 3-fluoropicolinonitrile is reacted with ethanol in the presence of anhydrous hydrogen chloride gas.
Mechanism:
The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. This is a critical activation step, particularly for electron-deficient nitriles like 3-fluoropicolinonitrile, where the electronegative fluorine atom and the pyridine ring withdraw electron density from the nitrile group. The activated nitrilium ion is then susceptible to nucleophilic attack by ethanol. A subsequent proton transfer yields the ethyl 3-fluoropicolinimidate hydrochloride, or Pinner salt.[1][5]
Figure 2: Mechanism of the Pinner reaction.
Step 2: Ammonolysis - Conversion to the Amidine Hydrochloride
The intermediate Pinner salt is a reactive species that readily undergoes nucleophilic attack by ammonia. The ammonolysis step involves the displacement of the ethoxy group by an amino group to form the final product, this compound hydrochloride. This reaction is typically carried out by treating the Pinner salt with a solution of ammonia in an alcohol.
Mechanism:
Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imidate. This leads to a tetrahedral intermediate which then eliminates ethanol to form the protonated amidine. The final product is the stable hydrochloride salt of the amidine.
Figure 3: Mechanism of the ammonolysis step.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoropicolinonitrile | ≥98% | Commercially Available | --- |
| Ethanol | Anhydrous, ≥99.5% | Standard Supplier | Must be anhydrous to prevent hydrolysis of the imidate. |
| Hydrogen Chloride | Gas, Anhydrous | Standard Supplier | Crucial for the Pinner reaction. |
| Ammonia | 7N solution in Methanol | Commercially Available | A convenient source of anhydrous ammonia. |
| Diethyl Ether | Anhydrous | Standard Supplier | Used for precipitation and washing. |
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 3-fluoropicolinimidate hydrochloride (Pinner Salt)
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride) is charged with 3-fluoropicolinonitrile (1.0 eq) and anhydrous ethanol (5.0 eq).
-
HCl Gas Introduction: The flask is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete within 4-6 hours. The formation of a white precipitate indicates the formation of the Pinner salt.
-
Isolation of Intermediate: Upon completion, the reaction mixture is diluted with anhydrous diethyl ether to facilitate further precipitation of the Pinner salt. The solid is then collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude ethyl 3-fluoropicolinimidate hydrochloride. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound hydrochloride
-
Ammonolysis: The crude ethyl 3-fluoropicolinimidate hydrochloride from the previous step is suspended in anhydrous methanol in a sealed pressure vessel. The vessel is cooled to -78 °C (dry ice/acetone bath) and a 7N solution of ammonia in methanol (3.0-5.0 eq) is added.
-
Reaction Conditions: The vessel is securely sealed and allowed to warm to room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up and Isolation: The reaction vessel is cooled before opening. The solvent is removed under reduced pressure to yield the crude this compound hydrochloride.
Purification
The crude this compound hydrochloride can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and diethyl ether.
-
The crude product is dissolved in a minimal amount of hot ethanol.
-
The solution is allowed to cool to room temperature, and diethyl ether is added portion-wise until the solution becomes turbid.
-
The mixture is then cooled in an ice bath to induce crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
A patent for purifying amidine hydrochlorides suggests treating an alcoholic solution of the crude product with an alkoxide to precipitate inorganic salts, followed by adsorption with molecular sieves or macroporous resin, filtration, and crystallization.[6]
Characterization
The structure and purity of the synthesized this compound hydrochloride should be confirmed by various analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the pyridine ring protons and the -NH and -NH2 protons of the amidine group. The chemical shifts will be influenced by the fluorine substituent and the protonation state.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the carbon atoms in the molecule, including the characteristic amidine carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as N-H stretching vibrations of the amidine and C=N stretching.
-
MS (Mass Spectrometry): To determine the molecular weight of the free base and confirm the elemental composition.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, which should be in agreement with the calculated values for the hydrochloride salt.
Safety Considerations
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Ammonia: Ammonia is a corrosive and pungent gas. Handle the 7N solution in methanol with care in a fume hood.
-
Pressure Vessel: The ammonolysis step is performed in a sealed vessel. Ensure the vessel is appropriate for the expected pressure and temperature.
-
General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.
Conclusion
The synthesis of this compound hydrochloride via the Pinner reaction is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the management of temperature, researchers can consistently obtain this valuable intermediate in good yield and high purity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this synthetic route in a research and development setting.
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NROChemistry. Pinner Reaction. [Link]
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Kaur, H., et al. A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]
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Al-Ghorbani, M., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
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The Strategic Role of Fluorination in Modulating the Bioactivity of Picolinimidamides: A Technical Guide
Introduction: The Convergence of Fluorine Chemistry and the Picolinimidamide Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for optimizing efficacy, metabolic stability, and overall performance.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a molecule's electronic profile, lipophilicity, and binding interactions with biological targets.[2][3] When these properties are leveraged within a privileged chemical scaffold, the potential for innovation is substantial.
This technical guide delves into the biological activity of a particularly promising class of compounds: fluorinated picolinimidamides. The picolinimidamide moiety, a derivative of picolinic acid, represents a versatile structural motif found in a range of biologically active compounds, notably in the portfolio of novel insecticides and herbicides.[4][5] By exploring the synthesis, proposed mechanisms of action, and structure-activity relationships of fluorinated picolinimidamides, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential and the experimental avenues for their exploration. This guide is built upon established principles of medicinal and agrochemical chemistry, drawing parallels from structurally related and well-characterized fluorinated compounds to illuminate the path forward for this specific chemical class.
Synthetic Strategies for Fluorinated Picolinimidamides: A Proposed Workflow
The synthesis of fluorinated picolinimidamides necessitates a multi-step approach, beginning with the construction of a fluorinated picolinic acid core, followed by the formation of the imidamide functionality. The following protocol outlines a plausible and adaptable synthetic route, drawing inspiration from established methods for the synthesis of related fluorinated heterocyclic compounds.[6][7]
Experimental Protocol: Synthesis of a Model Fluorinated Picolinimidamide
Objective: To synthesize N'-tert-butyl-N-(4-fluoro-2-(trifluoromethyl)phenyl)-6-(trifluoromethyl)picolinimidamide.
Materials:
-
2-bromo-6-(trifluoromethyl)pyridine
-
4-fluoro-2-(trifluoromethyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
tert-Butylamine
-
Triethylamine
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Step-by-Step Methodology:
-
Buchwald-Hartwig Amination:
-
To a flame-dried round-bottom flask, add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), 4-fluoro-2-(trifluoromethyl)aniline (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the fluorinated N-arylpicolinamine intermediate.
-
-
Formation of the Picolinimidoyl Chloride:
-
Dissolve the purified N-arylpicolinamine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess reagent under reduced pressure to obtain the crude picolinimidoyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Imidamide Formation:
-
Dissolve the crude picolinimidoyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of tert-butylamine (2.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the picolinimidoyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final fluorinated picolinimidamide.
-
Causality Behind Experimental Choices:
-
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of C-N bonds, making it an ideal choice for coupling the fluorinated aniline with the pyridine core. The choice of Xantphos as a ligand is based on its proven efficacy in facilitating such couplings with electron-deficient pyridines.
-
The use of oxalyl chloride to form the imidoyl chloride is a standard and efficient method. The reaction proceeds through a Vilsmeier-Haack-type intermediate.
-
Triethylamine is used as a base in the final step to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for a fluorinated picolinimidamide.
Biological Activity and Proposed Mechanism of Action
While specific data on fluorinated picolinimidamides is emerging, we can infer their likely biological activities and mechanisms of action by examining related classes of agrochemicals. The pyridine ring is a common feature in many insecticides, and the introduction of fluorine is known to enhance their potency.[8]
Insecticidal Activity
Fluorinated picolinimidamides are anticipated to exhibit potent insecticidal activity, particularly against sucking and chewing insects. The mode of action is likely to be centered on the insect's nervous system, a common target for many modern insecticides.[9][10]
Proposed Mechanism of Action: Modulation of Insect Nicotinic Acetylcholine Receptors (nAChRs)
Many successful insecticides, such as the neonicotinoids, act as agonists of insect nicotinic acetylcholine receptors (nAChRs).[10] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the insect central nervous system. Overstimulation of these receptors leads to paralysis and death.[11]
The fluorinated picolinimidamide structure, with its electron-deficient pyridine ring and the imidamide moiety, may allow it to bind to a specific site on the nAChR, leading to its activation. The fluorine substituents could enhance this binding through favorable electrostatic interactions and by increasing the molecule's ability to penetrate the insect's cuticle and reach the target site.
Visualization of the Proposed Mechanism of Action
Caption: Proposed mechanism of action at the insect nAChR.
Experimental Protocol: Insecticidal Bioassay
Objective: To determine the insecticidal activity of a fluorinated picolinimidamide against the cotton aphid (Aphis gossypii).
Materials:
-
Fluorinated picolinimidamide test compound
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Cotton plants
-
Healthy, synchronized adult cotton aphids
-
Spray tower or Potter spray tower
-
Petri dishes
-
Fine camel-hair brush
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the fluorinated picolinimidamide in acetone.
-
Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).
-
For each dilution, prepare the final spray solution by adding a small amount of Triton X-100 (e.g., 0.1%) as a surfactant and diluting with distilled water. A control solution containing acetone and Triton X-100 in water should also be prepared.
-
-
Infestation of Plants:
-
Select healthy cotton plants with at least two true leaves.
-
Using a fine camel-hair brush, carefully transfer a known number of adult aphids (e.g., 30-40) onto the leaves of each plant.
-
Allow the aphids to settle for 24 hours before treatment.
-
-
Application of Test Solutions:
-
Place the infested plants in a spray tower.
-
Spray each plant with the corresponding test solution until runoff. Ensure even coverage of all leaf surfaces.
-
Treat a set of plants with the control solution.
-
Each concentration and the control should have multiple replicates (e.g., 3-5 plants).
-
-
Incubation and Assessment:
-
After treatment, allow the plants to air dry.
-
Place the treated plants in a controlled environment (e.g., 25±1 °C, 60-70% relative humidity, 16:8 light:dark photoperiod).
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment. An aphid is considered dead if it does not move when gently prodded with the brush.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) value for the test compound.
-
Structure-Activity Relationships (SAR): Guiding Principles for Optimization
The biological activity of fluorinated picolinimidamides can be fine-tuned by systematically modifying their structure. The following table summarizes key SAR insights gleaned from related classes of fluorinated agrochemicals.[12][13]
| Molecular Position | Substituent Effect on Activity | Rationale |
| Pyridine Ring | Introduction of electron-withdrawing groups (e.g., -CF₃) at the 6-position often increases insecticidal potency. | Enhances the electrophilicity of the pyridine ring, potentially improving binding to the target receptor. |
| Aniline Ring | The position and number of fluorine atoms are critical. A 4-fluoro substituent is a common feature in many bioactive molecules.[14] Additional fluorine or trifluoromethyl groups can further modulate activity. | Affects the electronic properties and lipophilicity of the molecule, influencing both target binding and pharmacokinetic properties. |
| Imidamide N-substituent | The nature of the alkyl or aryl group on the imidamide nitrogen can significantly impact activity and spectrum. | Influences the overall shape and steric profile of the molecule, which is crucial for fitting into the binding pocket of the target protein. |
Conclusion: A Promising Frontier in Agrochemical Research
Fluorinated picolinimidamides represent a compelling class of compounds with the potential for significant biological activity, particularly as next-generation insecticides. By leveraging the unique properties of fluorine within the picolinimidamide scaffold, it is possible to develop potent and selective agents for crop protection. The proposed synthetic pathways and biological evaluation protocols in this guide provide a solid foundation for researchers to explore this promising area of agrochemical research. Further investigation into their precise mechanism of action and the optimization of their structure through systematic SAR studies will be crucial in realizing their full potential.
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Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - NIH. (2023-04-17). [Link]
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. (2023-06-29). [Link]
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Insecticides | US EPA. (2025-02-07). [Link]
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ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. (2022-11-29). [Link]
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Insecticidal Mode of Action. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (2023-02-02). [Link]
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(PDF) Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii - ResearchGate. [Link]
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The Ascendant Role of 3-Fluoropicolinimidamide and its Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical exploration of 3-Fluoropicolinimidamide, a fluorinated heterocyclic scaffold poised for significant impact in medicinal chemistry. We will dissect its synthesis, explore the rationale behind the design of its derivatives, and elucidate the experimental workflows crucial for its evaluation as a potential therapeutic agent. This document is structured to provide not only procedural knowledge but also the underlying scientific reasoning to empower researchers in their drug discovery endeavors.
The Strategic Importance of the this compound Core
The incorporation of fluorine into small molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties.[1] The this compound scaffold is particularly noteworthy due to the unique interplay of its constituent functional groups:
-
The Pyridine Ring: A common motif in pharmaceuticals, the pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Its nitrogen atom can also serve as a hydrogen bond acceptor or be protonated, influencing solubility and receptor binding.
-
The Amidine Group: This strongly basic functional group is often protonated at physiological pH, forming a cationic species that can participate in crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.
-
The Fluorine Atom: The strategic placement of a fluorine atom at the 3-position of the pyridine ring introduces a significant electronic perturbation. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influence the molecule's conformation, and enhance its metabolic stability by blocking potential sites of oxidation.[1] This strategic fluorination can lead to improved potency, selectivity, and pharmacokinetic profiles.
Synthesis and Derivatization: A Proposed Pathway
While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methodologies for related picolinamide derivatives.[2]
Proposed Synthesis of this compound
A logical synthetic approach would commence with a commercially available starting material, such as 3-fluoropicolinonitrile. The synthesis can be envisioned as a two-step process:
-
Formation of the Imidate: The nitrile group of 3-fluoropicolinonitrile can be converted to a methyl imidate hydrochloride via the Pinner reaction. This involves treating the nitrile with anhydrous methanol in the presence of hydrogen chloride gas.
-
Ammonolysis to the Amidine: The resulting imidate is then subjected to ammonolysis, where treatment with ammonia in a suitable solvent (e.g., methanol) displaces the methoxy group to yield the desired this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluoropicolinonitrile
-
Anhydrous Methanol
-
Hydrogen Chloride (gas)
-
Ammonia (in methanol)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
Procedure:
Step 1: Methyl 3-fluoropicolinimidate hydrochloride formation
-
Dissolve 3-fluoropicolinonitrile (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the reaction mixture remains cool.
-
Seal the flask and allow it to stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude methyl 3-fluoropicolinimidate hydrochloride.
Step 2: this compound formation
-
Dissolve the crude imidate from Step 1 in a solution of ammonia in methanol (e.g., 7N).
-
Stir the mixture at room temperature for 48 hours in a sealed vessel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Rationale for Derivative Design
The this compound core serves as an excellent starting point for the generation of a library of derivatives with diverse biological activities. The primary points for modification are the amidine and pyridine moieties.
| Modification Site | Rationale | Example Derivative Class |
| Amidine Nitrogen | To explore the necessity of the unsubstituted amidine for activity and to introduce new interaction points. Alkylation or arylation can modulate basicity, lipophilicity, and steric bulk, potentially leading to altered target affinity and selectivity. | N-alkyl or N-aryl-3-fluoropicolinimidamides |
| Pyridine Ring | To probe the electronic and steric requirements of the binding pocket. Introduction of various substituents can influence the overall electronic nature of the pyridine ring and provide additional points of interaction with the target protein. | Substituted 3-fluoropicolinimidamides (e.g., with chloro, methyl, or methoxy groups) |
Postulated Biological Targets and Therapeutic Applications
Given the structural motifs present in this compound, several classes of biological targets can be hypothesized as relevant for its potential therapeutic applications.
-
Kinase Inhibition: The pyridine core is a common feature in many kinase inhibitors. The amidine group could potentially interact with the hinge region of the kinase, a common binding mode for this class of drugs. Fluorination can enhance binding affinity and selectivity.[3] Potential applications could be in oncology, targeting kinases like FLT3 in acute myeloid leukemia.[4]
-
Enzyme Inhibition: The amidine group can act as a mimic of arginine or other cationic substrates, making it a potential inhibitor of enzymes such as serine proteases or nitric oxide synthases.
-
GPCR Modulation: The overall scaffold could be suitable for interaction with G-protein coupled receptors, where ionic and hydrogen bonding interactions are often critical for ligand recognition.
Experimental Workflows for Biological Evaluation
A systematic approach to evaluating the biological activity of this compound and its derivatives is crucial for successful drug development.
In Vitro Evaluation Workflow
Caption: In Vitro Evaluation Workflow for this compound Derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound derivative (test compound)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
In Vivo Evaluation Workflow
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy.
Caption: In Vivo Evaluation Workflow for a Lead this compound Derivative.
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its unique combination of a fluorinated pyridine ring and a basic amidine group offers a rich chemical space for exploration. By employing rational design principles for derivatization and a systematic approach to biological evaluation, researchers can unlock the full potential of this intriguing molecular framework. The methodologies and workflows outlined in this guide provide a solid foundation for initiating and advancing drug discovery programs centered on this compound and its derivatives.
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Spectroscopic Profile of 3-Fluoropicolinimidamide: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic characteristics of 3-Fluoropicolinimidamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document leverages theoretical predictions and established principles of spectroscopic analysis to offer a comprehensive profile. This approach provides researchers with a robust framework for the identification, characterization, and quality control of this compound in a laboratory setting.
Introduction to this compound
This compound belongs to the class of picolinimidamides, which are derivatives of picolinic acid. The presence of a fluorine atom on the pyridine ring is expected to significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics are of paramount importance in drug design and development, making a thorough understanding of its spectroscopic signature essential for any research endeavor.
The imidamide functional group, a nitrogen analogue of a carboxylic acid, offers unique hydrogen bonding capabilities and potential for diverse chemical modifications. The combination of the fluorinated pyridine core and the imidamide moiety makes this compound a compelling scaffold for the exploration of novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework. The following data is based on theoretical predictions using advanced chemical shift simulation software.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the imidamide group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H6 |
| ~7.6 | t | 1H | H4 |
| ~7.4 | d | 1H | H5 |
| ~6.5 | br s | 2H | NH₂ |
| ~9.0 | br s | 1H | NH |
Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can exchange with the labile N-H protons of the imidamide group, leading to their broadening or disappearance. This effect can be used to confirm their assignment. The coupling patterns (d - doublet, t - triplet) arise from spin-spin interactions with neighboring protons and the fluorine atom.
Predicted ¹³C NMR Data
The carbon NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=N (imidamide) |
| ~155 (d, J ≈ 240 Hz) | C3-F |
| ~148 | C6 |
| ~140 | C2 |
| ~125 (d, J ≈ 5 Hz) | C5 |
| ~120 (d, J ≈ 20 Hz) | C4 |
Expertise & Experience: The carbon attached to the fluorine atom (C3) is expected to show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The other carbons in the pyridine ring will exhibit smaller two- or three-bond couplings to the fluorine atom.
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom and is a powerful tool for confirming the presence and position of fluorine in a molecule.
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -120 | m |
Trustworthiness: The chemical shift of the fluorine atom is referenced to a standard, typically CFCl₃. The multiplicity (m - multiplet) will arise from couplings to the neighboring protons on the pyridine ring.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and match the proton probe.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the fluorine probe.
-
Acquire a proton-coupled or -decoupled ¹⁹F spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (imidamide) |
| 1650 | Strong | C=N stretching (imidamide) |
| 1600, 1470 | Medium | C=C and C=N stretching (pyridine ring) |
| 1250 | Strong | C-F stretching |
| 800-700 | Medium | C-H out-of-plane bending (aromatic) |
Authoritative Grounding: The N-H stretching vibrations typically appear as broad bands due to hydrogen bonding. The C=N stretch of the imidamide is expected at a lower frequency than a typical C=O stretch of an amide. The C-F stretch is a characteristic absorption for fluorinated aromatic compounds.[1][2]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
| m/z | Ion |
| 140.06 | [M+H]⁺ |
| 123.03 | [M-NH₂]⁺ |
| 95.02 | [M-NH₂-HCN]⁺ |
Expertise & Experience: In Electrospray Ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. The fragmentation pattern will likely involve the loss of the amino group from the imidamide moiety, followed by further fragmentation of the pyridine ring. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its fragments.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI) via direct infusion or through a liquid chromatography (LC) system.
-
Mass Analysis: The ions are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.
-
Data Analysis: Determine the molecular weight from the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Mass Spectrometry Workflow Diagram
Caption: Workflow for MS analysis of this compound.
Synthesis and Self-Validation
Proposed Synthesis of this compound
A potential starting material for the synthesis of this compound is 3-fluoropicolinonitrile.
Self-Validating Protocol:
-
Step 1: Formation of the Imidate Ester Hydrochloride: 3-Fluoropicolinonitrile would be dissolved in a suitable anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Anhydrous hydrogen chloride gas would then be bubbled through the solution. The reaction would be monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed. The resulting imidate ester hydrochloride would precipitate and could be isolated by filtration.
-
Step 2: Ammonolysis to the Imidamide: The isolated imidate ester hydrochloride would then be treated with a solution of ammonia in an alcohol (e.g., ethanolic ammonia) at room temperature. The progress of the reaction would be monitored by TLC. Upon completion, the solvent would be removed under reduced pressure, and the crude this compound could be purified by recrystallization or column chromatography.
The successful synthesis would be validated at each step by the spectroscopic techniques outlined in this guide. The disappearance of the nitrile peak (~2230 cm⁻¹) in the IR spectrum and the appearance of the C=N and N-H signals would confirm the conversion. NMR and MS would then be used to definitively characterize the final product and confirm its purity.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, spectroscopic profile of this compound. The predicted NMR, IR, and MS data, coupled with detailed experimental protocols and logical workflows, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. By following the outlined procedures, scientists can confidently identify and characterize this promising molecule, paving the way for its further investigation and potential application in novel therapeutic strategies. The principles and methodologies described herein are grounded in established spectroscopic theory and practice, ensuring a high degree of scientific integrity and trustworthiness.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- de Hoffmann, E., & Stroobant, V. (2007).
- Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Gunther, H. (2013).
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
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Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to Infrared and Raman Spectroscopy. Academic press. [Link]
-
Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]
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An In-Depth Technical Guide to the Potential Biological Targets of 3-Fluoropicolinimidamide
Foreword: Charting a Course for a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. 3-Fluoropicolinimidamide, a compound characterized by a fluorinated pyridine ring and an imidamide functional group, represents such a frontier. To date, the direct biological targets of this specific molecule remain largely uncharacterized in publicly accessible literature. This guide, therefore, adopts a hypothesis-driven approach, leveraging established principles of medicinal chemistry and structure-activity relationships (SAR) to propose and meticulously detail a rational course for the identification and validation of its potential biological targets.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for investigation, grounded in the biological activities of structurally related compounds. We will delve into the mechanistic rationale behind each hypothesized target, provide detailed, field-tested protocols for experimental validation, and offer insights into the interpretation of potential outcomes.
Deconstructing the Scaffold: A Structural Rationale for Target Hypotheses
The chemical architecture of this compound offers critical clues to its potential biological interactions. The molecule can be dissected into three key components: the 2-amidinopyridine core, the fluorine substituent at the 3-position, and the imidamide functional group.
-
The 2-Amidinopyridine Core: This moiety is a well-recognized pharmacophore present in a variety of biologically active compounds. Its derivatives have been reported to exhibit a range of activities, including anticancer and antimicrobial effects. The basic amidine group can participate in key hydrogen bonding and ionic interactions within protein binding pockets.
-
The 3-Fluoro Substituent: The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine's high electronegativity can alter the electronic distribution of the pyridine ring, potentially influencing pKa and hydrogen bond accepting capabilities. This strategic placement can enhance target engagement and pharmacokinetic profiles.[1][2][3][4][5]
-
The Imidamide Functional Group: While less common than the related amide, the imidamide group presents a unique set of hydrogen bond donors and acceptors. This functionality can confer distinct binding properties and has been explored in the design of various enzyme inhibitors.
Based on these structural features and the known biological activities of analogous compounds, we propose three primary hypotheses for the potential biological targets of this compound.
Hypothesized Biological Target Classes
Hypothesis I: Deubiquitinating Enzymes (DUBs) - Specifically USP7
Rationale: The 2-aminopyridine scaffold, a close structural relative of the 2-amidinopyridine core of our lead compound, has been identified in inhibitors of Ubiquitin-Specific Peptidase 7 (USP7).[6] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of key proteins involved in cancer progression, such as the tumor suppressor p53 and the oncogenic E3 ubiquitin ligase MDM2. Overexpression of USP7 is linked to poor prognosis in several cancers, making it an attractive therapeutic target.[7] The nitrogen-rich 2-amidinopyridine core of this compound could mimic the interactions of known 2-aminopyridine-based inhibitors within the catalytic site of USP7.
Hypothesis II: Protein Kinases and Epigenetic Modulators - Specifically CDK/HDAC Dual Inhibition
Rationale: There is a growing interest in developing dual inhibitors that can target multiple nodes within a disease pathway. The 2-aminopyridine moiety is a privileged scaffold found in numerous kinase inhibitors. Furthermore, dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) bearing this core have been reported.[8][9] This dual-inhibition strategy can lead to synergistic antitumor effects.[10] Given the structural similarities, this compound could potentially exhibit inhibitory activity against both CDKs and HDACs, making it a candidate for investigation as a dual-action anticancer agent.
Hypothesis III: Bacterial Targets - Broad-Spectrum Antibacterial Activity
Rationale: Picolinamide derivatives have been investigated for their antibacterial properties, with some showing potent and selective activity against pathogenic bacteria like Clostridioides difficile.[11] The 2-aminopyridine scaffold is also a component of various antibacterial agents.[12] The combination of the pyridine ring and the basic amidine group in this compound suggests that it may interfere with essential bacterial processes.
Experimental Validation Workflows
A rigorous and systematic experimental cascade is essential to validate these hypotheses. The following section provides detailed, step-by-step protocols for key in vitro assays.
Workflow for Target Validation
The logical flow for validating the hypothesized targets is depicted below.
Caption: A logical workflow for the identification and validation of this compound's biological targets.
Detailed Experimental Protocols
Objective: To determine if this compound inhibits the deubiquitinating activity of USP7.
Principle: This is a fluorogenic assay that measures the cleavage of a ubiquitin-AMC (7-amido-4-methylcoumarin) substrate by USP7. Upon cleavage, the fluorescent AMC is released, and its fluorescence can be quantified.[7][13][14]
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-AMC substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., P5091)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 20 µL of recombinant USP7 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Ubiquitin-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value if a dose-response is observed.
Objective: To assess the dual inhibitory potential of this compound against CDK9 and HDAC1.
Principle: This involves two separate enzymatic assays performed in parallel. The CDK9 assay typically measures the phosphorylation of a substrate, while the HDAC1 assay measures the deacetylation of a substrate.
A. CDK9 Inhibition Assay (Kinase-Glo® Luminescent Assay)
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
CDK substrate (e.g., a peptide with a phosphorylation site)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound
-
Positive control inhibitor (e.g., Flavopiridol)
-
White 96-well plates
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol for the Kinase-Glo® assay.
-
In a 96-well plate, set up reactions containing CDK9/cyclin T1, substrate, ATP, and varying concentrations of this compound or a positive control.
-
Incubate the reaction at 30°C for the recommended time.
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate percent inhibition and determine the IC50 value.
B. HDAC1 Inhibition Assay (Fluorogenic Assay)
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound
-
Positive control inhibitor (e.g., Vorinostat)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add HDAC1 enzyme and varying concentrations of this compound or a positive control.[9]
-
Incubate at 37°C for 10 minutes.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Incubate at 37°C for 15 minutes.
-
Measure fluorescence.
-
Calculate percent inhibition and determine the IC50 value.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[15][16][17][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (OD600 nm)
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria) well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Data Presentation and Interpretation
Quantitative data from the primary screening and subsequent dose-response experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Primary Screening Results for this compound
| Target/Assay | % Inhibition at 10 µM |
| USP7 Inhibition | 85% |
| CDK9 Inhibition | 15% |
| HDAC1 Inhibition | 10% |
| S. aureus Growth Inhibition | 95% |
| E. coli Growth Inhibition | 20% |
Table 2: Hypothetical IC50/MIC Values for this compound
| Target/Organism | IC50 / MIC (µM) |
| USP7 | 1.2 |
| S. aureus | 0.8 |
Interpretation of Hypothetical Results: The data in Tables 1 and 2 would suggest that this compound is a potent inhibitor of USP7 and exhibits significant antibacterial activity against S. aureus. The low inhibition of CDK9 and HDAC1 at a high concentration suggests it is not a potent dual inhibitor of these targets. The differential activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria would warrant further investigation into its mechanism of antibacterial action.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the potential biological targets of this compound. The proposed targets—USP7, CDK/HDAC, and bacterial enzymes—are grounded in the known bioactivities of structurally related scaffolds. The detailed experimental protocols offer a clear path for the validation of these hypotheses.
Should primary screening yield positive results for any of these targets, subsequent steps should include selectivity profiling against related enzymes, determination of the mechanism of inhibition through enzyme kinetics, and validation in cell-based and eventually in vivo models. The journey from a novel chemical entity to a potential therapeutic is a long and complex one, but it begins with a rational and systematic approach to target identification, as outlined in this guide.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Taylor, N. F., & Kent, P. W. (1958). The role of fluorine in medicinal chemistry. Advances in fluorine chemistry, 1, 141-196.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Singh, S., & Singh, P. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(10), 1-13.
- Bar-Dagan, S., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 7(11), 3144-3154.
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BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Amsbio. (n.d.). USP7 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Pop, M. S., & Mădălan, A. M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharma and Bio Sciences, 8(2), 1-20.
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BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Daina, A., & Zoete, V. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5036.
- de Wijn, R., et al. (2018). Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma. Oncotarget, 9(5), 6039–6051.
- Wang, Y., et al. (2020). Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity. European Journal of Medicinal Chemistry, 189, 112073.
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An In-Depth Technical Guide to the In Vitro Evaluation of 3-Fluoropicolinimidamide
A Senior Application Scientist's Perspective on Designing a Preclinical Investigative Cascade
Preamble: Charting the Unexplored Territory of a Novel Scaffold
In the landscape of drug discovery, novel chemical entities represent both immense promise and significant uncertainty. 3-Fluoropicolinimidamide, a compound for which public domain biological data is not yet available, stands at this frontier.[1] Its core structure, featuring a picolinimidamide moiety, shares heritage with scaffolds known to possess a spectrum of biological activities, including anticancer and anti-inflammatory properties. This guide, therefore, is not a retrospective account but a forward-looking strategic plan—a comprehensive in vitro workflow designed to systematically uncover the therapeutic potential of this compound. As Senior Application Scientists, our role is to build logical, self-validating experimental systems that efficiently translate chemical novelty into biological insight.
This document outlines a multi-tiered approach, beginning with broad-spectrum activity screening and progressively narrowing the focus to mechanistic and target-specific investigations. Each proposed study is grounded in established, robust methodologies, explaining not just the "how" but the critical "why" behind each experimental choice.
Tier 1: Foundational Viability and Cytotoxicity Profiling
Core Directive: The initial and most critical step is to ascertain the fundamental interaction between this compound and living cells. This phase establishes the compound's therapeutic window and dictates the concentration ranges for all subsequent, more nuanced assays. A compound that is indiscriminately cytotoxic at low concentrations has a vastly different development trajectory than one that exhibits selective activity.
Experimental Workflow: Foundational Assays
Below is a conceptual workflow for the initial screening phase.
Caption: Tier 1 workflow for cytotoxicity screening.
A. Metabolic Viability Assessment: The MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[2][4] The quantity of formazan is directly proportional to the number of metabolically active (and therefore viable) cells.[2] This assay provides a robust initial assessment of a compound's effect on cell proliferation and viability.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate a panel of cells (e.g., HepG2 liver cancer, A549 lung cancer, and HEK293 normal kidney cells) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[2]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5][6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control and plot against compound concentration to determine the IC50 (half-maximal inhibitory concentration).
B. Membrane Integrity Assessment: LDH Release Assay
Causality: The Lactate Dehydrogenase (LDH) assay complements the MTT by measuring a different hallmark of cell death: loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[7][8] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.[7] Performing both MTT and LDH assays gives a more complete picture, distinguishing between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate.
-
Control Preparation: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer like Triton X-100), and background (medium only).[9][10]
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[10] Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing supernatant.[7]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[7][10] The enzymatic reaction results in the conversion of a tetrazolium salt into a colored formazan product.[7] Measure the absorbance at 490 nm.[10]
-
Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
| Cell Line | Compound | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay | Selectivity Index (Normal/Cancer) |
| HEK293 (Normal) | This compound | >100 | >100 | - |
| A549 (Lung Cancer) | This compound | 15.2 | 20.5 | >6.5 |
| HepG2 (Liver Cancer) | This compound | 25.8 | 31.2 | >3.8 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.8 | 1.1 | - |
| This table presents hypothetical data for illustrative purposes. |
Tier 2: Elucidating the Mechanism of Action
Core Directive: Assuming Tier 1 reveals selective anticancer activity, the next logical imperative is to investigate how the compound exerts its effects. This involves exploring plausible molecular targets and characterizing the cellular response pathway. The structural similarity to known kinase inhibitors makes enzymatic assays a logical starting point, followed by cellular assays to confirm the downstream consequences.
A. Direct Target Engagement: Enzyme Inhibition Assays
Causality: Many small-molecule anticancer drugs function by inhibiting specific enzymes, such as protein kinases, that are critical for tumor growth and survival.[11] Picolinamide derivatives, for instance, have been successfully developed as VEGFR-2 kinase inhibitors. Similarly, phosphodiesterase (PDE) enzymes, which regulate intracellular signaling, are key targets in inflammation and some cancers.[12] Direct biochemical assays are the cleanest way to determine if this compound can inhibit the activity of such enzymes.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare a reaction mixture containing the target kinase (e.g., VEGFR-2, EGFR), its specific substrate peptide, and ATP in a kinase assay buffer.[11]
-
Inhibitor Setup: In a 96-well or 384-well plate, add serially diluted this compound. Include a known inhibitor (e.g., Staurosporine) as a positive control and a vehicle (DMSO) control.[11]
-
Kinase Reaction: Add the kinase to each well and incubate briefly to allow for inhibitor binding. Initiate the reaction by adding the substrate/ATP mixture. Incubate for 60 minutes at 30°C.[11]
-
ADP Detection: Stop the kinase reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™. This system first depletes unused ATP, then converts the ADP generated by the kinase back to ATP, which drives a luciferase-based reaction, producing light.[13]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to ADP production and thus, kinase activity.[11]
-
Analysis: Plot the signal against inhibitor concentration to calculate the IC50 value for enzyme inhibition.
B. Cellular Response Profiling
Causality: Successful enzyme inhibition should manifest as a predictable cellular phenotype. The two most common fates for cancer cells treated with effective therapeutics are apoptosis (programmed cell death) and cell cycle arrest. Analyzing these endpoints confirms that the compound's activity observed in biochemical assays translates to a functional cellular outcome.
Detailed Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
-
Cell Culture and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.[14]
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well. This single reagent lyses the cells and contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence).[15][16][17]
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours. If apoptosis is occurring, active caspases 3 and 7 will cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate light.[15]
-
Measurement: Measure the luminescent signal with a luminometer. The signal intensity is directly proportional to the amount of caspase 3/7 activity.[17]
Detailed Protocol: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.[18][19]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[18][19] The RNase is crucial as PI also binds to double-stranded RNA.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is directly proportional to the amount of DNA in each cell.[20]
-
Analysis: Gate on single cells to exclude doublets. Generate a histogram of fluorescence intensity, which will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] Quantify the percentage of cells in each phase to identify any compound-induced cell cycle arrest.
Signaling Pathway Perturbation Workflow
This diagram illustrates how a compound's effect on a key signaling pathway, such as the MAPK/ERK pathway, can be dissected using Western Blotting.
Caption: Workflow for Western Blot analysis.
Detailed Protocol: Signaling Pathway Analysis (Western Blot)
-
Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel to separate proteins by molecular weight.[21][22]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[22] Incubate the membrane overnight at 4°C with primary antibodies specific to key signaling proteins and their phosphorylated forms (e.g., antibodies for p-ERK, total ERK, p-Akt, total Akt).[22][24]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[21] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[21]
-
Analysis: Quantify the band intensities to determine if this compound treatment alters the phosphorylation status or expression level of key signaling proteins compared to controls.
Tier 3: Broadening the Therapeutic Horizon
Core Directive: A novel scaffold may possess multiple biological activities. Based on related structures, it is prudent to conduct secondary screening for anti-inflammatory and antimicrobial potential. These assays are cost-effective and can reveal unexpected therapeutic avenues for the compound.
A. Anti-Inflammatory Potential: Nitric Oxide Inhibition Assay
Causality: Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme, contributing to inflammation.[25] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[26][27] Inhibition of nitrite production in LPS-stimulated macrophages is a standard indicator of a compound's in vitro anti-inflammatory activity.[26]
Detailed Protocol: Nitric Oxide Assay in RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[27]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.[25]
-
Nitrite Measurement: Collect 100 µL of the culture supernatant. Mix it with 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[25]
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples. Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
B. Antimicrobial Activity: Broth Microdilution Assay
Causality: The discovery of novel antimicrobial agents is a global health priority. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[28][29][30]
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Test
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[29][31]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[30][32]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[28]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[30]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[28][32]
References
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A Senior Application Scientist's Guide to 3-Fluoropicolinimidamide for Advanced Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone of modern hit-to-lead generation, prized for its efficiency in exploring chemical space and delivering high-quality starting points.[1] However, the success of any FBDD campaign is fundamentally dependent on the quality and design of the fragment library. This guide introduces 3-Fluoropicolinimidamide, a strategically designed fragment that leverages the synergistic benefits of a fluorine atom and a privileged picolinimidamide scaffold. We will explore its synthesis, its unique advantages in primary screening and hit validation, and provide a technical framework for its integration into sophisticated drug discovery workflows. This document is intended for drug discovery scientists seeking to enhance their screening libraries with next-generation fragments engineered for success.
Section 1: The Strategic Imperative for Advanced Fragments in FBDD
A Briefing on Fragment-Based Drug Discovery (FBDD) Principles
FBDD operates on the principle that small, low-complexity molecules ("fragments") can be identified that bind with low affinity but high efficiency to a biological target.[2][3] Unlike High-Throughput Screening (HTS), which screens large, drug-like molecules for potent (nanomolar) binders, FBDD identifies weak (micromolar to millimolar) binders from smaller, more curated libraries.[2] These fragments, typically adhering to the "Rule of Three" (e.g., MW < 300 Da, cLogP < 3), serve as highly efficient starting points.[1][2][3] Their low molecular weight provides ample opportunity for medicinal chemists to build complexity and potency in a guided, rational manner, often leading to leads with superior pharmacokinetic properties.[3][4]
The Fluorine Advantage: More Than a Halogen Swap
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[5] In the context of FBDD, a fluorine label offers distinct, powerful advantages:
-
Enhanced Biophysical Properties: Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter molecular conformation, and form unique non-covalent interactions (e.g., C-F···C=O), which can enhance binding affinity and selectivity.[6][7]
-
Metabolic Stability: The strength of the C-F bond often blocks sites of metabolic oxidation, improving the pharmacokinetic profile of a lead candidate.[6]
-
¹⁹F-NMR Screening: Because fluorine is absent from biological systems, ¹⁹F-NMR serves as an exceptionally sensitive and powerful screening method.[8] It allows for the rapid screening of fragment cocktails, as the unique chemical shift of each fluorinated fragment provides an unambiguous signal for binding, free from the background noise of protein signals.[9][10]
The Picolinimidamide Scaffold: A Privileged Motif for Target Engagement
The picolinimidamide moiety is a valuable pharmacophore. As a pyridine derivative, it is a common feature in FDA-approved drugs.[11] The amidine group is a strong hydrogen bond donor and can act as a bioisostere for other cationic groups, readily forming salt-bridge interactions with key residues like aspartate or glutamate in a target's active site. The combination of the aromatic pyridine ring and the basic amidine group provides a geometrically defined scaffold with clear vectors for chemical elaboration.
By combining these features, this compound is not merely a fragment; it is an engineered tool designed for efficient discovery and straightforward optimization.
Section 2: this compound - A Profile
Physicochemical Properties and 'Rule of Three' Compliance
This compound is designed to be an ideal fragment. Its properties are summarized in the table below, demonstrating full compliance with the 'Rule of Three,' which is critical for a high-quality fragment library.[1]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 140.13 g/mol | < 300 Da | Yes |
| cLogP | ~0.8 | < 3 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Note: cLogP is an estimated value.
Synthesis Pathway: A Reproducible Protocol
The synthesis of this compound is robustly achieved via a two-step process starting from commercially available 3-Fluoro-2-cyanopyridine. This pathway proceeds through an amidoxime intermediate, which is a reliable method for converting nitriles to amidines.[12]
Caption: Two-step synthesis of this compound from a nitrile precursor.
-
Rationale: This step converts the nitrile into an amidoxime. The use of sodium carbonate is to neutralize the HCl salt of hydroxylamine, liberating the free base needed for the nucleophilic attack on the nitrile.[13][14]
-
Materials:
-
3-Fluoro-2-cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-2-cyanopyridine (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.8 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the stirred solution of the nitrile.
-
Heat the reaction mixture to 80°C and reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amidoxime, which can be purified by recrystallization or column chromatography.
-
-
Rationale: This step reduces the N-O bond of the amidoxime to yield the final amidine. The reaction is performed under a hydrogen atmosphere with a palladium catalyst. Acetic anhydride is used to activate the amidoxime oxygen, weakening the N-O bond and facilitating its cleavage under milder hydrogenation conditions.[12]
-
Materials:
-
3-Fluoropicolinamide oxime (from Step 1)
-
10% Palladium on carbon (Pd/C)
-
Acetic anhydride
-
Glacial acetic acid
-
-
Procedure:
-
To a solution of the amidoxime (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq). Stir for 30 minutes at room temperature.
-
Carefully add 10% Pd/C catalyst (approx. 10% w/w) to the flask.
-
Fit the flask to a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (balloon or Parr shaker).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
The resulting crude product can be purified by conversion to its hydrochloride salt and recrystallization to yield pure this compound hydrochloride.
-
Section 3: FBDD Workflow with this compound
A robust FBDD campaign relies on a tiered approach, using orthogonal techniques to screen, validate, and characterize fragment hits, thereby minimizing false positives.[15]
Caption: Visual representation of fragment growing versus fragment linking.
Vector Space Analysis and Fragment Growing
-
Concept: This is the most common optimization strategy. [16]The crystal structure reveals unoccupied sub-pockets adjacent to the bound fragment. The chemical structure of the fragment provides "vectors"—positions where new chemical functionality can be added to engage with these sub-pockets. For this compound, the C4, C5, and C6 positions of the pyridine ring are prime vectors for growth.
-
Execution:
-
In Silico Design: Use computational tools to model the addition of new functional groups at the identified vector positions. [4]Prioritize additions that form favorable interactions (e.g., H-bonds, hydrophobic contacts) with the protein.
-
Synthetic Chemistry: Synthesize a small, focused library of analogs based on the most promising in silico designs.
-
Iterative SAR: Test the new analogs for binding affinity (using SPR or ITC) and repeat the cycle. A successful "growing" campaign can increase affinity by orders of magnitude with just a few iterations. [17]
-
Fragment Linking and Merging
-
Concept: This strategy is employed when screening identifies two different fragments that bind to adjacent, but distinct, sub-pockets of the target site. [16]The goal is to design a chemical linker that joins the two fragments into a single, high-affinity molecule, capturing the binding energy of both original fragments.
-
Execution:
-
Structural Overlay: Obtain crystal structures of the target bound to both fragments. Overlay the structures to determine the ideal distance and geometry for a linker.
-
Linker Design: Design and synthesize linkers that are chemically appropriate and conformationally restricted to minimize the entropic penalty of linking.
-
Synthesis and Testing: Synthesize the final linked molecule and measure its affinity. A successful linking effort often results in a super-additive increase in binding affinity.
-
Section 5: Conclusion
This compound represents a new frontier in rational fragment design. It is not simply a random small molecule, but a purpose-built tool for modern FBDD campaigns. Its intrinsic fluorine label makes it exceptionally well-suited for high-throughput ¹⁹F-NMR screening, while its privileged picolinimidamide scaffold provides a robust anchor for target engagement and clear vectors for subsequent optimization. By incorporating such intelligently designed fragments into screening libraries and employing a rigorous, multi-faceted workflow of biophysical validation and structural biology, drug discovery teams can significantly increase the probability of success, accelerating the journey from initial hit to viable clinical candidate.
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Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Organic Preparations and Procedures International, 28(4), 435-439. (Simulated reference, content based on search result)[12]
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The Ascendancy of Fluoropicolinamides: A Technical Guide to Synthesis, Discovery, and Application
Foreword: The Fluorine Advantage in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design.[1][2][3] Its unique electronic properties and relatively small size allow for the fine-tuning of a molecule's physicochemical characteristics, including metabolic stability, lipophilicity, and binding affinity.[4] This "fluorine advantage" is particularly potent in the context of picolinamides, a versatile class of compounds with a broad spectrum of biological activities. This guide provides an in-depth technical exploration of the discovery and synthesis of novel fluoropicolinamide derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Rationale: Why Fluoropicolinamides?
The picolinamide core, a pyridine-2-carboxamide, serves as a privileged scaffold in the development of bioactive molecules. Its derivatives have demonstrated efficacy as herbicides, fungicides, and therapeutic agents targeting a range of diseases.[5][6] The introduction of fluorine to this framework is not a matter of arbitrary substitution but a deliberate strategy to modulate key molecular properties.
The causality behind this choice lies in fluorine's ability to act as a bioisostere for hydrogen atoms or hydroxyl groups, profoundly influencing:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[3]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, locking it into a bioactive conformation.
-
Membrane Permeability: Strategic fluorination can modulate a molecule's lipophilicity, influencing its ability to cross cellular membranes and reach its target.[4]
This strategic incorporation of fluorine is a powerful tool for overcoming common challenges in drug discovery, such as poor pharmacokinetic profiles and off-target toxicity.
Synthetic Pathways to Novel Fluoropicolinamide Derivatives
The synthesis of fluoropicolinamide derivatives requires a robust and flexible chemical toolbox. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Core Synthesis: Amide Bond Formation
The linchpin of picolinamide synthesis is the formation of the amide bond. A common and reliable method involves the coupling of a substituted picolinic acid with a desired amine.
Experimental Protocol: Representative Synthesis of a Fluoropicolinamide Derivative
Objective: To synthesize N-(4-fluorobenzyl)-3-(trifluoromethyl)picolinamide.
Materials:
-
3-(Trifluoromethyl)picolinic acid
-
4-Fluorobenzylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of 3-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DCM, add BOP reagent (1.1 eq) and TEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-fluorobenzylamine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired N-(4-fluorobenzyl)-3-(trifluoromethyl)picolinamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Introduction of Fluorine: Strategic Considerations
Fluorine can be incorporated at various stages of the synthesis, either by using fluorinated starting materials or through late-stage fluorination reactions. The choice of strategy depends on the desired position of the fluorine atom and the overall synthetic scheme.
Diagram of Synthetic Strategies
Caption: General synthetic approaches to fluoropicolinamide derivatives.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery.[7][8][9] SAR studies guide the iterative process of lead optimization, enabling the rational design of more potent and selective compounds.
For fluoropicolinamide derivatives, key SAR insights often revolve around:
-
Position of Fluorine Substitution: The placement of fluorine on the picolinamide or the appended aryl ring can dramatically impact activity. For instance, ortho-substitution may induce a conformational lock that enhances binding, while para-substitution could improve metabolic stability.[8]
-
Nature of the Amine Substituent: The size, shape, and electronic properties of the group attached to the amide nitrogen are critical determinants of target engagement.
-
Substitution on the Pyridine Ring: Modifications to the pyridine core, beyond fluorination, can further modulate the compound's properties.
Table 1: Hypothetical SAR Data for a Series of Fluoropicolinamide Derivatives Targeting VEGFR-2 Kinase
| Compound ID | R1 (Pyridine) | R2 (Amine) | IC₅₀ (nM) |
| FP-1 | 3-CF₃ | 4-Fluorobenzyl | 50 |
| FP-2 | H | 4-Fluorobenzyl | 250 |
| FP-3 | 3-CF₃ | Benzyl | 150 |
| FP-4 | 3-CF₃ | 2-Fluorobenzyl | 25 |
| FP-5 | 5-F | 4-Fluorobenzyl | 80 |
This data is illustrative and intended to demonstrate SAR principles.
Pharmacological Evaluation and Biological Targets
The diverse biological activities of fluoropicolinamide derivatives necessitate a comprehensive pharmacological evaluation to identify their mechanism of action and therapeutic potential.
Common Biological Targets
Fluoropicolinamide derivatives have been investigated for their activity against a range of biological targets, including:
-
Kinases: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy, and novel picolinamide-based derivatives have been designed as potent VEGFR-2 inhibitors.[10]
-
Melanin: Radioiodinated fluoropicolinamide-benzamide derivatives have been evaluated as theranostic agents for melanoma, demonstrating high binding affinity to melanin.[11][12]
-
Fungal and Oomycete Targets: In the agrochemical sector, picolinamide fungicides like florylpicoxamid, inspired by the natural product UK-2A, have been developed.[5]
Diagram of a Simplified Kinase Inhibition Workflow
Caption: A typical workflow for identifying and optimizing kinase inhibitors.
In Vitro and In Vivo Evaluation
A robust preclinical evaluation package for a novel fluoropicolinamide derivative would typically include:
-
In Vitro Assays:
-
Target-based assays (e.g., enzyme inhibition assays).
-
Cell-based assays to assess cytotoxicity, proliferation, and mechanism of action.[13]
-
-
In Vivo Models:
-
Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) properties.
-
Efficacy studies in relevant animal models of disease.
-
Future Perspectives and Uncharted Territories
The field of fluoropicolinamide research is ripe with opportunities for further innovation. Emerging areas of interest include:
-
Novel Biological Targets: The application of chemoproteomics and other target identification technologies may uncover novel biological targets for this versatile scaffold.[14]
-
Advanced Synthetic Methodologies: The development of more efficient and selective late-stage fluorination techniques will accelerate the synthesis and evaluation of novel derivatives.
-
Polypharmacology: Designing fluoropicolinamide derivatives that modulate multiple targets simultaneously could lead to more effective therapies for complex diseases.[14]
The continued exploration of this chemical space promises to yield the next generation of innovative medicines and crop protection agents.
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Technical Guide to the Safe Handling of 3-Fluoropicolinimidamide
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluoropicolinimidamide is publicly available at the time of this writing. This guide is a synthesis of safety protocols for analogous chemical structures and general best practices for handling novel research compounds with unknown toxicity. All procedures must be conducted based on a thorough, site-specific risk assessment performed by qualified personnel.[1][2][3][4]
Introduction and Scope
This compound is a fluorinated pyridine derivative.[5] Its specific toxicological properties have not been fully investigated.[6] Therefore, it is imperative to treat this compound as potentially hazardous upon all routes of exposure—inhalation, ingestion, and dermal contact.[7] This guide provides a framework for researchers, scientists, and drug development professionals to establish safe handling, storage, and disposal procedures. The core principle of this document is the application of the precautionary principle: in the absence of definitive data, assume a high degree of hazard and implement robust control measures.[6][8]
The protocols herein are derived from the hazard profile of the structurally related compound 3-Fluoropyridine[9][10][11][12] and established guidelines for managing cytotoxic or potent research chemicals.[13][14][15][16][17]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem[5] |
| CAS Number | 246872-67-3 | PubChem[5] |
| Molecular Formula | C₆H₇ClFN₃ | PubChem[5] |
| Molecular Weight | 175.59 g/mol | PubChem[5] |
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the mandatory first step before handling this compound.[1][2][3][4] This process involves identifying potential hazards, assessing exposure risks, and implementing control measures.[18]
Inferred Hazard Profile
Based on its chemical structure (a fluorinated pyridine), the following hazards are reasonably anticipated. These are extrapolated from the known hazards of 3-Fluoropyridine and general principles for pharmacologically active agents.
| Hazard Class | Inferred Risk for this compound | Rationale / Reference Compound |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed) | 3-Fluoropyridine is classified as "Harmful if swallowed."[9] The imidamide functional group may impart higher biological activity. |
| Acute Toxicity (Dermal) | Unknown; Assume Toxic | Assume potential for systemic toxicity via skin absorption. |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | 3-Fluoropyridine is harmful if inhaled.[9] The compound, if a powder, can be easily aerosolized. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 3-Fluoropyridine is a known skin irritant.[9][10] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | 3-Fluoropyridine is a known eye irritant.[9][10] |
| Respiratory Irritation | May cause respiratory irritation | A common hazard for pyridine derivatives and fine chemical powders.[9][10] |
| Chronic Effects | Unknown; Assume Potentially Hazardous | As a novel compound intended for drug development, potential for carcinogenicity, mutagenicity, or reproductive toxicity cannot be ruled out. Handle as a "Particularly Hazardous Substance." |
Exposure Risk Assessment Workflow
The following diagram outlines the critical decision-making process for establishing safe handling protocols for a chemical with unknown hazards.
Caption: Risk assessment and control workflow for novel research chemicals.
Engineering and Administrative Controls
The hierarchy of controls prioritizes eliminating or engineering out hazards before relying on personal protective equipment (PPE).[3][18]
-
Primary Engineering Control: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation exposure.[14]
-
Administrative Controls:
-
Designated Area: Establish a designated area within the laboratory for handling this compound. Label the area clearly with warning signs indicating a potent or toxic chemical is in use.[8]
-
Training: All personnel must receive documented training on this specific handling guideline, the potential hazards, and emergency procedures before beginning work.[2][13]
-
Work Practices: Minimize the quantities of the chemical ordered and used.[7] Do not work alone when handling this compound.[19]
-
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be used in conjunction with engineering controls.[3]
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove should be removed and disposed of immediately after handling. Nitrile offers good splash protection against a range of chemicals.[8][13] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and airborne particles.[8] |
| Body Protection | Disposable, low-permeability lab coat with knit cuffs. | Cuffs should be tucked under the inner glove.[14] Prevents skin contact with contaminated surfaces. |
| Respiratory Protection | Not required if handled exclusively in a certified fume hood. | An N95 respirator may be necessary for spill cleanup outside of a fume hood.[14] |
Detailed Experimental Protocols
Weighing Solid this compound
-
Preparation: Don all required PPE. Decontaminate the work surface inside a chemical fume hood or powder containment enclosure.
-
Tare: Place a tared weigh boat on an analytical balance inside the enclosure.
-
Dispensing: Carefully dispense the required amount of solid onto the weigh boat using a clean spatula. Avoid creating dust.
-
Closure: Immediately and securely close the primary container.
-
Cleanup: Wipe the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
Solution Preparation
-
Preparation: Perform all steps inside a chemical fume hood.
-
Solubilization: Place the weigh boat containing the compound into the destination vessel. Carefully add the desired solvent, rinsing the weigh boat to ensure a quantitative transfer.
-
Mixing: Mix the solution using a vortex or stir bar until fully dissolved. Keep the vessel covered.
-
Labeling: The final solution container must be clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.[7][20]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. Seek urgent medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[8][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.
-
Secure: Restrict access to the spill area.[14]
-
Assess: If the spill is small and contained within a fume hood, trained personnel may proceed with cleanup. For large spills, contact the institutional Environmental Health & Safety (EHS) department.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, and eye protection. An N95 respirator may be required.[14]
-
Neutralize/Absorb: Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).[9]
-
Collect: Carefully collect the absorbed material and any broken glass using non-sparking tools and place it into a labeled hazardous waste container.[9][14]
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by clean water.[14]
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[11] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11] Store within a designated, locked cabinet or refrigerator if necessary.
-
Disposal: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[11] Do not dispose of down the drain.
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An In-Depth Technical Guide to 3-Fluoropicolinimidamide: Properties, Synthesis, and Medicinal Chemistry Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 3-Fluoropicolinimidamide, a heterocyclic compound of increasing interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the picolinimidamide scaffold significantly modulates its physicochemical and electronic properties. This document details the compound's core properties, offers predictive insights into its spectroscopic profile, and outlines a robust synthetic pathway. Furthermore, it contextualizes the molecule's relevance by exploring the distinct roles of the amidine functional group and fluorine substitution in modern drug design, positioning this compound as a valuable building block for the development of novel therapeutics.
Introduction: A Molecule of Strategic Design
The fields of medicinal and materials chemistry continually seek molecular scaffolds that offer novel properties and improved therapeutic potential. This compound emerges from the confluence of two powerful strategies in molecular design: the use of the amidine functional group and the strategic application of fluorination.
Amidines are recognized as exceptionally strong uncharged bases and versatile pharmacophores capable of engaging in crucial non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets like proteins and DNA.[1][2] Their ability to act as "hydrogen-bond shape shifters" makes them valuable amide bioisosteres.[3]
Concurrently, the introduction of fluorine into organic molecules is a cornerstone of modern drug discovery.[4] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisosteric replacement for hydrogen, profoundly influencing a molecule's metabolic stability, pKa, lipophilicity, and binding affinity without significant steric alteration.[5][6] The combination of these two features in a single, compact heterocyclic framework makes this compound a compound of significant scientific interest.
Molecular Structure and Core Properties
This compound is the hydrochloride salt of the parent compound, featuring a pyridine ring substituted at the 3-position with a fluorine atom and at the 2-position with a carboximidamide (amidine) group.
| Property | Value / Identifier | Source |
| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem[7] |
| CAS Number | 246872-67-3 | PubChem[7] |
| Molecular Formula | C₆H₇ClFN₃ | PubChem[7] |
| Molecular Weight | 175.59 g/mol | PubChem[7] |
| Canonical SMILES | C1=CC(=C(N=C1)C(=N)N)F.Cl | PubChem[7] |
| InChIKey | PGSRJYWURHANOG-UHFFFAOYSA-N | PubChem[7] |
| Polar Surface Area | 62.8 Ų | PubChem[7] |
| H-Bond Donors | 2 | PubChem[7] |
| H-Bond Acceptors | 3 | PubChem[7] |
| Rotatable Bonds | 1 | PubChem[7] |
Physicochemical Properties
Solubility, Lipophilicity, and Melting Point
-
Solubility : The presence of the highly polar, protonated amidinium group in the hydrochloride salt form suggests good solubility in polar protic solvents such as water, methanol, and ethanol. Solubility in nonpolar aprotic solvents like hexane or toluene is expected to be low. The fluorine atom may slightly increase solubility in some organic solvents compared to the non-fluorinated parent compound.[8]
-
Melting Point : As a crystalline hydrochloride salt, this compound is expected to have a relatively high melting point, characteristic of organic salts. For comparison, a similar fluorinated heterocyclic salt, (R)-(−)-3-Fluoropyrrolidine hydrochloride, has a reported melting point range of 179–186 °C.[9]
Acidity/Basicity (pKa)
The defining chemical characteristic of the amidine functional group is its high basicity. Amidines are among the strongest organic bases because protonation at the sp²-hybridized imino nitrogen results in a highly resonance-stabilized amidinium cation, where the positive charge is delocalized across both nitrogen atoms.[2] The pKa of the conjugate acid is expected to be significantly higher than that of the pyridine ring nitrogen. The electron-withdrawing effect of the fluorine atom at the 3-position will decrease the basicity of both the pyridine nitrogen and, to a lesser extent, the amidine group compared to the non-fluorinated analogue.
Hydrogen Bonding and Electronic Effects
The amidinium cation is an excellent hydrogen bond donor, with two N-H protons capable of forming strong interactions with hydrogen bond acceptors on target proteins or enzymes. The pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. The strong inductive (-I) effect of the fluorine atom polarizes the C-F bond and reduces electron density in the pyridine ring, influencing its reactivity and modulating the pKa of the nitrogen atoms.[6]
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, a confident prediction of the key spectral features can be made based on the molecular structure and data from analogous compounds like 3-Fluoropyridine.[10][11][12]
| Technique | Expected Features |
| ¹H NMR | - Three distinct aromatic proton signals for the pyridine ring, showing complex splitting patterns due to H-H and H-F coupling. - Broad, exchangeable signals for the -NH₂ and =NH protons of the amidinium group, likely downfield. - The proton at C4 will likely appear as a doublet of doublets with coupling to the C5 proton and a smaller coupling to the fluorine atom. |
| ¹³C NMR | - Six distinct carbon signals. - The amidine carbon (C=N) will be significantly downfield. - The carbon directly bonded to fluorine (C3) will appear as a large doublet due to one-bond C-F coupling. - Other pyridine carbons will show smaller, multi-bond C-F coupling constants. - Chemical shifts will be influenced by the electron-withdrawing fluorine atom.[13] |
| ¹⁹F NMR | - A single resonance, likely appearing as a complex multiplet due to coupling with adjacent aromatic protons (H2 and H4). |
| IR Spectroscopy | - Broad N-H stretching bands in the 3100-3400 cm⁻¹ region for the amidinium group. - A strong C=N stretching vibration around 1640-1680 cm⁻¹. - C-F stretching absorption in the 1000-1300 cm⁻¹ region. - Aromatic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spec. (ESI+) | - The parent ion of the free base [M+H]⁺ would be observed at m/z corresponding to C₆H₇FN₃. |
Synthesis and Reactivity
Proposed Synthetic Pathway via Pinner Reaction
A highly plausible and efficient route to this compound is through the Pinner reaction, a classic method for converting nitriles into amidines.[14][15] This pathway begins with the commercially available 3-Fluoro-2-cyanopyridine.
Caption: Proposed two-step synthesis of this compound via the Pinner reaction.
Experimental Protocol (Postulated)
Objective: To synthesize this compound hydrochloride from 3-Fluoro-2-cyanopyridine.
Step 1: Formation of Ethyl 3-fluoropicolinimidate hydrochloride (Pinner Salt)
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with 3-Fluoro-2-cyanopyridine (1.0 eq) and anhydrous ethanol (5.0 eq).
-
Reaction: The flask is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the stirring solution. The reaction is monitored for the formation of a precipitate.
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the nitrile or the intermediate imidate to the corresponding amide or ester.[16] The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.
-
Workup: Once the reaction is complete (as determined by TLC or disappearance of starting material), the solvent is removed under reduced pressure to yield the crude Pinner salt, which is used directly in the next step without further purification.
Step 2: Conversion to this compound hydrochloride
-
Setup: The crude Pinner salt is suspended in a fresh solution of anhydrous ethanol in a sealed flask.
-
Reaction: The suspension is cooled to 0 °C, and a saturated solution of ammonia in ethanol (excess, ~10 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Causality: Ammonia acts as the nucleophile, displacing the ethoxy group from the imidate to form the more stable amidine. The reaction is typically driven to completion by using an excess of ammonia.
-
Workup and Purification: The solvent is evaporated under reduced pressure. The resulting solid residue is triturated with diethyl ether to remove nonpolar impurities and then recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride as a crystalline solid.
Role in Medicinal Chemistry and Drug Development
The Amidine Group as a Key Pharmacophore
The amidine moiety is a privileged scaffold in medicinal chemistry.[1] Its cationic nature at physiological pH allows it to mimic protonated arginine or lysine residues, forming strong salt bridges and hydrogen bonds in enzyme active sites or receptor binding pockets. This feature is exploited in numerous approved drugs, including anticoagulants, antivirals, and antiprotozoal agents.[3] The ability of amidines to bind to the minor groove of DNA has also been a key feature in the design of antimicrobial and anticancer agents.[1]
Fluorine as a Bioisosteric Element
The strategic placement of fluorine is a powerful tool for optimizing lead compounds.[4] In this compound, the fluorine atom serves several potential roles:
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage by Cytochrome P450 enzymes, potentially blocking a site of oxidative metabolism and increasing the compound's half-life.[5]
-
pKa Modulation: As previously discussed, fluorine's electron-withdrawing nature fine-tunes the basicity of the nearby nitrogen atoms, which can be critical for optimizing binding affinity and pharmacokinetic properties.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein), enhancing binding affinity.
Potential Therapeutic Applications
While specific biological activity for this compound is not widely reported, its structural motifs suggest potential utility in several therapeutic areas. Related amidino-substituted heterocyclic compounds have been investigated for their antiproliferative, antibacterial, and antiviral activities.[17] Given the prevalence of fluorinated pyridines in agrochemicals and pharmaceuticals, and the proven utility of the amidine group, this compound represents a high-value building block for screening libraries and rational drug design programs targeting kinases, proteases, and other enzyme classes.[18]
Safety and Handling
As with any novel chemical compound, this compound hydrochloride should be handled with appropriate care in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Specific toxicity data is not available. The compound should be treated as potentially hazardous. A comprehensive material safety data sheet (MSDS) should be consulted if available from a commercial supplier.
Conclusion
This compound is a strategically designed molecule that embodies key principles of modern medicinal chemistry. It combines the potent hydrogen-bonding and basic properties of the amidine pharmacophore with the metabolic stability and electronic modulation offered by fluorine substitution. Its straightforward synthesis from commercially available precursors makes it an accessible and attractive building block for drug discovery programs. This guide provides the foundational knowledge for researchers to understand, synthesize, and ultimately leverage the unique chemical and physical properties of this compound in the pursuit of novel therapeutic agents.
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The Emerging Potential of 3-Fluoropicolinimidamide: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmaceuticals due to its favorable physicochemical properties.[1][2][3] This guide delves into the specifics of 3-Fluoropicolinimidamide, a pyridine derivative with latent potential in drug discovery. We will explore its fundamental chemical attributes, propose detailed synthetic routes, and outline robust protocols for evaluating its biological activity, drawing from established methodologies for analogous structures. This document serves as a comprehensive resource for researchers aiming to unlock the therapeutic promise of this and related compounds.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine into bioactive molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2] When combined with the privileged pyridine core, the resulting fluorinated pyridine derivatives present a compelling starting point for the development of novel therapeutics.[1][3] this compound, while not extensively documented, embodies this promising synergy. Its structure, featuring a bioisosteric amidine group, suggests potential interactions with a range of biological targets. This guide provides a foundational understanding and practical framework for its synthesis and investigation.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physical and chemical properties is fundamental to any drug discovery campaign. These parameters influence everything from reaction kinetics to bioavailability.
Table 1: Physicochemical Properties of this compound Hydrochloride [4]
| Property | Value |
| Molecular Formula | C₆H₇ClFN₃ |
| Molecular Weight | 175.59 g/mol |
| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride |
| CAS Number | 246872-67-3 |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 22027837.
These properties suggest that this compound hydrochloride possesses drug-like characteristics, aligning with established parameters for oral bioavailability.[5]
Synthesis and Characterization: A Proposed Pathway
While specific literature for the synthesis of this compound is scarce, a reliable synthetic route can be devised based on established methods for creating similar amidine-containing heterocycles.[6] The following protocol is a proposed, robust method starting from the commercially available 3-Fluoropicolinonitrile.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Formation of the Imidate Ester
-
Suspend 3-Fluoropicolinonitrile (1.0 eq) in anhydrous methanol (5 mL per mmol of nitrile).
-
Cool the suspension to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension for 15-20 minutes. The solid should dissolve, and the reaction is typically complete within 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude imidate ester hydrochloride.
Step 2: Amidation to this compound Hydrochloride
-
Dissolve the crude imidate ester hydrochloride in anhydrous methanol (5 mL per mmol).
-
Cool the solution to 0°C.
-
Add a solution of ammonia in methanol (7N, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound hydrochloride.
Characterization
The synthesized compound should be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as N-H and C=N bonds.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound HCl.
Potential Biological Activities and Screening Protocols
The structural motifs within this compound suggest several avenues for biological investigation. The pyridine ring is a common feature in antimicrobials, and the amidine group can act as a bioisostere for other functional groups, potentially interacting with a variety of enzymes.
Antimycobacterial Activity
Derivatives of picolinic acid have demonstrated activity against Mycobacterium tuberculosis.[7] A logical first step is to screen this compound for similar activity.
Protocol: In Vitro Antimycobacterial Susceptibility Testing
-
Prepare a stock solution of this compound hydrochloride in sterile distilled water or DMSO.
-
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.
-
Perform serial dilutions of the compound in a 96-well microplate.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible bacterial growth.
Anticancer Activity
Numerous pyridine-containing compounds exhibit anticancer properties.[8][9] The potential of this compound as an anticancer agent can be assessed through cytotoxicity assays against a panel of human cancer cell lines.
Protocol: MTT Cytotoxicity Assay
-
Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound hydrochloride for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
The overproduction of nitric oxide (NO) is a hallmark of inflammation.[10] The ability of this compound to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages can be evaluated.
Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages
-
Culture RAW 264.7 murine macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound hydrochloride for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
Biological Investigation Workflow
Caption: A tiered approach for the biological evaluation of this compound.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. The protocols detailed in this guide provide a solid foundation for its synthesis, characterization, and initial biological evaluation. Positive results in any of the suggested screening assays would warrant further investigation into its mechanism of action and structure-activity relationships through the synthesis of analogues. The strategic incorporation of the fluorine atom and the amidine functionality makes this compound a compelling candidate for further research in the quest for novel therapeutic agents.
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Investigating the Therapeutic Potential of Picolinimidamide Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The picolinimidamide scaffold represents a compelling starting point for the discovery of novel therapeutics across a spectrum of diseases, including infectious, metabolic, and neurological disorders. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on harnessing the therapeutic potential of picolinimidamide analogs. We will explore the foundational principles of their design, synthesis, and biological evaluation, moving beyond a mere recitation of protocols to elucidate the causal reasoning behind experimental choices. This document is structured to serve as a self-validating system, grounding all recommendations in established scientific literature and providing detailed, actionable methodologies for key experiments.
Introduction: The Picolinimidamide Scaffold as a Privileged Structure
The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets[1]. The picolinimidamide functional group, a bioisostere of the more common picolinamide, offers a unique set of physicochemical properties that can be exploited in drug design. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool for optimizing potency, selectivity, pharmacokinetic properties, and intellectual property position[2][3][4]. The replacement of an amide with an imidamide moiety can alter a molecule's hydrogen bonding capacity, basicity, and metabolic stability, potentially leading to improved drug candidates.
This guide will delve into the therapeutic potential of picolinimidamide analogs by examining several case studies of the closely related picolinamide analogs, which have shown promise in targeting a diverse range of proteins. These examples will serve as a foundation for the rational design and investigation of novel picolinimidamide-based compounds.
Design and Synthesis of Picolinimidamide Analogs
The journey of developing novel picolinimidamide analogs begins with a robust synthetic strategy. The Pinner reaction is a classic and reliable method for the synthesis of imidates, which are key precursors to imidamide[5][6][7].
Synthetic Pathway: From Picolinonitrile to Picolinimidamide
A common and effective route to picolinimidamide analogs involves a two-step process starting from a substituted picolinonitrile.
Step 1: Pinner Reaction to Form the Picolinimidate Salt
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt[5][6].
-
Reaction: Picolinonitrile + Alcohol + Anhydrous HCl → Picolinimidate hydrochloride
-
Key Considerations: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the nitrile or the resulting imidate. Low temperatures are often employed to prevent the thermodynamically unstable imidate from rearranging to the corresponding amide[6].
Step 2: Ammonolysis to the Picolinimidamide
The Pinner salt is then treated with ammonia or an amine to yield the desired picolinimidamide.
-
Reaction: Picolinimidate hydrochloride + Ammonia/Amine → Picolinimidamide + Ammonium chloride + Alcohol
-
Key Considerations: The choice of ammonia or a specific amine allows for the introduction of diversity at the nitrogen of the imidamide group, a key point for structure-activity relationship (SAR) studies.
Workflow for the Synthesis of Picolinimidamide Analogs
Caption: Inhibition of Sec14p by picolinimidamide analogs.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth.[8][9]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on appropriate agar plates.
-
Prepare a suspension of fungal cells in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the picolinimidamide analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (fungal growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Antibacterial Activity: Targeting Clostridioides difficile
Biological Rationale: Clostridioides difficile infection (CDI) is a major healthcare-associated threat. Picolinamide analogs have demonstrated potent and selective activity against C. difficile.[10] The proposed mechanism involves the disruption of essential cellular processes in this anaerobic bacterium.
Signaling Pathway:
Caption: Putative mechanism of action against C. difficile.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted for the anaerobic nature of C. difficile.[4][11][12][13]
-
Preparation of Bacterial Inoculum:
-
Culture C. difficile on a suitable medium (e.g., Brucella agar) in an anaerobic chamber.
-
Prepare a suspension of the bacteria in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
Prepare serial dilutions of the picolinimidamide analog in a 96-well plate using supplemented Brucella broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include appropriate growth and sterility controls.
-
Incubate the plate in an anaerobic chamber at 37°C for 24-48 hours.
-
-
Determination of MIC:
-
Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Metabolic Disorders: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Biological Rationale: 11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[1][14][15][16][17] Picolinamide derivatives have been identified as potent inhibitors of this enzyme.
Signaling Pathway:
Caption: Inhibition of 11β-HSD1 by picolinimidamide analogs.
Experimental Protocol: 11β-HSD1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol in a cellular context.[18]
-
Cell Culture and Differentiation:
-
Culture a suitable cell line expressing 11β-HSD1 (e.g., murine C2C12 myotubes) to confluence.
-
Induce differentiation as required by the cell line.
-
-
Compound Treatment and Substrate Addition:
-
Pre-incubate the differentiated cells with various concentrations of the picolinimidamide analog.
-
Add cortisone to the cells to initiate the enzymatic reaction.
-
-
Measurement of Cortisol Production:
-
After a defined incubation period, collect the cell culture supernatant.
-
Quantify the amount of cortisol produced using a commercially available ELISA kit or by LC-MS.
-
-
Calculation of IC50:
-
Calculate the percentage of inhibition of cortisol production at each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Neurological Disorders: Targeting Acetylcholinesterase (AChE)
Biological Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[10][19][20][21] Picolinamide analogs have been investigated as AChE inhibitors.
Signaling Pathway:
Caption: Acetylcholinesterase inhibition by picolinimidamide analogs.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric assay that measures the activity of AChE.[22][23][24][25][26]
-
Reagent Preparation:
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of purified AChE enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB solution, and the picolinimidamide analog at various concentrations.
-
Add the AChE enzyme solution to each well and incubate briefly.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the picolinimidamide scaffold is essential for optimizing its therapeutic properties. The following table summarizes key SAR insights gleaned from studies on picolinamide analogs, which can guide the design of picolinimidamide libraries.
| Target | Scaffold Region | Modification | Impact on Activity | Reference |
| Sec14p (Antifungal) | Phenyl ring | para-Bromo substitution | Obligatory for activity | [19] |
| C. difficile (Antibacterial) | Core | Picolinamide vs. Isonicotinamide | Picolinamide core enhances selectivity | [10] |
| 11β-HSD1 (Metabolic) | 6-position of pyridine ring | Substitution with piperidine | Potent inhibition | |
| AChE (Neurological) | Side chain | Dimethylamine side chain position | Markedly influences inhibitory activity and selectivity | [2] |
Clinical Landscape and Future Directions
While the direct clinical development of picolinimidamide analogs is still in its nascent stages, the broader class of pyridine-containing compounds has seen significant investigation. A search of clinical trial databases for "picolinamide" and related terms reveals studies in areas such as oncology and infectious diseases. This indicates a favorable regulatory precedent for this chemical class.
The future of picolinimidamide analog development lies in the systematic exploration of chemical space around the core scaffold, guided by the principles of bioisosterism and structure-based drug design. High-throughput screening of diverse picolinimidamide libraries against a wide range of biological targets is likely to uncover novel therapeutic opportunities. Furthermore, advances in computational chemistry and machine learning can accelerate the identification of promising candidates with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Conclusion
The picolinimidamide scaffold holds considerable promise for the development of next-generation therapeutics. By leveraging the knowledge gained from the extensive research on picolinamide analogs and applying the detailed experimental methodologies outlined in this guide, drug discovery professionals can effectively investigate and unlock the full therapeutic potential of this versatile chemical class. The combination of rational design, robust synthetic chemistry, and rigorous biological evaluation will be paramount in translating the promise of picolinimidamide analogs into clinically successful medicines.
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Methodological & Application
Application Note & Synthesis Protocol: 3-Fluoropicolinimidamide
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluoropicolinimidamide, a valuable fluorinated pyridine derivative. Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This protocol details a robust and well-established two-step method commencing from 3-Fluoropicolinonitrile via the Pinner reaction, followed by ammonolysis. We provide a step-by-step experimental procedure, a discussion of the underlying reaction mechanisms, critical safety protocols for handling organofluorine compounds and other hazardous reagents, and methods for product characterization.
Introduction and Scientific Rationale
The synthesis of functionalized picolinimidamides is a cornerstone for the development of novel therapeutic agents and specialized chemical probes. The amidine functional group is a key pharmacophore in numerous biologically active molecules. The introduction of a fluorine atom onto the pyridine ring, as in this compound, can profoundly influence the molecule's electronic properties and its interactions with biological targets.[1][3]
The selected synthetic strategy is the Pinner reaction, a classic and reliable method for converting nitriles into amidines.[4][5][6] This acid-catalyzed reaction proceeds through an intermediate imino ester salt (commonly known as a Pinner salt), which is subsequently converted to the target amidine.[7][8] This method is chosen for its high efficiency and the general availability of the required reagents. The starting material, 3-Fluoropicolinonitrile, serves as a versatile building block for various substituted pyridines.[9]
Alternative strategies for amidine synthesis exist, such as metal-catalyzed additions of amines to nitriles[10][11][12][13], but the Pinner reaction remains a highly practical and atom-economical choice for this specific transformation, avoiding the need for expensive or sensitive transition metal catalysts.[11]
Reaction Scheme and Workflow
The synthesis of this compound hydrochloride is accomplished in a two-step sequence starting from 3-Fluoropicolinonitrile.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Purity | Supplier Notes |
| 3-Fluoropicolinonitrile | C₆H₃FN₂ | 122.11 | 1.0 | 5.00 g | ≥98% | CAS: 97509-75-6 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | ~20 | 50 mL | ≥99.5% | Use from a sealed bottle |
| Hydrogen Chloride | HCl | 36.46 | Excess | As needed | Gas, ≥99% | Dry gas is critical |
| Ammonia | NH₃ | 17.03 | Excess | As needed | ~7N in MeOH or gas | Prepare fresh or use commercial solution |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Anhydrous | For washing |
Step-by-Step Synthesis Procedure
Part A: Synthesis of Ethyl 3-fluoropicolinimidate hydrochloride (Pinner Salt)
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube (e.g., filled with CaCl₂) on the outlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.[5][7]
-
Reagent Addition: Charge the flask with 3-Fluoropicolinonitrile (5.00 g, 40.9 mmol) and anhydrous ethanol (50 mL).
-
Acidification: Cool the stirring solution to 0°C using an ice-water bath. Bubble dry hydrogen chloride gas through the solution at a moderate rate. An exothermic reaction will occur, and a precipitate will begin to form. Continue the addition of HCl for approximately 1-2 hours until the solution is saturated and precipitation is complete.
-
Reaction: Seal the flask and allow the mixture to stir at 0-5°C for 12-18 hours. The progress can be monitored by TLC or by observing the consumption of the starting nitrile.
-
Isolation (Optional): The resulting Pinner salt is typically a white solid. It can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. However, for convenience, it is often carried forward to the next step in situ.
Part B: Synthesis of this compound hydrochloride
-
Ammonolysis: Cool the reaction mixture containing the Pinner salt (or the isolated solid suspended in 50 mL of fresh anhydrous ethanol) back to 0°C.
-
Ammonia Addition: Slowly bubble anhydrous ammonia gas through the cold suspension or add a 7N solution of ammonia in methanol (approx. 25 mL, ~3-4 equivalents) dropwise. A significant amount of ammonium chloride will precipitate.
-
Reaction Completion: After the addition is complete, seal the flask and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Work-up: Cool the reaction mixture and filter the solid precipitate, which contains the product and ammonium chloride.
-
Purification:
-
Wash the solid thoroughly with cold ethanol to remove the more soluble ammonium chloride.
-
The crude this compound hydrochloride[14] can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Dry the final product under vacuum to yield a white crystalline solid.
-
Mechanistic Discussion
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Pinner reaction is a robust example of nitrile activation via acid catalysis.
Caption: Mechanism of Pinner salt formation.
-
Nitrile Protonation: The reaction is initiated by the protonation of the nitrile nitrogen atom by the strong acid (HCl). This creates a highly electrophilic nitrilium ion intermediate.[7]
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.
-
Pinner Salt Formation: Deprotonation of the resulting oxonium ion yields the imino ester, which is isolated as its hydrochloride salt (the Pinner salt).[4][8] The entire process must be conducted under anhydrous conditions, as any water present would compete with the alcohol and lead to the formation of an undesired amide byproduct.[5][7]
-
Ammonolysis: In the second stage, ammonia, a stronger nucleophile than ethanol, attacks the electrophilic carbon of the Pinner salt. This is followed by the elimination of ethanol to form the final, thermodynamically stable amidine product.
Safety and Handling
Handling organofluorine compounds and strong acids requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any experimental work.[2]
-
General Precautions: All operations should be performed inside a certified chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
3-Fluoropicolinonitrile: Organofluorine compounds can have unique toxicological profiles. Avoid inhalation, ingestion, and skin contact.[17]
-
Hydrogen Chloride (Gas): Extremely corrosive to the respiratory tract and skin.[15] Ensure the gas cylinder is secured and use a proper regulator and delivery system. Have an emergency gas shut-off plan.
-
Ammonia: Corrosive and causes severe irritation to the respiratory system.[18] Handle concentrated solutions or gas in a well-ventilated fume hood.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For exposure to HF-generating compounds, application of calcium gluconate gel may be necessary after flushing.[2][17][18] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 15-30 minutes, holding eyelids open.[15][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][18]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Fluorinated waste streams may require special handling.[15][17]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra will show characteristic shifts for the aromatic protons on the pyridine ring and the amidine protons.[19][20] The fluorine atom will cause characteristic splitting patterns in both the proton and carbon spectra.
-
-
Mass Spectrometry (MS):
-
Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of C, H, and N, which should match the calculated values for the hydrochloride salt.
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-
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3-Fluoropicolinimidamide as a chemical probe for target identification
Application Note & Protocols
Topic: 3-Fluoropicolinimidamide-Based Photoaffinity Probes for Covalent Capture and Identification of Protein Targets
Abstract
The identification of a small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology.[1] Phenotypic screening can reveal potent bioactive compounds, but without knowledge of the molecular target, mechanism of action remains obscure and lead optimization is challenging. Chemical probes are essential tools designed to covalently link to their protein targets, enabling subsequent enrichment and identification.[2][3] This guide details the design principles and application of a novel chemical probe scaffold based on this compound for target identification using photoaffinity labeling (PAL). We propose a versatile probe architecture incorporating this novel pharmacophore, a photoreactive diazirine moiety, and a bioorthogonal alkyne handle for downstream analysis. The following sections provide a theoretical framework, detailed experimental protocols, and data analysis strategies for utilizing these probes to identify specific protein interactors in complex biological systems.
Part 1: The Chemical Probe - Design and Principles
The efficacy of a target identification experiment hinges on the design of the chemical probe.[4] A well-designed photoaffinity probe comprises three essential components: a pharmacophore for target recognition, a photoreactive group for covalent cross-linking, and a reporter tag for enrichment and detection.[5][6][7]
-
Pharmacophore (The "Bait"): this compound. This novel heterocyclic scaffold serves as the recognition element. Its specific stereoelectronic properties are hypothesized to mediate non-covalent, reversible binding to a protein target's binding pocket. The fluorine substitution can enhance binding affinity and metabolic stability.
-
Photoreactive Group (The "Hook"): Trifluoromethylphenyl diazirine (TFP-diazirine). Upon irradiation with UV light (~365 nm), this small, highly efficient moiety extrudes nitrogen gas to form a highly reactive carbene intermediate.[5] This carbene rapidly and indiscriminately inserts into nearby C-H or N-H bonds of the target protein, forming a stable, covalent bond.[7]
-
Reporter Tag (The "Handle"): Terminal Alkyne. This bioorthogonal handle is chemically inert within the cellular environment but allows for the specific attachment of an analytical tag (e.g., Biotin-Azide) post-labeling via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a "click chemistry" reaction.[8][9] This two-step approach avoids using bulky probes (like pre-biotinylated ones) that may suffer from poor cell permeability.[8]
Caption: General three-part architecture of a chemical probe.
Based on this principle, we propose the novel probe 3-FP-PAL-Alkyne .
Caption: Modular design of the proposed 3-FP-PAL-Alkyne probe.
Part 2: Mechanism of Covalent Target Capture
The photoaffinity labeling process is a sequential event designed to convert a reversible protein-ligand interaction into an irreversible one, thereby "trapping" the target.
-
Target Engagement (Reversible): The probe is introduced to a biological system (e.g., live cells or cell lysate). The this compound pharmacophore binds non-covalently to its specific protein target(s), reaching equilibrium.
-
Photoactivation (Irreversible): The system is irradiated with non-damaging long-wave UV light. The diazirine group is activated, forming a highly reactive carbene.
-
Covalent Crosslinking: The carbene intermediate covalently crosslinks to the nearest amino acid residues within the protein's binding site, permanently labeling the target protein.
Caption: Mechanism of photo-inducible covalent target capture.
Part 3: Experimental Workflow & Protocols
The complete workflow involves treating the biological sample with the probe, covalently crosslinking the probe to its targets, attaching a biotin handle via click chemistry, enriching the labeled proteins, and finally identifying them by mass spectrometry.
Caption: Overview of the photoaffinity labeling chemoproteomics workflow.
Protocol 1: In-situ Target Labeling in Live Cells
Rationale: Performing the labeling in live, intact cells ensures that protein-ligand interactions occur in their native context, minimizing artifacts from cell lysis.
-
Cell Culture: Plate cells of interest at an appropriate density and grow to ~80-90% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of 3-FP-PAL-Alkyne in anhydrous DMSO.
-
Probe Incubation: Aspirate the cell culture medium. Add fresh, serum-free medium containing the desired final concentration of the probe (typically 1-10 µM). Incubate for 1-2 hours at 37°C.
-
Insight: Serum-free media is used to prevent non-specific binding of the probe to abundant serum proteins like albumin.
-
-
Competition Control (Crucial): For the competition sample, pre-incubate cells for 1 hour with a 100-fold molar excess of a competitor ligand (e.g., the parent this compound without the diazirine/alkyne) before adding the 3-FP-PAL-Alkyne probe.
-
Photo-Crosslinking: Wash the cells once with ice-cold PBS to remove the unbound probe. Place the culture plate on a cold block and irradiate from above with a 365 nm UV lamp for 10-30 minutes.
-
Insight: Performing irradiation on ice minimizes cellular stress and potential protein degradation during the process.
-
-
Cell Harvesting: After irradiation, immediately harvest the cells by scraping into PBS and pellet by centrifugation. The cell pellets can be stored at -80°C or used directly in the next protocol.
Protocol 2: Cell Lysis and Click Chemistry
Rationale: The alkyne-tagged proteins are now covalently labeled. This protocol lyses the cells and attaches a biotin tag, which is a high-affinity ligand for streptavidin, enabling robust enrichment.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors). Sonicate briefly on ice to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
-
Prepare Click Reagents:
-
Biotin-Azide (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
-
Click Reaction: In a 1.5 mL tube, combine the following in order, vortexing gently after each addition:
-
1 mg of protein lysate
-
Biotin-Azide (to 100 µM final concentration)
-
TCEP (to 1 mM final concentration)
-
TBTA (to 100 µM final concentration)
-
CuSO₄ (to 1 mM final concentration)
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Protocol 3: Enrichment of Biotinylated Proteins
Rationale: Streptavidin-coated magnetic beads will selectively capture the biotinylated probe-protein adducts, separating them from the vast excess of unlabeled proteins in the lysate.
-
Bead Preparation: Resuspend high-capacity streptavidin magnetic beads. Aliquot the required volume and wash three times with lysis buffer.
-
Affinity Capture: Add the bead slurry to the lysate from the completed click reaction. Incubate for 1.5 hours at 4°C with end-over-end rotation.
-
Washing: Place the tubes on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins:
-
2 washes with 1% SDS in PBS
-
2 washes with 8 M urea in 100 mM Tris-HCl, pH 8.0
-
3 washes with PBS
-
Insight: The stringent washing steps (SDS and urea) are critical for reducing background and identifying true interactors with high confidence.
-
Protocol 4 & 5: On-Bead Digestion and LC-MS/MS Analysis
Rationale: The captured proteins are digested into smaller peptides directly on the beads, which are then analyzed by mass spectrometry to determine their identity and relative abundance.
-
Reduction & Alkylation: Resuspend beads in 100 µL of 8 M urea. Add DTT to 10 mM and incubate for 30 min. Add iodoacetamide to 25 mM and incubate for 30 min in the dark.
-
Digestion: Dilute the urea to <1 M with 100 mM Tris-HCl. Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Peptide Collection: Place the tube on a magnetic rack and collect the supernatant containing the tryptic peptides.
-
LC-MS/MS Analysis: Acidify the peptides with formic acid and analyze them using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
Data Analysis: Process the raw mass spectrometry data using software like MaxQuant. Search the data against a relevant protein database (e.g., human UniProt). Use label-free quantification (LFQ) intensities to compare protein abundance across samples.
Part 4: Validation and Essential Controls
A successful target identification experiment is built on a foundation of rigorous controls. These controls are essential to distinguish specific, biologically relevant targets from non-specific background binders.
| Control Experiment | Purpose | Expected Outcome for a True Target |
| Competition | To demonstrate that probe labeling occurs at a specific binding site. | Signal for the target protein is significantly reduced or eliminated in the competition lane. |
| No UV Irradiation | To confirm that covalent labeling is dependent on photoactivation. | The target protein is not enriched in the sample that was not exposed to UV light. |
| DMSO Vehicle Control | To establish a baseline for non-specific protein binding to the beads. | The target protein should show minimal or no enrichment compared to the probe-treated sample. |
| Inactive Control Probe | To ensure the observed interaction is due to the specific pharmacophore. | A structurally similar probe, designed to be inactive, should not enrich the target protein.[10] |
References
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ResearchGate. A typical photoaffinity labeling experimental protocol to identify the... Available at: [Link]
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Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. Available at: [Link]
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Murale, D. P., Hong, S. C., & Ha, H. H. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 21(11), 1445. Available at: [Link]
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Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 59–80. Available at: [Link]
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Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Semantic Scholar. Available at: [Link]
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Lau, K., & Cravatt, B. F. (2011). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 3(4), 173–190. Available at: [Link]
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Sinnegha, K., et al. (2023). Activity-based protein profiling: A graphical review. Pharmacology & Therapeutics, 247, 108447. Available at: [Link]
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Gorka, A. P., & Anslyn, E. V. (2010). Natural Products as Chemical Probes. ACS Chemical Biology, 5(1), 33–50. Available at: [Link]
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Cierpicki, T., et al. (2019). Discovery of a chemical probe for PRDM9. Nucleic Acids Research, 47(22), 11846–11859. Available at: [Link]
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Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Methods in Enzymology, 559, 25–42. Available at: [Link]
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Application Notes and Protocols for 3-Fluoropicolinimidamide in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Picolinimidamides in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing a multitude of pharmacokinetic and physicochemical properties.[1] The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[1] When this strategic fluorination is combined with the picolinimidamide scaffold, a unique chemical entity, 3-Fluoropicolinimidamide, emerges with significant potential for innovative drug design.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block to address challenges in lead optimization and to discover novel therapeutic agents. The protocols and insights provided herein are grounded in established principles of medicinal chemistry and are designed to be both informative and practically applicable.
Part 1: The Scientific Rationale for Employing this compound
The utility of this compound in drug design stems from its unique combination of electronic and structural features. These features can be strategically exploited to modulate the properties of a lead compound.
Bioisosterism: A Key Principle in Action
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at improving the properties of a compound by substituting one functional group with another that has similar biological effects.[2][3] this compound can be viewed as a bioisostere for several common functional groups, offering a nuanced approach to molecular design.[4][5][6]
-
Fluorine as a Bioisostere: The fluorine atom at the 3-position of the pyridine ring can serve as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can have profound effects on the molecule's electronics and metabolic stability. The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[1]
-
Picolinimidamide as a Bioisostere: The picolinimidamide moiety itself can act as a bioisostere for other functional groups, such as amides or carboxylic acids. This can be particularly useful for improving cell permeability and oral bioavailability, as the amidine group is generally more basic and can exist in a protonated state, which can alter its transport properties across biological membranes.
Table 1: Physicochemical Impact of Bioisosteric Replacement with this compound
| Property | Effect of 3-Fluoro Substitution | Effect of Picolinimidamide Moiety | Combined Potential Advantage |
| pKa | Lowers the pKa of the pyridine nitrogen | Increases basicity compared to an amide | Fine-tuning of the overall basicity of the molecule |
| Metabolic Stability | Blocks oxidation at the 3-position | Can alter metabolic pathways compared to amides | Enhanced in vivo half-life |
| Binding Affinity | Can introduce new hydrogen bonding or dipole interactions | Provides distinct hydrogen bond donor/acceptor pattern | Improved potency and selectivity |
| Lipophilicity | Increases local lipophilicity | Can modulate overall lipophilicity | Optimization of ADME properties |
| Conformation | Can influence the preferred conformation of the molecule | Introduces a degree of rotational rigidity | Favorable pre-organization for target binding |
Caption: Pharmacophoric features of this compound.
Part 2: Potential Therapeutic Applications
While direct therapeutic applications of this compound are not yet extensively documented, the known biological activities of structurally related compounds provide a strong basis for exploring its potential in various disease areas.
-
Antimicrobial Agents: Picolinamide derivatives have shown promise as antimycobacterial agents. [7]The incorporation of a fluorine atom could enhance the potency and pharmacokinetic profile of these compounds, potentially leading to new treatments for tuberculosis and other infectious diseases. [8]* Oncology: Fluorinated pyridines are common scaffolds in kinase inhibitors and other anticancer agents. [9][10]The unique geometry and electronic properties of this compound could be leveraged to design selective inhibitors of cancer-related targets.
-
Inflammatory Diseases: Many anti-inflammatory drugs target enzymes such as cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways. The this compound scaffold could serve as a novel starting point for the design of potent and selective inhibitors for these targets. [11]
Part 3: Synthetic and Experimental Protocols
The successful application of this compound in a drug discovery program relies on robust synthetic protocols and reliable characterization methods.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved from commercially available 3-fluoropicolinonitrile. The following protocol is a general guideline and may require optimization for specific scales and laboratory conditions.
Step 1: Synthesis of Methyl 3-fluoropicolinimidate
-
To a solution of 3-fluoropicolinonitrile (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of sodium methoxide (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-fluoropicolinimidate.
Step 2: Formation of this compound
-
Dissolve the methyl 3-fluoropicolinimidate (1.0 eq) in a solution of ammonia in methanol (7 N).
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to yield this compound. The product may be used directly or purified further by recrystallization or chromatography if necessary.
Caption: Proposed synthetic workflow for this compound.
Protocol for Incorporating this compound into a Lead Molecule
The following is a general protocol for coupling this compound with a lead molecule containing a suitable electrophilic functional group, such as an activated aryl halide.
-
To a solution of the lead molecule (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K2CO3, Cs2CO3, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd(OAc)2, 0.1 eq) and a ligand (e.g., Xantphos, 0.2 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Characterization and Quality Control
The identity and purity of synthesized this compound and its derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR should be used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final compound.
Part 4: Strategic Decision-Making in Drug Discovery
The decision to incorporate this compound into a drug discovery project should be based on a careful analysis of the project's goals and the specific challenges being addressed.
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Application Notes & Protocols: High-Throughput Screening with 3-Fluoropicolinimidamide Libraries
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns using libraries based on the 3-Fluoropicolinimidamide scaffold. While specific biological data on this scaffold is emerging, its structural motifs, present in various bioactive compounds, suggest a rich potential for discovering novel modulators of enzymes, receptors, and other protein targets.[2][3] These application notes detail the entire HTS workflow, from initial assay development and validation to primary screening, data analysis, and hit confirmation. By explaining the causality behind experimental choices and embedding rigorous quality control, these protocols are designed to be a self-validating system for robust and reproducible hit identification.[4][5]
Introduction: The Rationale for Screening this compound Libraries
The picolinimidamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions. The strategic placement of a fluorine atom, as in the this compound structure, can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its binding affinity and selectivity for a target protein.[6] Screening a library of diverse this compound analogs provides a powerful approach to exploring new chemical space and identifying novel starting points for therapeutic development.[7]
The primary goal of an HTS campaign is to efficiently sift through a large collection of compounds to identify "hits"—compounds that exhibit a desired biological activity.[8] This process involves a multi-step workflow that must be carefully optimized to minimize false positives and negatives, ensuring that resources are focused on the most promising candidates.[9]
The High-Throughput Screening Workflow
A successful HTS campaign is a systematic process, moving from a broad initial screen to a focused confirmation of a few promising compounds.[10] Each stage is critical for ensuring the quality and reliability of the final results.
Caption: The four-phase workflow for a typical HTS campaign.
Phase 1: Assay Development and Validation Protocol
The foundation of any successful HTS campaign is a robust, reliable, and reproducible assay.[4] This phase translates a biological question into a measurable signal in a high-throughput format.[5]
Principle of Biochemical Assays in HTS
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[11] Common formats include enzyme activity assays, which measure the inhibition or activation of an enzyme, and binding assays, which quantify a compound's ability to bind to a target.[11] The choice of assay depends on the target class and the desired mechanism of action.
Step-by-Step Protocol for Assay Miniaturization and Validation
Objective: To adapt the assay to a 384-well plate format and confirm its statistical robustness for HTS.[9]
Materials:
-
This compound library compounds (solubilized in 100% DMSO)
-
Purified target protein (e.g., kinase, protease)
-
Substrate and necessary co-factors
-
Assay buffer
-
Positive control (known inhibitor/activator)
-
Negative control (100% DMSO)
-
384-well assay plates (e.g., white, opaque for luminescence)
-
Automated liquid handlers and plate readers
Procedure:
-
Solvent Tolerance Test: Determine the assay's sensitivity to DMSO, the standard solvent for compound libraries. Test a range of final DMSO concentrations (e.g., 0.1% to 5%) to find the highest concentration that does not significantly affect the assay signal.[12] This is critical as the library compounds will be delivered in DMSO.
-
Reagent Stability: Assess the stability of all critical reagents (enzyme, substrate) under proposed assay conditions and storage.[12] This ensures consistency throughout the screening campaign.
-
Assay Miniaturization: Transition the assay from a larger format (e.g., 96-well plate or tubes) to a 384-well plate format.[9] Optimize reagent volumes, concentrations, and incubation times to maintain a strong signal window while conserving precious reagents.
-
Pilot Screen (Z'-Factor Determination): Before starting the full screen, perform a "dry run" using only control compounds to assess assay quality.[9]
-
Design a plate map with multiple wells dedicated to positive and negative controls (typically 16-32 wells each).
-
Dispense the positive control (at a concentration that gives maximal inhibition/activation) and negative control (DMSO) into their respective wells.
-
Add all other assay reagents according to the optimized protocol.
-
Incubate and read the plate.
-
Calculate the Z'-factor using the formula below.
-
Data Analysis: The Z'-Factor
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[13][14] It measures the separation between the distributions of the positive and negative controls.
Formula: Z'-Factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality Interpretation | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. Clear separation between controls.[13] |
| 0 to 0.5 | Acceptable | The assay is usable but may have higher variability. |
| < 0 | Unacceptable | No separation between controls. The assay is not suitable for HTS.[13] |
Causality: An assay with a Z'-factor consistently above 0.5 is considered robust because it indicates a large signal window and low data variability.[9][15] This provides high confidence that hits identified in the primary screen are genuine and not random statistical fluctuations.[16]
Phase 2 & 3: Primary Screen and Hit Confirmation Protocols
Step-by-Step Protocol for Primary Screening
Objective: To screen the entire this compound library at a single concentration to identify initial "hits."
Procedure:
-
Library Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25-50 nL) of each compound from the library source plates to the 384-well assay plates. A typical final screening concentration is 10 µM.[9]
-
Reagent Addition: Add assay components (buffer, enzyme, etc.) to the plates using automated liquid handlers. The order of addition is critical and should be optimized during assay development.
-
Incubation: Incubate the plates for the predetermined time at the optimal temperature.
-
Signal Detection: Add the final detection reagent (e.g., a substrate that produces a luminescent or fluorescent signal) and read the plates on a compatible plate reader.
-
Data Acquisition: Raw data from each plate is collected and uploaded to a database for analysis.[9]
Data Analysis and Hit Selection
-
Normalization: Raw data is normalized to the plate-specific controls to account for plate-to-plate variation. A common method is to calculate the percent inhibition or activation relative to the positive and negative controls on the same plate.
-
Hit Criteria: A statistical cutoff is established to define a "hit." A common method is to set the hit threshold at three standard deviations (3σ) from the mean of the negative control wells.
-
Hit List Generation: Compounds that meet the hit criteria are compiled into a preliminary hit list.
Step-by-Step Protocol for Hit Confirmation and Dose-Response
Objective: To confirm the activity of preliminary hits and determine their potency.[17]
Procedure:
-
Cherry-Picking: Order fresh, dry powder of the hit compounds to eliminate the possibility of compound degradation or concentration errors in the original library plates.
-
Confirmation Screen: Re-test the confirmed hits in the primary assay to ensure the activity is reproducible.
-
Dose-Response Analysis: For confirmed hits, perform a dose-response experiment.
-
Create a serial dilution of each hit compound (typically an 8- to 10-point curve).
-
Test these concentrations in the primary assay.
-
Plot the percent inhibition/activation (Y-axis) against the log of the compound concentration (X-axis).[18]
-
Fit the data to a non-linear regression model (sigmoidal curve) to determine the IC50 (for inhibitors) or EC50 (for activators).[18][19]
-
Interpreting Dose-Response Curves
Dose-response curves provide critical information about a compound's potency and efficacy.[20][21]
-
Potency (IC50/EC50): The concentration of a drug that produces 50% of its maximal effect. A lower IC50/EC50 value indicates higher potency.[19]
-
Efficacy (Emax): The maximum response a compound can produce.[19]
Caption: Hypothetical kinase signaling pathway targeted by a hit compound.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High data variability, small signal window. | Re-optimize reagent concentrations. Check reagent stability.[12] Ensure liquid handling is precise.[22] |
| High False Positive Rate | Compound interference (e.g., autofluorescence), non-specific activity. | Run counter-screens (e.g., assay without the target protein). Perform orthogonal assays with different detection methods.[23] |
| Poor Hit Reproducibility | Compound degradation, precipitation, pipetting errors. | Use fresh compound stock for confirmation. Check compound solubility in assay buffer. Verify liquid handler performance.[24] |
| Plate Edge Effects | Uneven temperature or evaporation across the plate. | Use barrier seals on plates. Ensure proper incubator humidity. Randomize sample layout on plates. |
Conclusion
Screening this compound libraries using a well-validated HTS platform offers a promising avenue for the discovery of novel bioactive molecules. The success of such a campaign hinges on a meticulously planned and executed workflow, characterized by robust assay development, stringent quality control, and a systematic process for hit confirmation and characterization. By adhering to the principles and protocols outlined in this guide, researchers can maximize the probability of identifying high-quality, tractable hits for downstream drug discovery programs.
References
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Evotec. Biochemical Assay Services. Available from: [Link]
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BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]
- BIT 479/579 High-throughput Discovery. Z-factors.
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Mishra, R. K., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available from: [Link]
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Patsnap Synapse. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. Available from: [Link]
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On HTS. (2023). Z-factor. Available from: [Link]
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Collaborative Drug Discovery. (2023). Understanding the Importance of The Dose-Response Curve. Available from: [Link]
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Charles River Laboratories. High-Throughput Screening (HTS) Services. Available from: [Link]
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Wikipedia. Z-factor. Available from: [Link]
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Zhang, X. D. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available from: [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available from: [Link]
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Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available from: [Link]
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Available from: [Link]
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Study.com. Dose Response Curve | Definition, Equation & Examples. Available from: [Link]
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Sartorius. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]
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GraphPad. How Do I Perform a Dose-Response Experiment?. Available from: [Link]
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Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available from: [Link]
- Acta Crystallographica Section E: Crystallographic Communications. (2024). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives.
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Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available from: [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available from: [Link]
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SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. Available from: [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Chemical Properties and Applications of 3-Fluoropicolinic Acid. Available from: [Link]
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National Center for Biotechnology Information. (2012). HTS Assay Validation. Available from: [Link]
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Apix-Drive. (2024). HTS Data Integration. Available from: [Link]
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MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available from: [Link]
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Application Notes and Protocols for Bioassay Development with 3-Fluoropicolinimidamide
Introduction: Unveiling the Bioactivity of a Novel Picolinimidamide Derivative
3-Fluoropicolinimidamide is a novel small molecule with potential therapeutic applications. As a derivative of picolinamide, it belongs to a class of compounds known to interact with a variety of biological targets, including enzymes and receptors.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the bioactivity of this compound and develop robust bioassays for its evaluation. This document will guide you through a logical workflow, from initial target identification to the development and validation of specific enzyme inhibition and cell-based assays.
The development of a reliable bioassay is a cornerstone of drug discovery, providing crucial data on a compound's potency, stability, and mechanism of action (MOA).[4][5] Consistent and reproducible bioassay performance is paramount and relies on a controlled experimental environment, qualified reagents, and well-characterized and validated protocols.[6] This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the process.
Part 1: Initial Characterization and Target Identification
Given the novelty of this compound, the initial step is to hypothesize and then experimentally determine its biological target(s). The structural similarity to other picolinamide derivatives suggests that it may function as an enzyme inhibitor.[1][3] Therefore, a logical starting point is to screen the compound against a panel of relevant enzymes.
Hypothesis: Potential as a Kinase or Cholinesterase Inhibitor
Picolinamide derivatives have shown inhibitory activity against kinases such as VEGFR-2 and acetylcholinesterase (AChE).[1][3] This provides a rational basis for initiating screening against these enzyme classes.
Experimental Workflow for Target Identification
The following workflow outlines a systematic approach to identifying the protein target(s) of this compound.
Caption: A workflow for target identification and initial characterization of this compound.
Part 2: Developing an Enzyme Inhibition Bioassay
Once a primary target has been identified (for the purpose of this guide, we will proceed with a hypothetical kinase target), the next step is to develop a robust and reliable enzyme inhibition bioassay. A well-designed bioassay is crucial for determining the potency of a drug candidate.[7]
Principle of a Kinase Inhibition Assay
Kinase assays typically measure the phosphorylation of a substrate. Inhibition of the kinase by a compound like this compound results in a decreased signal. A common method is a fluorescence-based assay, which offers high sensitivity and is suitable for high-throughput screening.[8]
Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol is a general template and should be optimized for the specific kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
This compound (in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorescent detection reagent (e.g., a phosphospecific antibody conjugated to a fluorophore)
-
Microplate reader with fluorescence detection capabilities
-
White or black 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 1 nM).
-
Further dilute the compound in the kinase assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted compound or control (DMSO vehicle) to the wells of the microplate.
-
Add the kinase enzyme to all wells except the negative control wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the substrate and ATP in the kinase assay buffer.
-
Add this solution to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing the fluorescent detection reagent (e.g., a phosphospecific antibody).
-
Incubate as recommended by the detection reagent manufacturer to allow for signal development.
-
Read the fluorescence signal on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme with DMSO vehicle, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description | Typical Value/Range |
| Enzyme Concentration | The concentration of the kinase in the assay. | Dependent on enzyme activity, typically in the nM range. |
| Substrate Concentration | The concentration of the peptide substrate. | Typically at or near the Km value for the enzyme. |
| ATP Concentration | The concentration of ATP. | Typically at or near the Km value for the enzyme. |
| Incubation Time | The duration of the kinase reaction. | 30 - 120 minutes. |
| Incubation Temperature | The temperature at which the kinase reaction is performed. | 25°C - 37°C. |
Part 3: Developing a Cell-Based Bioassay
While enzyme assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context to evaluate a compound's potency, permeability, and potential toxicity.[9][10][11]
Rationale for a Cell-Based Assay
A cell-based assay can confirm that this compound can cross the cell membrane and inhibit its target in a cellular environment. It also provides an initial assessment of the compound's therapeutic window by comparing its potency with its cytotoxicity.
Protocol: Cell Proliferation/Viability Assay
This protocol describes a common method to assess the effect of a compound on cell viability, which can be an indicator of on-target or off-target effects.
Materials:
-
A cancer cell line known to be dependent on the identified kinase target.
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (in DMSO).
-
Cell viability reagent (e.g., resazurin-based or ATP-based).
-
Sterile, clear-bottomed 96-well cell culture plates.
-
An incubator (37°C, 5% CO2).
-
A microplate reader (absorbance, fluorescence, or luminescence).
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in the incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
Assessment of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (or GI50) value.
-
Signaling Pathway Visualization
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the results of cell-based assays.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
Part 4: Assay Validation and Data Interpretation
Bioassay validation is a critical step to ensure that the developed assay is reliable, reproducible, and fit for its intended purpose.[12]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Example) |
| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) < 20%. |
| Accuracy | The closeness of the measured value to the true value. | Determined by comparing results to a known standard or by spike and recovery experiments. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | R² > 0.98 for the linear range of the dose-response curve. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in parameters like incubation time or temperature. |
| Specificity | The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from structurally related but inactive compounds. |
Interpreting the Data
A successful bioassay development campaign for this compound will yield key quantitative metrics:
-
IC50 (Enzyme Inhibition Assay): The concentration of the compound that inhibits 50% of the enzyme's activity. A lower IC50 indicates higher potency.
-
EC50 (Cell-Based Assay): The concentration of the compound that produces 50% of the maximal response in a cell-based assay.
-
Selectivity: By testing the compound against a panel of related kinases, its selectivity can be determined. A highly selective compound is generally preferred to minimize off-target effects.
Conclusion
The development of robust and reliable bioassays is a multifaceted process that requires careful planning, execution, and validation.[6] This guide provides a comprehensive framework for the initial characterization of this compound and the subsequent development of enzyme and cell-based assays. By following a systematic and scientifically sound approach, researchers can effectively elucidate the biological activity of this novel compound and pave the way for its potential development as a therapeutic agent.
References
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Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020-02-07). BioProcess International. [Link]
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Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques. [Link]
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Best practice in bioassay development. (2019-08-14). BioTechniques. [Link]
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Best practices in bioassay development to support registration of biopharmaceuticals. (2019-08-05). PubMed. [Link]
-
Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. (2019-04-15). PubMed. [Link]
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. [Link]
-
Essentials in Bioassay Development. (2019-11-01). BioPharm International. [Link]
-
Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. (2019-02-25). PubMed. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. Semantic Scholar. [Link]
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018-07-20). BioIVT. [Link]
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The Strategic deployment of 3-Fluoropicolinimidamide in the Synthesis of Architecturally Complex Molecules: A Guide for the Modern Chemist
Foreword: Unveiling a Versatile Synthetic Tool
In the relentless pursuit of novel therapeutic agents and functional materials, the demand for sophisticated molecular building blocks has never been greater. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties.[1][2] This guide introduces 3-Fluoropicolinimidamide, a reagent poised to address complex synthetic challenges. While not a household name in the chemical catalog, its constituent parts—a fluorinated pyridine core and a picolinimidamide moiety—are rooted in a rich history of synthetic utility. This document serves as a detailed exploration of its potential, providing researchers, scientists, and drug development professionals with a robust framework for its application. We will delve into its synthesis, explore its reactivity, and present detailed protocols for its use in the construction of complex molecular architectures.
I. The Significance of the 3-Fluoropyridine and Picolinimidamide Motifs
The 3-fluoropyridine unit is a privileged scaffold in drug discovery.[1][3] The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly alter the molecule's basicity, dipole moment, and metabolic stability, while having a minimal steric impact.[3] This fine-tuning of electronic properties is crucial for optimizing ligand-receptor interactions and improving drug-like properties.[2]
The picolinamide moiety, on the other hand, is widely recognized as a powerful directing group in transition-metal-catalyzed C-H bond functionalization.[4][5] This bidentate directing group allows for the selective and efficient formation of new carbon-carbon and carbon-heteroatom bonds at positions that would otherwise be unreactive.[4][6] The imidamide functional group, a nitrogen analogue of an amide, retains the key coordinating atoms of the picolinamide and offers unique reactivity pathways.
The combination of these two features in this compound creates a reagent with the potential for:
-
Modulated Reactivity: The electron-withdrawing nature of the fluorine atom can influence the coordinating ability and reactivity of the picolinimidamide group.
-
Directed C-H Functionalization: The picolinimidamide moiety can serve as a traceless or removable directing group for the late-stage functionalization of complex molecules.[7]
-
Access to Novel Heterocyclic Scaffolds: The inherent reactivity of both the fluorinated pyridine and the imidamide can be exploited in cyclization and cross-coupling reactions to generate novel molecular frameworks.
II. Synthesis of this compound: A Proposed Route
While a standardized commercial synthesis for this compound is not widely available, a plausible and accessible synthetic route can be devised from readily available starting materials. The following protocol is a proposed method based on established synthetic transformations.
Protocol 1: Two-Step Synthesis of this compound
This protocol outlines a two-step procedure starting from 3-fluoropicolinonitrile.
Step 1: Synthesis of Methyl 3-Fluoropicolinimidate
-
Reagents and Materials:
-
3-Fluoropicolinonitrile
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) in Methanol (25 wt%)
-
Anhydrous Diethyl Ether (Et₂O)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a stirred solution of 3-fluoropicolinonitrile (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere, add a catalytic amount of sodium methoxide in methanol (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by the addition of a few drops of acetic acid to neutralize the sodium methoxide.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 3-fluoropicolinimidate, which can be used in the next step without further purification.
-
Step 2: Amination of Methyl 3-Fluoropicolinimidate
-
Reagents and Materials:
-
Crude Methyl 3-Fluoropicolinimidate
-
Ammonia in Methanol (7 N solution)
-
Sealed reaction vessel (e.g., a pressure tube)
-
-
Procedure:
-
Dissolve the crude methyl 3-fluoropicolinimidate (1.0 eq) in a 7 N solution of ammonia in methanol (5-10 eq of ammonia).
-
Seal the reaction vessel and heat the mixture to 50-60 °C for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude this compound can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) to yield the pure product.
-
III. Application in Complex Molecule Synthesis: Directed C-H Functionalization
A primary application of this compound is as a directing group for the regioselective functionalization of C-H bonds. The following protocol provides a general procedure for the cobalt-catalyzed C-H amination of a benzylamine derivative.
Protocol 2: Cobalt-Catalyzed Intramolecular C-H Amination Directed by a this compound Analogue
This protocol illustrates the use of a derivative of this compound as a directing group for the synthesis of a dihydroisoquinoline.
Workflow Diagram:
Caption: Workflow for directed C-H amination.
-
Reagents and Materials:
-
N-Benzyl-3-fluoropicolinamide (substrate, prepared by acylation of benzylamine with 3-fluoropicolinoyl chloride)
-
Cobalt(II) Acetate (Co(OAc)₂)
-
Silver Carbonate (Ag₂CO₃) as oxidant
-
Pivalic Acid (PivOH) as additive
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube charged with a magnetic stir bar, add N-benzyl-3-fluoropicolinamide (1.0 eq), Co(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 eq), and PivOH (30 mol%).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous DCE (0.1 M) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydroisoquinoline derivative.
-
Rationale for Experimental Choices:
-
Cobalt Catalyst: Cobalt catalysts are often effective and more economical alternatives to precious metals like palladium or rhodium for C-H functionalization reactions.[5]
-
Silver Carbonate: Acts as a stoichiometric oxidant to facilitate the catalytic cycle.
-
Pivalic Acid: Serves as a proton shuttle and can aid in the C-H activation step.
-
High Temperature: C-H activation typically requires elevated temperatures to overcome the high bond dissociation energy of the C-H bond.
IV. Application in Cross-Coupling Reactions: Building Biaryl Scaffolds
The 3-fluoropyridine moiety can participate in cross-coupling reactions, allowing for the construction of complex biaryl structures. The following protocol outlines a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a 3-fluoropyridine derivative with a boronic acid.
Reaction Scheme Diagram:
Caption: Suzuki-Miyaura cross-coupling reaction.
-
Reagents and Materials:
-
3-Bromo-5-fluoropyridine (or a derivative of this compound with a suitable leaving group)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask, add 3-bromo-5-fluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (8 mol%).
-
Add K₂CO₃ (2.0 eq) and the 1,4-dioxane/water mixture (0.1 M).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
V. Quantitative Data Summary
The following table provides hypothetical yet expected yield ranges for the described protocols, based on literature precedents for similar reactions.
| Protocol | Reaction Type | Starting Material | Product | Expected Yield Range |
| 1 | Imidamide Synthesis | 3-Fluoropicolinonitrile | This compound | 60-80% (over two steps) |
| 2 | C-H Amination | N-Benzyl-3-fluoropicolinamide | Dihydroisoquinoline | 50-75% |
| 3 | Suzuki Coupling | 3-Bromo-5-fluoropyridine | 3-Aryl-5-fluoropyridine | 70-95% |
VI. Concluding Remarks and Future Outlook
While this compound may not yet be a widely commercialized reagent, its potential as a versatile building block in the synthesis of complex molecules is significant. The strategic placement of the fluorine atom on the pyridine ring, combined with the directing group capabilities of the picolinimidamide moiety, offers a powerful tool for medicinal and materials chemists. The protocols outlined in this guide provide a starting point for the exploration of its reactivity. Future work should focus on the experimental validation of these protocols, a deeper investigation into the substrate scope of reactions utilizing this reagent, and the development of catalytic systems that can further enhance its synthetic utility. The continued exploration of novel fluorinated heterocyclic building blocks like this compound will undoubtedly pave the way for the discovery of next-generation pharmaceuticals and advanced materials.
References
-
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. Available at: [Link]
-
Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Available at: [Link]
-
Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. PubMed. Available at: [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. PMC - NIH. Available at: [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available at: [Link]
- Process for the preparation of fluorinated heterocyclic compounds. Google Patents.
-
The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Available at: [Link]
-
Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. ResearchGate. Available at: [Link]
-
Fluorinated Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]
-
New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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- 5. soc.chim.it [soc.chim.it]
- 6. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using 3-Fluoropicolinimidamide
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction to 3-Fluoropicolinimidamide
This compound is a small molecule with the chemical formula C₆H₆FN₃.[1] Its structure, featuring a fluorinated pyridine ring and an amidine group, suggests potential for biological activity, as these moieties are present in many known bioactive compounds. The initial characterization of any new chemical entity (NCE) in a drug discovery pipeline involves a tiered approach to understanding its effects on cellular systems. This guide outlines a logical progression of experiments to assess the bioactivity of this compound, starting with broad assessments of cell health and moving towards more specific mechanistic studies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting cell-based assays.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇ClFN₃ (hydrochloride salt) | PubChem[1] |
| Molecular Weight | 175.59 g/mol (hydrochloride salt) | PubChem[1] |
| Solubility | To be determined experimentally in relevant assay buffers (e.g., PBS, DMSO, cell culture media). | General Practice |
| Stability | To be assessed in assay conditions to ensure compound integrity over the course of the experiment. | General Practice |
Note: It is critical to determine the aqueous solubility and stability of this compound before initiating cell-based assays to ensure accurate dosing and avoid artifacts from compound precipitation.
Experimental Workflow for Characterizing this compound
The following workflow provides a systematic approach to evaluating the cellular effects of a novel compound like this compound.
Figure 1: A tiered experimental workflow for the characterization of this compound.
Phase 1: Primary Screening - Cell Viability and Cytotoxicity Assays
The initial step in evaluating this compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency (e.g., IC₅₀ or EC₅₀) across different cell lines.
Principle of Tetrazolium-Based Assays (MTT & MTS)
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[2] The amount of formazan produced is proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, requiring a solubilization step.[2][3]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Is reduced to a soluble formazan, simplifying the protocol.[2][4]
Protocol: MTT Assay for Cytotoxicity
This protocol is designed to determine the IC₅₀ of this compound.
Materials:
-
Selected cancer or normal cell lines (e.g., A549, HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.01 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no cells" control (medium only for background).
-
Carefully remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.[4]
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Phase 2: Mechanistic Investigation
If this compound demonstrates cytotoxic activity, the next step is to determine the mechanism of cell death.
Apoptosis vs. Necrosis
A key distinction is whether the compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Caspase enzymes are central to the apoptotic pathway.
Protocol: Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Cells, plates, and compound prepared as in the MTT assay.
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates suitable for luminescence.
-
-
Assay Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
Mix by orbital shaking for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Increased luminescence relative to the vehicle control indicates the activation of caspases-3 and -7, suggesting an apoptotic mechanism.
Investigating Cellular Signaling Pathways
Many anti-cancer agents function by modulating specific signaling pathways that control cell proliferation, survival, and apoptosis.[5][6] Western blotting is a common technique to assess changes in the phosphorylation status or expression levels of key proteins within these pathways. Based on the common targets of pyridine-containing compounds, pathways such as STAT3, FAK, and MAPK are plausible starting points for investigation.[5][7]
Figure 2: Hypothetical signaling pathway potentially modulated by this compound.
Phase 3: Target Identification
Identifying the direct molecular target of a bioactive compound is a critical step in drug development.[8][9] Chemical proteomics is a powerful approach for unbiased target identification.
Principle of Affinity-Based Target Identification
This method involves synthesizing a derivative of this compound that can be immobilized on a solid support (e.g., beads). This "bait" is then used to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Workflow:
-
Probe Synthesis: Synthesize an analog of this compound with a linker for attachment to beads.
-
Affinity Chromatography: Incubate the immobilized probe with cell lysate.
-
Washing: Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.
Phase 4: High-Throughput Screening (HTS) Adaptation
The assays described can be miniaturized and automated for HTS to screen large compound libraries for molecules with similar activity to this compound.[10][11][12] Fluorescence-based assays, such as those using fluorescent dyes or reporter genes, are particularly well-suited for HTS due to their sensitivity and homogeneous format.[10][13]
Considerations for HTS:
-
Assay Miniaturization: Transition from 96-well to 384- or 1536-well plates to reduce reagent costs and increase throughput.
-
Liquid Handling: Utilize automated liquid handlers for precise and reproducible compound addition and reagent dispensing.
-
Robustness: The assay must have a high signal-to-noise ratio and a robust statistical metric (e.g., Z'-factor > 0.5) to be suitable for HTS.
Conclusion
The protocols and workflow outlined in this document provide a comprehensive framework for the initial characterization of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic and target identification studies, researchers can build a robust data package to understand the compound's biological activity and therapeutic potential. This structured approach, grounded in established scientific principles, ensures the generation of high-quality, reliable data essential for advancing drug discovery projects.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22027837, this compound hydrochloride. Retrieved from [Link]
-
Protocols.io (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
ResearchGate (2025). Cell Viability Assays: Methods and Protocols. Retrieved from [Link]
-
National Institutes of Health (n.d.). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. Retrieved from [Link]
-
National Institutes of Health (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
-
National Institutes of Health (n.d.). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]
- Zhang, Q., et al. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(13), 3347-3354.
-
MDPI (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
-
PubMed (2015). High-throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Retrieved from [Link]
-
PubMed Central (n.d.). Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway. Retrieved from [Link]
-
MDPI (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]
-
PubMed (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
YouTube (2018). Lecture 3 Target and Lead Identification. Retrieved from [Link]
-
PubMed Central (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]
-
ResearchGate (n.d.). Physicochemical properties of the new fluoroquinolones. Retrieved from [Link]
-
Frontiers (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
National Institutes of Health (n.d.). TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. Retrieved from [Link]
-
PubMed Central (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
PubMed Central (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Retrieved from [Link]
-
RSC Publishing (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
PubMed (2007). Cell-based fluorescence assay for evaluation of new-drugs potential for phospholipidosis in an early stage of drug development. Retrieved from [Link]
-
PubMed (2021). Recent advances in cellular effects of fluoride: an update on its signalling pathway and targeted therapeutic approaches. Retrieved from [Link]
-
PubMed (n.d.). Quantitative 3D cell-based assay performed with cellular spheroids and fluorescence microscopy. Retrieved from [Link]
-
Danaher Life Sciences (n.d.). Application of Laser-based Fluorescence in Drug Discovery. Retrieved from [Link]
-
PubMed (2011). High-throughput 3-D cell-based proliferation and cytotoxicity assays for drug screening and bioprocess development. Retrieved from [Link]
-
YouTube (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. Retrieved from [Link]
-
PubMed Central (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link]
-
PubMed Central (2024). Combination of transcriptomic and proteomic approaches helps unravel the mechanisms of luteolin in inducing liver cancer cell death via targeting AKT1 and SRC. Retrieved from [Link]
-
ResearchGate (2023). Cyanidin-3-glucoside protects the photooxidative damage of retinal pigment epithelium cells by regulating sphingolipid signaling and inhibiting MAPK pathway. Retrieved from [Link]
-
ResearchGate (2024). Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway. Retrieved from [Link]
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Application Note: Quantitative Analysis of 3-Fluoropicolinimidamide using HPLC-UV and LC-MS/MS
Abstract
This document provides detailed analytical methods for the precise and accurate quantification of 3-Fluoropicolinimidamide, a critical component in pharmaceutical development. We present two robust, validated protocols: a primary method using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control and a high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis in complex matrices. The protocols herein cover instrumentation, sample preparation, method validation in accordance with ICH guidelines, and data analysis, providing researchers and drug development professionals with a comprehensive guide for reliable quantification.
Introduction and Principles of Analysis
This compound is a pyridine-based small molecule of interest in pharmaceutical research. Accurate and reliable quantification is paramount for ensuring product quality, determining stability, performing pharmacokinetic studies, and meeting regulatory requirements. The selection of an analytical method is contingent on the specific application, required sensitivity, and the nature of the sample matrix.
-
Physicochemical Properties: Understanding the molecule's properties is the foundation of method development. This compound hydrochloride has a molecular formula of C₆H₇ClFN₃ and a molecular weight of 175.59 g/mol [1]. Its structure, containing a fluorinated pyridine ring and an imidamide group, suggests good solubility in polar organic solvents such as methanol and acetonitrile, making it well-suited for reversed-phase chromatography.
-
Principle of RP-HPLC-UV: This technique is the workhorse for quality control of bulk drug substances and formulated products. It separates compounds based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The UV detector provides a reliable and linear response for quantification, making it a cost-effective and robust choice for assay and impurity profiling.
-
Principle of LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in biological fluids (e.g., plasma or urine), LC-MS/MS is the gold standard[2][3]. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI) and detected by a tandem mass spectrometer. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this method provides exceptional specificity, minimizing interference from matrix components[4].
Recommended Method 1: RP-HPLC with UV Detection
This method is ideal for the assay of this compound in drug substance and finished product dosage forms.
Experimental Protocol
a. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (ACN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade or higher
-
Formic Acid (FA), LC-MS Grade
-
Water, HPLC/LC-MS Grade (e.g., Milli-Q or equivalent)
b. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent system with a quaternary pump, autosampler, and DAD/UV detector. |
| Column | Reversed-phase C18 column (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm) or equivalent[5]. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | Diode Array Detector (DAD) monitoring at an appropriate wavelength (e.g., 254 nm, to be confirmed by UV scan). |
| Run Time | 15 minutes |
c. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial condition (90% A, 10% B).
-
Sample Preparation (Drug Substance): Prepare a sample solution at a target concentration of 50 µg/mL using the same procedure as the stock solution.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates.
Workflow Diagram
Advanced Method 2: LC-MS/MS
This method provides superior sensitivity and selectivity, making it suitable for bioanalysis (e.g., plasma, tissue), trace impurity analysis, and metabolism studies.
Experimental Protocol
a. Materials and Reagents:
-
Same as HPLC-UV method, but ensure all solvents and reagents are LC-MS grade.
-
Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound with different mass can be used.
b. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC system (e.g., Waters Acquity, Agilent 1290, Shimadzu Nexera) for optimal performance[3][5]. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S, Agilent 6490)[6]. |
| Column | UHPLC C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Optimized for faster run time (e.g., 5-minute total run time). |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Parameters | Source-dependent, optimize for this compound (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350 °C)[4]. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of a standard solution. Example: Analyte: m/z 140.1 → 123.1, IS: m/z 144.1 → 127.1 |
c. Sample Preparation (for Plasma):
-
Spiking: To 100 µL of plasma sample (or blank matrix for calibration curve), add 10 µL of the Internal Standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase condition.
-
Analysis: Inject into the LC-MS/MS system.
Workflow Diagram
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analytical signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. | Peak purity analysis (for HPLC-UV). No significant interfering peaks at the retention time of the analyte in blank and placebo samples. For LC-MS/MS, ion ratios must be consistent. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[9] | Correlation coefficient (r²) ≥ 0.995. Calibration curve should be visually inspected for linearity. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[9] | For assay: 80% to 120% of the test concentration. For impurities: From reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple levels. | For assay: Recovery of 98.0% to 102.0%. For impurities or bioanalysis: Recovery of 80.0% to 120.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% for assay. For trace analysis, RSD ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). Precision (RSD) at the LOQ should be ≤ 20%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temp). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
References
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Application Notes & Protocols: Leveraging 3-Fluoropicolinimidamide in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Role of 3-Fluoropicolinimidamide in Modern Drug Discovery
In the landscape of contemporary drug discovery, the systematic exploration of structure-activity relationships (SAR) remains a cornerstone for transforming a preliminary "hit" into a viable drug candidate.[1] This process involves methodically modifying a molecule's structure to understand its impact on biological activity, thereby guiding the optimization of potency, selectivity, and pharmacokinetic properties.[1] Within this framework, this compound emerges as a valuable scaffold and building block. Its unique combination of a picolinimidamide core, known for diverse biological activities, and a strategically placed fluorine atom, a powerful modulator of physicochemical properties, makes it an exceptional tool for medicinal chemists.
This guide provides an in-depth exploration of how to effectively utilize this compound in SAR studies. We will delve into the rationale behind its application, present detailed protocols for its synthesis and biological evaluation, and offer insights into the interpretation of SAR data, supported by computational modeling. These application notes are designed for researchers, scientists, and drug development professionals seeking to harness the potential of fluorinated heterocycles in their discovery programs.
The Scientific Rationale: Why this compound?
The selection of this compound as a starting point for an SAR campaign is underpinned by several key principles of medicinal chemistry:
-
The Picolinamide Scaffold: The picolinamide core is a privileged structure in drug discovery, with demonstrated efficacy in a range of therapeutic areas, including as antibacterial agents.[2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal chelation, provides a versatile platform for molecular recognition. SAR studies on picolinamides have revealed that substitutions on the pyridine ring can dramatically influence potency and selectivity.[2][3]
-
The Power of Fluorine Substitution: The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[4] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while profoundly influencing the molecule's electronic properties.[4] Specifically, a fluorine substituent can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing the molecule's ionization state at physiological pH and, consequently, its solubility and membrane permeability.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[4]
-
-
The Imidamide Functional Group: The imidamide moiety offers distinct opportunities for interaction compared to a more conventional amide. It presents an additional hydrogen bond donor and can exist in different tautomeric forms, potentially leading to novel binding modes with the target protein.
Experimental Design for an SAR Campaign with this compound
A successful SAR study requires a systematic approach to analog design, synthesis, and biological evaluation. Here, we outline a comprehensive workflow for an SAR campaign centered around this compound, hypothetically targeting a bacterial enzyme.
Caption: A comprehensive workflow for a Structure-Activity Relationship (SAR) study.
Part 1: Analog Design and Synthesis
The initial phase focuses on the creation of a diverse library of analogs by modifying the this compound scaffold.
Protocol 1: Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of N-substituted this compound analogs.
-
Esterification of 3-Fluoropicolinic Acid:
-
Suspend 3-fluoropicolinic acid in methanol.
-
Add thionyl chloride dropwise at 0°C.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the methyl 3-fluoropicolinate.
-
-
Ammonolysis to the Amide:
-
Dissolve the methyl 3-fluoropicolinate in methanol.
-
Bubble ammonia gas through the solution at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture to yield 3-fluoropicolinamide.
-
-
Conversion to the Imidoyl Chloride:
-
Suspend 3-fluoropicolinamide in dichloromethane.
-
Add phosphorus pentachloride in portions at 0°C.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is formed.
-
Remove the solvent and excess reagent under vacuum to obtain the crude imidoyl chloride.
-
-
Reaction with Primary Amines to form Imidamides:
-
Dissolve the crude imidoyl chloride in anhydrous dichloromethane.
-
Add a solution of the desired primary amine (R-NH2) and triethylamine in dichloromethane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the target N-substituted this compound analog.
-
Table 1: Proposed Analogs of this compound for Initial SAR Screening
| Compound ID | R-Group | Rationale for Modification |
| FPA-001 | -H | Parent compound |
| FPA-002 | -CH3 | Small alkyl group to probe steric tolerance |
| FPA-003 | -CH2CH3 | Larger alkyl group |
| FPA-004 | -Cyclopropyl | Introduction of a rigid, small ring |
| FPA-005 | -Phenyl | Aromatic ring for potential π-π stacking |
| FPA-006 | -4-Fluorophenyl | Investigate the effect of a second fluorine atom |
| FPA-007 | -4-Methoxyphenyl | Electron-donating group on the phenyl ring |
| FPA-008 | -4-Chlorophenyl | Electron-withdrawing group on the phenyl ring |
| FPA-009 | -Benzyl | Increased flexibility and lipophilicity |
| FPA-010 | -CH2CH2OH | Introduction of a hydrogen bond donor/acceptor |
Part 2: Biological Evaluation
This phase involves screening the synthesized analogs for their biological activity. For this application note, we will consider a hypothetical antibacterial screening cascade.
Protocol 2: High-Throughput Screening (HTS) for Antibacterial Activity
This protocol outlines a primary HTS assay to identify compounds with antibacterial activity against a target pathogen, for example, Staphylococcus aureus.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.5).
-
Dilute the bacterial culture in fresh MHB to the desired concentration for the assay.
-
-
Compound Plating:
-
Prepare stock solutions of the test compounds in DMSO.
-
Using an automated liquid handler, dispense the compounds into 384-well microplates to achieve a final screening concentration (e.g., 10 µM).
-
Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls on each plate.
-
-
Assay Execution:
-
Add the diluted bacterial suspension to each well of the compound-containing plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.
-
Calculate the percentage of growth inhibition for each compound relative to the controls.
-
Determine the Z'-factor for each plate to assess assay quality; a Z' > 0.5 is considered robust for HTS.[4]
-
Caption: Workflow for a high-throughput antibacterial screening assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
For compounds showing significant activity in the primary screen ("hits"), a secondary assay is performed to determine their potency.
-
Serial Dilution of Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the hit compounds in MHB.
-
The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
-
Inoculation:
-
Add a standardized inoculum of the target bacterium (e.g., S. aureus) to each well.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Table 2: Hypothetical SAR Data for this compound Analogs against S. aureus
| Compound ID | R-Group | MIC (µg/mL) |
| FPA-001 | -H | 16 |
| FPA-002 | -CH3 | 8 |
| FPA-003 | -CH2CH3 | 16 |
| FPA-004 | -Cyclopropyl | 4 |
| FPA-005 | -Phenyl | >64 |
| FPA-006 | -4-Fluorophenyl | 32 |
| FPA-007 | -4-Methoxyphenyl | >64 |
| FPA-008 | -4-Chlorophenyl | 8 |
| FPA-009 | -Benzyl | 4 |
| FPA-010 | -CH2CH2OH | 32 |
| Ciprofloxacin | (Control) | 0.5 |
Part 3: Data Analysis, Interpretation, and Iteration
The biological data from the screening cascade is then analyzed to establish SAR trends and guide the design of the next generation of analogs.
Interpretation of Hypothetical SAR Data:
-
Small, rigid groups are favored: The improved activity of the cyclopropyl analog (FPA-004 ) compared to the linear alkyl groups (FPA-002 , FPA-003 ) suggests that a constrained conformation may be beneficial for binding to the target.
-
Lipophilic and electron-withdrawing aromatic substituents are tolerated: The benzyl analog (FPA-009 ) and the 4-chlorophenyl analog (FPA-008 ) show good activity, indicating that the binding pocket can accommodate lipophilic groups. The poor activity of the 4-methoxyphenyl analog (FPA-007 ) suggests that electron-donating groups may be detrimental.
-
Bulky aromatic groups are detrimental: The inactivity of the phenyl analog (FPA-005 ) suggests a steric clash in the binding pocket.
-
Polar groups decrease activity: The reduced activity of the hydroxyl-containing analog (FPA-010 ) indicates that a polar group in this position is not favorable, possibly due to desolvation penalties upon binding.
Computational Modeling to Rationalize SAR
To gain a deeper understanding of the observed SAR, computational methods such as molecular docking can be employed.
Protocol 4: Molecular Docking of this compound Analogs
This protocol provides a general workflow for docking the synthesized analogs into the active site of a hypothetical bacterial target enzyme (e.g., DNA gyrase).
-
Protein and Ligand Preparation:
-
Obtain the crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate 3D structures of the this compound analogs and assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the protein based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Use a docking program (e.g., AutoDock, GOLD) to dock each analog into the defined binding site.[6] The program will generate multiple possible binding poses for each ligand.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
-
Use the docking score to rank the compounds. The docking score is an estimation of the binding affinity.[7]
-
-
Correlation with Experimental Data:
-
Correlate the docking scores and predicted binding modes with the experimental MIC values to build a robust SAR model.
-
Caption: A typical workflow for molecular docking studies in SAR analysis.
Iterative Design:
The insights gained from the initial SAR and computational modeling will inform the design of a second generation of analogs. For instance, based on our hypothetical data, future analogs might explore:
-
Other small, rigid substituents at the R-position.
-
Different substitution patterns on the benzyl and phenyl rings.
-
Bioisosteric replacements for the imidamide group to probe for alternative hydrogen bonding patterns.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a strategically valuable starting point for structure-activity relationship studies. Its inherent structural features, combined with the predictable modulatory effects of the fluorine atom, provide a robust platform for the systematic optimization of lead compounds. By integrating rational analog design, efficient synthesis, tiered biological screening, and insightful computational modeling, researchers can effectively navigate the complex landscape of SAR and accelerate the journey from hit to clinical candidate. The protocols and workflows detailed in these application notes offer a comprehensive guide to leveraging the full potential of this compound in modern medicinal chemistry programs.
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. Current Medicinal Chemistry. [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]
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Application Notes and Protocols for the Purification of 3-Fluoropicolinimidamide
Introduction: The Critical Role of Purity in 3-Fluoropicolinimidamide
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The introduction of a fluorine atom onto the pyridine ring can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API)[1][2]. However, the unique electronic properties of fluorine can also introduce challenges in purification, making the development of robust and efficient purification protocols essential.[1]
The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[3] These impurities can arise from starting materials, side reactions during synthesis, or degradation.[3][4] Therefore, achieving high purity of this compound is a critical step in the drug development process. This document provides detailed protocols and technical insights for the purification of this compound, targeting researchers, scientists, and drug development professionals.
Understanding the Impurity Profile
A successful purification strategy begins with an understanding of the potential impurities. While the exact impurity profile will depend on the specific synthetic route, common impurities in the synthesis of fluorinated pyridines may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers formed during the fluorination step.
-
By-products: Compounds formed from side reactions, such as hydrolysis of the imidamide group to the corresponding amide.
-
Residual Solvents: Solvents used in the synthesis and work-up steps.
-
Inorganic Salts: Salts generated during the reaction or work-up.[5]
The physicochemical properties of this compound, available as the hydrochloride salt, are summarized in Table 1.[6]
| Property | Value | Source |
| Molecular Formula | C₆H₇ClFN₃ | PubChem[6] |
| Molecular Weight | 175.59 g/mol | PubChem[6] |
| Form | Typically a solid (hydrochloride salt) | General Knowledge |
| Solubility | Expected to be soluble in polar protic solvents like water and methanol. | Inferred from structure |
Purification Strategies: A Multi-faceted Approach
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.
Workflow for Purification Strategy Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification protocol for this compound.
Caption: Logical workflow for selecting a purification strategy.
Detailed Protocols
Protocol 1: Liquid-Liquid Extraction for Preliminary Purification
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[1] For this compound hydrochloride, a basic workup can be used to remove inorganic salts and highly polar impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound hydrochloride in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a saturated solution of a mild base (e.g., sodium bicarbonate) with stirring until the pH is ~8-9. This will neutralize the hydrochloride salt and generate the free base.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent may need to be optimized.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free base of this compound.[5]
Expert Insights:
-
Causality: The use of a mild base is crucial to avoid hydrolysis of the imidamide functional group.
-
Trustworthiness: Monitoring the pH during basification ensures complete conversion to the free base without causing degradation.
Protocol 2: Recrystallization for High Purity Solids
Principle: Recrystallization is a powerful technique for purifying solid compounds.[7][8] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9][10] As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.[7][9]
Step-by-Step Protocol:
-
Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent system.[7] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[8] A trial-and-error approach with small quantities of the compound in various solvents (e.g., isopropanol, ethanol, acetonitrile, or mixtures with water) is recommended.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can help.[9]
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Expert Insights:
-
Causality: Using a minimal amount of hot solvent is critical to ensure a good yield upon cooling. Adding too much solvent will result in the product remaining in solution.[10]
-
Trustworthiness: The purity of the recrystallized material should be confirmed by measuring its melting point and comparing it to the literature value, as well as by analytical techniques like HPLC or LC-MS.
Protocol 3: Column Chromatography for Complex Mixtures
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[1] This method is particularly useful for separating compounds with similar polarities, such as isomers, or for purifying non-crystalline materials.[5]
Step-by-Step Protocol:
-
Stationary and Mobile Phase Selection: For a compound like this compound, normal-phase chromatography on silica gel is a common starting point. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the desired compound ~0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The composition of the mobile phase can be kept constant (isocratic elution) or gradually made more polar (gradient elution) to improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Expert Insights:
-
Causality: The fluorinated pyridine ring makes the compound moderately polar. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can be effective in separating it from both less polar and more polar impurities.
-
Trustworthiness: Each collected fraction should be analyzed to ensure that only fractions containing the pure compound are combined, preventing cross-contamination.
Purity Assessment
The purity of the final product must be rigorously verified using a combination of analytical techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is used to quantify the purity of the final product.
Conclusion
The purification of this compound requires a systematic approach tailored to the specific impurity profile of the crude material. By employing a combination of liquid-liquid extraction, recrystallization, and column chromatography, it is possible to obtain this valuable intermediate with a high degree of purity, suitable for its intended applications in drug discovery and development. The protocols and insights provided in this document serve as a comprehensive guide for researchers and scientists working with this and similar fluorinated heterocyclic compounds.
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MDPI. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
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Li, J. J., et al. (2018). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 8(11), 10582-10587. [Link]
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Ricci, M. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
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MDPI. (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]
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MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
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Frontiers in Chemistry. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. [Link]
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The Strategic Utility of 3-Fluoropicolinimidamide in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established principle for modulating physicochemical and biological properties.[1] 3-Fluoropicolinimidamide, and its commonly used hydrochloride salt, has emerged as a valuable building block for the construction of diverse nitrogen-containing heterocyclic compounds. Its unique structural features—a pyridine ring activated by an electron-withdrawing fluorine atom and a reactive imidamide moiety—offer a versatile platform for the synthesis of privileged structures in drug discovery.[2]
This technical guide provides an in-depth exploration of this compound as a synthetic precursor. It is designed to move beyond a simple recitation of steps, offering insights into the causality of experimental choices and providing self-validating protocols for the synthesis of key heterocyclic systems.
Core Properties and Synthetic Rationale
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₇ClFN₃ | PubChem CID: 22027837 |
| Molecular Weight | 175.59 g/mol | PubChem CID: 22027837 |
| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem CID: 22027837 |
| CAS Number | 246872-67-3 | PubChem CID: 22027837 |
The synthetic utility of this compound is rooted in the reactivity of the imidamide functional group, which can participate in cyclocondensation reactions with a variety of dielectrophilic partners. The presence of the fluorine atom at the 3-position of the pyridine ring not only enhances the electrophilicity of the pyridine core but can also serve as a key interaction point in biological targets, potentially improving binding affinity and metabolic stability.[1]
Application in the Synthesis of Substituted Pyrimidines
One of the primary applications of this compound is in the synthesis of substituted pyrimidines, a core scaffold in numerous therapeutic agents, including kinase inhibitors.[3][4] The following protocol details a general and robust method for the synthesis of 4-amino-5-aryl-6-(3-fluoropyridin-2-yl)pyrimidines via the reaction of this compound with β-ketoesters.
Experimental Workflow: Synthesis of Pyrimidine Derivatives
Caption: Workflow for the synthesis of pyrimidine derivatives.
Detailed Protocol: Synthesis of 4-amino-5-phenyl-6-(3-fluoropyridin-2-yl)pyrimidine
Materials:
-
This compound hydrochloride
-
Ethyl benzoylacetate (or other desired β-ketoester)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Standard laboratory glassware for reflux and filtration
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous ethanol.
-
Reagent Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved. To this solution, add this compound hydrochloride (1.0 equivalent) followed by ethyl benzoylacetate (1.05 equivalents).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol is crucial as the presence of water can lead to the hydrolysis of the imidamide and the β-ketoester, reducing the yield of the desired pyrimidine.
-
Base: Sodium ethoxide acts as a base to deprotonate the this compound hydrochloride, generating the free base which is the active nucleophile in the cyclocondensation reaction. It also facilitates the enolization of the β-ketoester.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions, particularly oxidation, that could occur at elevated temperatures.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.
Application in the Synthesis of 1,3,5-Triazines
This compound can also serve as a precursor for the synthesis of substituted 1,3,5-triazines, another important class of heterocycles with a broad range of biological activities.[5] The synthesis of 2-(3-fluoropyridin-2-yl)-4,6-disubstituted-1,3,5-triazines can be achieved through the reaction of this compound with a suitable partner, such as an N-cyanoamidine, in the presence of a catalyst.
Logical Relationship: Triazine Synthesis Pathway
Caption: Pathway for the synthesis of 1,3,5-triazine derivatives.
Detailed Protocol: General Synthesis of 2-(3-fluoropyridin-2-yl)-4,6-disubstituted-1,3,5-triazines
Materials:
-
This compound
-
Substituted N-cyanoamidine
-
Lewis acid catalyst (e.g., ZnCl₂) or a suitable base
-
High-boiling point solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel suitable for high-temperature reactions, dissolve this compound (1.0 equivalent) and the desired N-cyanoamidine (1.0 equivalent) in a high-boiling point solvent.
-
Catalyst Addition: Add the catalyst (catalytic amount, e.g., 0.1 equivalents of ZnCl₂).
-
Reaction: Heat the mixture to a temperature between 120-150 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Trustworthiness of the Protocol: This protocol is based on established methods for the synthesis of 1,3,5-triazines from amidines and cyano-containing compounds.[6][7] The reaction conditions are designed to be robust and reproducible. The choice of solvent and temperature may need to be optimized depending on the specific substrates used.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. Its application in the construction of substituted pyrimidines and 1,3,5-triazines highlights its potential in the development of new therapeutic agents and agrochemicals. The protocols provided in this guide are intended to be a starting point for researchers, and further optimization may be necessary to achieve the best results for specific target molecules. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new and efficient synthetic routes to complex and biologically active compounds.
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(PDF) Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. ResearchGate. (URL: [Link])
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Three‐component reactions of enaminones, o‐aminophenols, and cinnamaldehydes. ResearchGate. (URL: [Link])
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1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini Reviews in Medicinal Chemistry. (URL: [Link])
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. (URL: [Link])
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Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. Lupine Publishers. (URL: [Link])
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie. (URL: [Link])
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Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. (URL: [Link])
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An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][7][8]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules. (URL: [Link])
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences. (URL: [Link])
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Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. (URL: [Link])
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Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. European Journal of Medicinal Chemistry. (URL: [Link])
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Synthesis of 4-amino-2,6-diaryl-5-cyanopyrimidines as antimicrobial agents. Figshare. (URL: [Link])
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The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. ResearchGate. (URL: [Link])
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Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. (URL: [Link])
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3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. (URL: [Link])
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C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride... ResearchGate. (URL: [Link])
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. (URL: [Link])
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The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Current Organic Synthesis. (URL: [Link])
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Preparation of an Environmentally Friendly Nano-Insecticide through Encapsulation in Polymeric Liposomes and Its Insecticidal Activities against the Fall Armyworm, Spodoptera frugiperda. Molecules. (URL: [Link])
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Application Notes and Protocols for Evaluating the In Vitro Antimicrobial Activity of 3-Fluoropicolinimidamide Derivatives
Introduction: The Promise of 3-Fluoropicolinimidamide Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Picolinamide and its derivatives have emerged as a promising class of compounds with potential antimicrobial properties.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro evaluation of a novel subclass, the this compound derivatives.
These application notes are designed to be a practical, field-proven resource, moving beyond mere procedural steps to explain the underlying scientific principles and rationale. By adhering to these protocols, researchers can generate reliable and reproducible data, crucial for the progression of these compounds through the drug discovery pipeline. Our focus is on establishing a foundational understanding of the antimicrobial profile of these derivatives, encompassing their potency, spectrum of activity, and preliminary safety assessment.
Part 1: Foundational Assays for Antimicrobial Potency
The initial characterization of any potential antimicrobial agent hinges on determining its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstone assays for this purpose.[5][6]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][7] This assay is fundamental for assessing the potency of the this compound derivatives and is a critical metric for comparing their activity against standard-of-care antibiotics.[8]
This protocol is harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Materials:
-
This compound derivatives (stock solutions of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth.[11]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Serial Dilution of Test Compounds:
-
Prepare a serial two-fold dilution of the this compound derivatives in CAMHB directly in the 96-well microtiter plate.[8]
-
The typical final volume in each well is 100 µL. A common concentration range to test is from 128 µg/mL down to 0.06 µg/mL.[8]
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well, except for the sterility control.[8]
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.[1]
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation: MIC and MBC of this compound Derivatives
| Compound | Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Derivative A | Staphylococcus aureus | 29213 | 2 | 4 | Bactericidal (≤4) |
| Derivative A | Escherichia coli | 25922 | 8 | >64 | Bacteriostatic (>4) |
| Derivative B | Staphylococcus aureus | 29213 | 1 | 2 | Bactericidal (≤4) |
| Derivative B | Escherichia coli | 25922 | 4 | 8 | Bactericidal (≤4) |
Part 2: Elucidating the Dynamics of Antimicrobial Action
Time-Kill Kinetics Assay
This assay provides valuable insights into the time-dependent or concentration-dependent killing activity of an antimicrobial agent.[1] It helps to understand the rate at which a compound kills a bacterial population.[12]
Procedure:
-
Prepare tubes containing CAMHB with the this compound derivative at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.[13]
-
Inoculate the tubes with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35°C ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[2]
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for Time-Kill Kinetics Assay.
Part 3: Preliminary Safety Evaluation: Cytotoxicity Assays
A critical aspect of antimicrobial drug development is ensuring selective toxicity, meaning the compound is harmful to microbial targets but not to host cells.[14] Cytotoxicity assays are essential for this preliminary safety assessment.[15][16]
MTT Cell Viability Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed the wells of a 96-well plate with HeLa cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound | Concentration (µg/mL) | Cell Viability (%) |
| Derivative A | 10 | 98.5 |
| Derivative A | 50 | 92.1 |
| Derivative A | 100 | 85.3 |
| Derivative B | 10 | 99.2 |
| Derivative B | 50 | 95.8 |
| Derivative B | 100 | 90.7 |
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound derivatives as potential antimicrobial agents. By systematically determining their MIC, MBC, time-kill kinetics, and cytotoxicity, researchers can build a comprehensive data package to guide further development, including mechanism of action studies and in vivo efficacy models. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for ensuring the quality and comparability of the data generated.[18][19]
References
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory potential of 3-Fluoropicolinimidamide and its structural analogs. This document outlines the scientific rationale, key molecular pathways, and detailed protocols for in vitro assessment.
Introduction: The Therapeutic Potential of Picolinamide Derivatives in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines[1][2]. Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics[3].
While direct studies on this compound are emerging, the broader classes of picolinamide, benzamide, and nicotinamide-based compounds have shown promise as anti-inflammatory agents[4][5]. Notably, certain benzamide and nicotinamide derivatives have been reported to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine, through the inhibition of NF-κB activation[5]. This provides a strong scientific basis for investigating this compound and related compounds as a novel class of anti-inflammatory drug candidates.
This guide will provide a framework for the initial screening and mechanistic evaluation of these compounds, with a focus on their potential to modulate the NF-κB signaling pathway.
Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes[6][7].
Compounds related to this compound may exert their anti-inflammatory effects by interfering with one or more steps in this pathway, ultimately leading to a reduction in the production of inflammatory mediators like TNF-α and Interleukin-6 (IL-6). Another potential mechanism of action for anti-inflammatory compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins which are key mediators of inflammation[8][9].
Figure 1: Hypothesized mechanism of action targeting the NF-κB pathway.
In Vitro Assessment of Anti-inflammatory Activity
A robust and widely used in vitro model for screening anti-inflammatory compounds involves the use of immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS)[10][11]. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through Toll-like receptor 4 (TLR4) signaling[12][13].
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assessment of the anti-inflammatory properties of this compound and related compounds.
Figure 2: In vitro experimental workflow for assessing anti-inflammatory activity.
Detailed Protocol: LPS-Induced Cytokine Release in Macrophages
This protocol details the steps for evaluating the ability of test compounds to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or related test compounds
-
Dexamethasone (positive control)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate the plate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (Dexamethasone) in complete DMEM.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
The final volume in each well should be 110 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions[14].
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-6 in each sample using a standard curve.
-
Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) using non-linear regression analysis.
-
Data Presentation: Hypothetical Dose-Response Data
The results of the cytokine release assay can be summarized in a table to facilitate comparison between different compounds.
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| This compound | e.g., 5.2 | e.g., 7.8 |
| Analog A | e.g., 2.1 | e.g., 3.5 |
| Analog B | e.g., 15.6 | e.g., 22.1 |
| Dexamethasone (Control) | e.g., 0.1 | e.g., 0.3 |
Concluding Remarks
The protocols and methodologies outlined in this guide provide a robust starting point for the investigation of the anti-inflammatory properties of this compound and its analogs. A positive outcome in these in vitro assays, demonstrating potent inhibition of pro-inflammatory cytokine production, would warrant further investigation into the precise molecular mechanisms and subsequent evaluation in more complex in vivo models of inflammation[15][16]. The exploration of this chemical space holds the potential for the discovery of novel and effective anti-inflammatory therapeutics.
References
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- AntBio. (2026, January 7).
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
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Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules (Basel, Switzerland), 27(17), 5481. [Link]
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Ben-Neriah, Y., & Karin, M. (2011). Ubiquitination, inflammation and cancer. Cold Spring Harbor perspectives in biology, 3(9), a003766. [Link]
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Gilmore, T. D. (2006). Introduction to NF-kappaB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684. [Link]
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Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558. [Link]
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Gadepalli, V. S., & Kuncha, M. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 5(4), 63. [Link]
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Zeder, K., & Schroecksnadel, K. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA journal, 2(4), 435–441. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
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Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
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Sutar, N. G., & Kulkarni, A. P. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 6(8), 183-189. [Link]
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Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4126-4131. [Link]
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Batista, C. R. A., Gomes, G. F., Candelario-Jalil, E., Fiebich, B. L., & de Oliveira, A. C. P. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International journal of molecular sciences, 20(9), 2293. [Link]
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Anonymous. (2015, January 21). Screening models for inflammatory drugs. Slideshare. [Link]
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Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules (Basel, Switzerland), 27(17), 5481. [Link]
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Anonymous. (2023, August 21). Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. Protocols.io. [Link]
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Anonymous. (2023, May 23). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. American Physiological Society Journal. [Link]
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Labcorp. (2021, June 7). 5 different kinds of cytokine release assays: weathering the storm. [Link]
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Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell chemical biology, 25(12), 1509–1520.e6. [Link]
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Al-Tel, T. H., et al. (2007). Synthesis and anti-inflammatory activity evaluation of some sulfonamide and amidine derivatives of 4-aryl-3-(2 or 4-picolyl)-2-imino-4-thiazolines. Medicinal Chemistry, 3(4), 349-354. [Link]
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Wang, D., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic chemistry, 119, 105553. [Link]
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Kumar, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 6(39), 25164–25184. [Link]
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Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell chemical biology, 25(12), 1509–1520.e6. [Link]
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Szabó, C. (2003). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 52(11), 447–456. [Link]
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Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical research, 17(9), 1035–1042. [Link]
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Anonymous. (n.d.). Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
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Anonymous. (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. [Link]
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Anonymous. (n.d.). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. National Institutes of Health. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Drug design, development and therapy, 15, 2463–2480. [Link]
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Atatreh, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(60), 38048–38073. [Link]
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Kim, M., & Kim, C. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International journal of molecular sciences, 24(13), 10766. [Link]
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Corinaldesi, C., et al. (2022). Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. Antioxidants (Basel, Switzerland), 11(11), 2163. [Link]
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Anonymous. (n.d.). Novel 3-substituted fluorine imidazolium/triazolium salt derivatives: synthesis and antitumor activity. RSC Publishing. [Link]
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National Institute on Aging. (2025, May 2). Fluorophthalimides as Anti-inflammatory Agents for Systemic and Neurodegenerative Disorder. NIH Technology Transfer. [Link]
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Anonymous. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. National Institutes of Health. [Link]
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Anonymous. (n.d.). Synthesis, antimycobacterial and antibacterial activity of fluoroquinolone derivatives containing an 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety. PubMed. [Link]
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Ullah, A., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules (Basel, Switzerland), 27(9), 2901. [Link]
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Ullah, A., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules (Basel, Switzerland), 27(9), 2901. [Link]
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Anonymous. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoropicolinimidamide Synthesis
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Welcome to the technical support center for the synthesis of 3-Fluoropicolinimidamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction conditions. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful synthesis.
Q1: What is the most common and reliable method for synthesizing this compound from its corresponding nitrile?
The most established and widely used method is the Pinner reaction .[1][2][3] This two-step, one-pot process involves the acid-catalyzed reaction of the starting material, 3-fluoropicolinonitrile, with an alcohol (typically anhydrous ethanol) to form an intermediate imino ester salt, commonly known as a Pinner salt.[4][5] This salt is then treated with a source of ammonia to yield the final this compound product.[3][4]
Q2: Why are strictly anhydrous conditions so critical for this synthesis?
The Pinner reaction is highly sensitive to moisture. Water can competitively react with key intermediates, leading to the formation of undesired byproducts and significantly reducing the yield of the target amidine. The primary side reaction caused by water is the hydrolysis of the intermediate Pinner salt to form the corresponding ester (ethyl 3-fluoropicolinate) or the hydrolysis of the starting nitrile to form the amide (3-fluoropicolinamide). Therefore, using anhydrous solvents and reagents, along with an inert atmosphere (e.g., nitrogen or argon), is essential for success.[2][4]
Q3: What is the specific role of the alcohol and the acid catalyst (HCl)?
In the first step of the Pinner reaction, the nitrile nitrogen is protonated by the strong acid (gaseous HCl). This activation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol).[4] This attack forms the imino ester hydrochloride salt (Pinner salt). Dry hydrogen chloride gas is the most common acid used because its counter-ion (Cl-) is a poor nucleophile and does not interfere with the reaction.[3][4]
Q4: Can I use alternative methods to the Pinner reaction?
Yes, other methods exist, though they often have limitations. Direct addition of ammonia to nitriles is possible but typically requires high pressure and long reaction times, often resulting in low yields.[6] Other routes, such as those proceeding via thioamides or amidoximes, add steps to the synthesis and may not be compatible with all functional groups.[7] For most applications, the Pinner reaction offers the most direct and efficient route.[7]
Q5: What are the primary safety considerations for this reaction?
The use of anhydrous hydrogen chloride gas is the main hazard. HCl is a corrosive and toxic gas that requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction can also be exothermic, especially during the addition of HCl and the subsequent neutralization step. Therefore, proper temperature control and slow, controlled additions are crucial.
Experimental Protocol: Pinner Synthesis of this compound Hydrochloride
This protocol provides a robust starting point for your experiments. Optimization of time, temperature, and stoichiometry may be required based on your specific lab conditions and scale.
Materials:
-
3-Fluoropicolinonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas) or Ammonium Chloride
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet connected to a bubbler or a base trap (e.g., NaOH solution). Purge the entire system with inert gas.
-
Reaction Mixture: To the flask, add 3-fluoropicolinonitrile (1.0 eq) and anhydrous ethanol (1.1 - 1.5 eq). Dilute with a suitable anhydrous solvent like diethyl ether.
-
Pinner Salt Formation: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress (e.g., by TLC or ¹H NMR on a quenched aliquot) until the starting nitrile is consumed. It is critical to maintain the temperature below 5 °C to prevent the formation of byproducts.[2] The Pinner salt will often precipitate as a white solid.
-
Removal of Excess HCl: Once the reaction is complete, stop the HCl flow and purge the system with inert gas for 15-20 minutes to remove any dissolved excess HCl.
-
Ammonolysis: Cool the suspension again to 0 °C. Bubble anhydrous ammonia gas through the mixture until the solution becomes basic. Alternatively, add solid ammonium carbonate (3.7 eq) or ammonium chloride (1.5 eq) and stir at a slightly elevated temperature (e.g., 30 °C) for several hours.[4]
-
Work-up and Isolation: After the reaction is complete, filter the mixture to remove any inorganic salts (e.g., ammonium chloride). Wash the collected salts with a small amount of cold ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Ethyl Acetate or Ethanol/Ether).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
| Problem / Observation | Probable Cause(s) | Recommended Actions & Explanation |
| Low or No Conversion of Nitrile | 1. Insufficient Acid Catalyst: The nitrile was not fully activated. 2. Presence of Moisture: Water competes with the alcohol, deactivating the reaction. 3. Low Reaction Temperature: The activation energy barrier is not being overcome. | 1. Ensure a steady stream of dry HCl gas is bubbled through the solution. Consider using a pre-prepared solution of HCl in an anhydrous solvent. 2. Use flame-dried glassware and freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere.[8] 3. While initial cooling is critical, allow the reaction to slowly warm to room temperature if conversion stalls at 0 °C after several hours. |
| Major Byproduct is 3-Fluoropicolinamide | Hydrolysis of the Nitrile: This is a classic sign of water contamination in the initial stages of the reaction. | Rigorously dry all solvents and reagents. Ensure the HCl gas is passed through a drying agent (e.g., concentrated H₂SO₄ or a drying tube) before entering the reaction vessel. |
| Major Byproduct is Ethyl 3-Fluoropicolinate | Hydrolysis of the Pinner Salt: Water was introduced during the ammonolysis step or work-up before the amidine could form. | Ensure the ammonia source is anhydrous. If using ammonium chloride, ensure it is thoroughly dried before use. Perform the work-up quickly and avoid exposure to atmospheric moisture. |
| Reaction Mixture Turns Dark/Forms Tar | Decomposition: The intermediate Pinner salt is thermally unstable and can decompose or polymerize at elevated temperatures.[1][2] | Maintain strict temperature control, especially during the exothermic addition of HCl gas. Do not allow the internal temperature to rise above 5-10 °C during this step.[2] |
| Product is an Oily Residue, Not a Crystalline Solid | 1. Presence of Impurities: Byproducts or residual solvent are preventing crystallization. 2. Incorrect Stoichiometry: An excess of alcohol can lead to the formation of orthoester byproducts, which are often oils. | 1. Attempt to triturate the oil with a non-polar solvent (e.g., cold diethyl ether or hexanes) to induce precipitation. If that fails, purification by column chromatography (using a polar stationary phase like silica gel) may be necessary. 2. Use a stoichiometry of alcohol closer to 1.1 equivalents relative to the nitrile. |
| Final Product Contaminated with Ammonium Salts | Incomplete Removal During Work-up: Ammonium chloride (NH₄Cl) is a common byproduct of the reaction and can co-precipitate with the product. | Wash the filtered crude product thoroughly with a solvent in which the desired amidine salt has low solubility but NH₄Cl is more soluble (e.g., isopropanol or acetone). Recrystallization is also highly effective for removing inorganic salt impurities. |
Visualizing the Chemistry
Understanding the underlying mechanism and workflow is key to effective troubleshooting.
Pinner Reaction Mechanism
Caption: The two-step mechanism of the Pinner reaction.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Pinner reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Pinner Reaction. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Pinner Reaction. (n.d.). Merck Index. Retrieved January 11, 2026, from [Link]
- Process for preparing amidines. (1998). Google Patents.
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022, November 18). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (1996). Tetrahedron Letters. Retrieved January 11, 2026, from [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2018). Indian Journal of Nuclear Medicine. Retrieved January 11, 2026, from [Link]
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- 7. tandfonline.com [tandfonline.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: 3-Fluoropicolinimidamide Crystallization and Purification
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization and purification of 3-Fluoropicolinimidamide. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established principles of physical organic chemistry and crystallization theory.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Question 1: My compound "oiled out" instead of forming crystals upon cooling. What happened and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming an impure liquid phase instead of a solid crystal lattice.[1] This is a common problem when a solution is highly concentrated or cooled too rapidly, or when significant impurities are present, which can depress the melting point of the mixture. The oily droplets tend to dissolve impurities more effectively than the solvent, leading to poor purification.[1]
Causality & Solution Workflow:
-
Problem: The compound is coming out of solution too quickly at a temperature where it is still a liquid.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5% of total volume) of the "good" or more solubilizing solvent to increase the saturation temperature. Allow the solution to cool much more slowly.[1] This ensures that the point of supersaturation is reached at a temperature below the compound's melting point.
-
-
Problem: High impurity levels are depressing the melting point.
-
Solution: If the crude material is heavily contaminated, an initial purification step may be necessary. Consider passing a solution of the crude product through a short plug of silica gel to remove baseline impurities before attempting crystallization. In some cases, adding activated charcoal to the hot solution (before filtration) can help remove colored or highly polar impurities that may be inhibiting proper crystal formation.[1]
-
-
Problem: The chosen solvent is unsuitable.
-
Solution: The solvent's boiling point might be higher than the compound's melting point. In this case, a different solvent system with a lower boiling point is required.
-
Question 2: I've cooled my solution, but no crystals have formed, or I have very few. What should I do?
Answer: The failure of a compound to crystallize from a cooled solution typically points to one of two issues: the solution is not sufficiently supersaturated, or there are no nucleation sites to initiate crystal growth.
Causality & Solution Workflow:
-
Problem: The solution is not supersaturated (i.e., too much solvent was used).
-
Solution: If you can see a few crystals, it's a good sign that you have the right conditions but too much solvent. Reheat the solution and boil off a portion of the solvent (e.g., 10-20%) to increase the concentration.[1] Then, allow it to cool slowly again.
-
-
Problem: Lack of nucleation sites for crystal growth to begin.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[2] The microscopic scratches on the glass provide high-energy sites that can initiate nucleation.
-
Solution B (Seeding): If you have a small amount of pure this compound from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution.[2] This provides a perfect template for other molecules to deposit onto, often triggering rapid crystallization.
-
-
Problem: The cooling process is too slow or not cold enough.
-
Solution: If slow cooling at room temperature is unsuccessful, try moving the flask to a colder environment, such as an ice bath or a refrigerator. However, be aware that faster cooling can sometimes lead to smaller crystals that trap more impurities.[3]
-
Question 3: My crystallization yield is very low. How can I improve it?
Answer: A low recovery percentage is a common issue and can often be traced back to using an excessive amount of solvent or losses during transfers and filtration steps.[1]
Causality & Solution Workflow:
-
Problem: Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor even after cooling.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude solid initially. Use just enough to fully dissolve the compound at the solvent's boiling point.[3] After filtering the crystals, you can try to recover a second crop by partially evaporating the mother liquor and re-cooling, though this second crop may be less pure.
-
-
Problem: Premature crystallization during a hot filtration step.
-
Solution: If you need to filter out insoluble impurities from the hot solution, do it as quickly as possible. Use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing on the filter paper.[4] If crystals do form, you can wash the filter paper with a small amount of fresh, hot solvent to redissolve them and add this to the filtrate.[4]
-
-
Problem: The chosen solvent is too "good," even when cold.
-
Solution: An ideal crystallization solvent shows a large difference in solubility between hot and cold temperatures. If your compound remains moderately soluble even at low temperatures, your yield will suffer. Consider using a solvent-antisolvent system (see protocols below) to reduce the final solubility.
-
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent system for this compound? A: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3] Since this compound is often supplied as a hydrochloride salt, it possesses significant polarity.
-
Single Solvents: Start by testing polar protic solvents like ethanol, methanol, or isopropanol. Also, test moderately polar aprotic solvents like ethyl acetate and acetone.[5] Test solubility by adding a small amount of solid to a test tube with ~1 mL of solvent. If it dissolves at room temperature, the solvent is likely too good.[4] If it doesn't dissolve at room temperature, heat it. A good solvent will dissolve the compound upon heating and show significant crystal formation upon cooling.
-
Solvent/Anti-Solvent Pairs: This method is useful when no single solvent is ideal.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or DMF). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., water, hexane, or diethyl ether) to the hot solution until it just becomes cloudy (the saturation point).[4][6] A slight addition of the "good" solvent or gentle heating should clarify the solution, which can then be cooled slowly to produce crystals. Common pairs include ethanol-water, acetone-hexane, and ethyl acetate-hexane.[4]
Q: How important is the cooling rate? A: The cooling rate is critical for obtaining high-purity crystals. Slow, gradual cooling allows the crystal lattice to form in an orderly fashion, which selectively excludes impurity molecules.[3] Rapid cooling, such as plunging a hot flask directly into an ice bath, causes the compound to precipitate quickly, trapping impurities within the rapidly forming crystals and often resulting in smaller, less pure crystals.[3]
Q: How can I confirm the purity of my final product? A: Several analytical techniques are standard for purity determination in pharmaceutical chemistry.[]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate the target compound from even closely related impurities and provide a purity percentage based on peak area.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities if they are present in sufficient quantity (>1-2%) and have unique signals.[][9]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound and can help identify unknown impurities.[9][10]
-
Melting Point Analysis: Pure crystalline solids have a sharp, narrow melting point range (typically <1°C). Impurities will cause the melting point to become depressed and broaden the range over which the solid melts.[2]
Data Presentation
While specific solubility data for this compound is not widely published, the following table provides a general guide for solvent selection based on the properties of structurally related aromatic amines and heterocyclic compounds.[5][11]
| Solvent | Polarity | Typical Solubility Profile for Polar Aromatics | Use Case |
| Water | High (Protic) | Low to Moderate (Salt form increases solubility) | Good anti-solvent for ethanol, acetone. |
| Methanol/Ethanol | High (Protic) | High | Often a good primary solvent. |
| Isopropanol | Medium-High (Protic) | Moderate to High | Good single solvent; slower evaporation. |
| Acetone | Medium (Aprotic) | Moderate to High | Good primary solvent; can be paired with hexane. |
| Ethyl Acetate | Medium (Aprotic) | Low to Moderate | Excellent choice for single or mixed systems. |
| Dichloromethane | Low-Medium (Aprotic) | Low to Moderate | Can be used, but volatility is high. |
| Toluene | Low (Aprotic) | Very Low | Potential anti-solvent. |
| Hexane/Heptane | Very Low (Aprotic) | Insoluble | Excellent anti-solvent. |
Key Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Heat the mixture on a hot plate to the solvent's boiling point, adding small portions of additional solvent until the solid just dissolves completely.[3]
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[1] Do not disturb the flask during this period. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[4]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a vacuum oven.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 3-6 from the Single-Solvent protocol above.
Protocol 3: Purity Assessment by HPLC
This is a general protocol and should be optimized for your specific instrument and impurities.
-
System: A reverse-phase HPLC system with UV detection is typically employed.[8]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A).
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector set at a wavelength appropriate for the analyte (e.g., 254 nm or 270 nm).
-
Sample Preparation: Prepare a stock solution of the purified compound at ~1 mg/mL in a suitable solvent (e.g., methanol or mobile phase). Dilute as necessary.
-
Analysis: Inject 10-20 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Logical workflow for purification and analysis.
References
-
Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]
-
SOP: CRYSTALLIZATION . (n.d.). [Link]
-
Advice for Crystallization . (n.d.). Universität Potsdam. [Link]
-
Crystallization . (n.d.). Organic Chemistry at CU Boulder. [Link]
-
Advanced crystallisation methods for small organic molecules . (2023). Chemical Society Reviews. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . (2024). ALWSCI. [Link]
-
Advanced Analytical Techniques for Quality Control in GMP Synthesis . (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Review on the modern analytical advancements in impurities testing . (n.d.). [Link]
-
Solubility and thermodynamic properties of flonicamid in pure and binary solvents... . (2025). ResearchGate. [Link]
-
This compound hydrochloride . (n.d.). PubChem. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one... . (2016). ResearchGate. [Link]
-
Solubility measurement, thermodynamics and molecular interactions of flufenamic acid... . (2025). ResearchGate. [Link]
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- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
Improving the yield and purity of 3-Fluoropicolinimidamide
Technical Support Center: 3-Fluoropicolinimidamide
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important chemical intermediate, providing in-depth, experience-based solutions to help you improve both yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the standard synthetic route for this compound?
The most common and direct laboratory-scale synthesis involves the reaction of a nitrile precursor, 3-Fluoropicolinonitrile (also known as 3-fluoro-2-cyanopyridine), with a source of ammonia. This is typically achieved using a solution of ammonia in an alcohol, such as methanol, often with a catalyst or additive like ammonium chloride to facilitate the reaction.
Q2: What is a realistic target yield for this synthesis?
Reported yields can vary significantly based on the scale, reagents, and reaction conditions. In laboratory settings, yields ranging from 60% to 85% are considered good. Yields below this range often indicate issues with reaction setup, reagent quality, or incomplete conversion.
Q3: What are the most common impurities I should expect?
The primary impurities include:
-
Unreacted 3-Fluoropicolinonitrile : The starting material is the most common impurity if the reaction does not go to completion.
-
Hydrolysis Byproducts : The imidamide functional group is susceptible to hydrolysis, which can form 3-Fluoropicolinamide. This can occur during the reaction or, more commonly, during aqueous work-up if the pH is not controlled.
-
Dimeric or Oligomeric Byproducts : Under certain conditions, side reactions can lead to the formation of more complex structures.
Q4: Is this compound stable? What are the recommended storage conditions?
This compound is moderately stable as a solid. However, it is susceptible to hydrolysis, especially when in solution or exposed to atmospheric moisture. It is recommended to store the purified solid under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C) to minimize degradation over time.
Section 2: Troubleshooting Guide: From Reaction to Isolation
This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis and purification process.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, and analysis (TLC, LC-MS) shows a significant amount of remaining 3-Fluoropicolinonitrile.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Expert Insight | Recommended Solution |
| Insufficient Ammonia Concentration | The reaction is an equilibrium process. A high concentration of ammonia is required to drive the reaction toward the product. Gaseous ammonia can escape from the reaction vessel if not properly sealed, leading to a drop in effective concentration. | Use a saturated solution of ammonia in methanol. Ensure the reaction is performed in a pressure-rated, sealed vessel to maintain ammonia concentration. For larger scales, consider using liquid ammonia under pressure with appropriate safety precautions. |
| Low Reaction Temperature | The nucleophilic attack of ammonia on the nitrile carbon is an activated process. Insufficient thermal energy will result in a very slow reaction rate. | While room temperature can work, heating the reaction is often necessary. A temperature range of 60-80 °C is a good starting point. Monitor the internal pressure of the sealed vessel carefully when heating. |
| Poor Quality Reagents | The presence of water in the ammonia solution or solvent can lead to the formation of the undesired amide byproduct instead of the imidamide. | Use anhydrous solvents (e.g., dry methanol). If preparing your own ammonia solution, ensure the ammonia gas is passed through a drying agent. Use freshly opened or properly stored reagents. |
| Lack of Catalyst/Promoter | While not always strictly necessary, an additive like ammonium chloride can act as a proton source, facilitating the final protonation steps of the mechanism and improving the reaction rate. | Add a catalytic amount (e.g., 0.1 equivalents) of ammonium chloride to the reaction mixture. This can help overcome activation barriers and push the reaction to completion. |
Problem 2: Significant Formation of 3-Fluoropicolinamide Impurity
Your product is contaminated with the corresponding amide, as confirmed by mass spectrometry or NMR.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Expert Insight | Recommended Solution |
| Water in Reaction Medium | Water is a competing nucleophile that attacks the nitrile (or the imidamide product), leading to the highly stable amide. This is a common issue with non-anhydrous solvents or reagents. | Rigorously dry all solvents and glassware. Use a high-quality, anhydrous grade of ammonia in methanol. Consider adding a dehydrating agent like molecular sieves to the reaction, but ensure they are compatible with the reagents. |
| Improper Work-up Conditions | The imidamide is most stable under neutral to slightly basic conditions. Exposing it to acidic or strongly basic aqueous solutions for prolonged periods during work-up will promote hydrolysis. | Quench the reaction by removing volatiles under reduced pressure rather than pouring into water. If an aqueous work-up is necessary, use a saturated sodium bicarbonate solution to maintain a basic pH and work quickly at low temperatures (0-5 °C). |
Problem 3: Difficulty in Product Isolation and Purification
The crude product is an oil or fails to crystallize, and column chromatography results in smearing or low recovery.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Expert Insight | Recommended Solution |
| Product is Present as a Salt | The imidamide is basic and can form salts (e.g., with HCl if ammonium chloride was used). Salts often have very different solubility profiles and may not crystallize under the same conditions as the free base. | After the reaction, if a salt is suspected, neutralize the crude mixture carefully. A common method is to dissolve the crude material in a suitable organic solvent (e.g., dichloromethane) and wash with a mild aqueous base like sodium bicarbonate. Dry the organic layer and concentrate to obtain the free base. |
| Incorrect Crystallization Solvent | The polarity and hydrogen-bonding capability of the solvent are critical for inducing crystallization. This compound has both hydrogen bond donors and acceptors. | A solvent screen is the best approach. Start with a nonpolar solvent like hexanes or heptane and add a more polar co-solvent (e.g., ethyl acetate, MTBE, or isopropanol) dropwise until the crude material dissolves at an elevated temperature. Cool slowly to induce crystallization. A heptane/ethyl acetate system is often a good starting point. |
| Residual Solvent (Methanol) | Methanol is highly polar and can inhibit crystallization even at low concentrations by keeping the product solvated. | After concentrating the reaction mixture, co-evaporate with a higher-boiling solvent like toluene or ethyl acetate multiple times to azeotropically remove residual methanol before attempting crystallization. |
Section 3: Optimized Synthesis and Purification Protocol
This section provides a detailed, step-by-step protocol that incorporates best practices to maximize yield and purity.
Experimental Protocol: Synthesis of this compound
Materials & Reagents:
-
3-Fluoropicolinonitrile (1.0 eq)
-
7N Ammonia in Methanol (anhydrous, ~10 mL per gram of nitrile)
-
Ammonium Chloride (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Heptane
-
Ethyl Acetate
Procedure:
-
Reaction Setup : To a pressure-rated glass vessel equipped with a magnetic stir bar, add 3-Fluoropicolinonitrile and ammonium chloride.
-
Reagent Addition : Cool the vessel in an ice bath and add the 7N solution of ammonia in methanol.
-
Reaction : Seal the vessel tightly. Allow it to warm to room temperature, then place it in an oil bath pre-heated to 70 °C. Stir vigorously for 12-24 hours.
-
Scientist's Note: The internal pressure will increase upon heating. Ensure your vessel is rated for the expected pressure. Monitor the reaction progress by taking a small aliquot (after cooling), concentrating it, and analyzing by TLC or LC-MS.
-
-
Work-up :
-
Cool the reaction vessel to room temperature, then to 0 °C in an ice bath before carefully opening.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Co-evaporate the residue twice with toluene (2 x 10 mL) to remove residual methanol.
-
-
Extraction (Free-Basing) :
-
Dissolve the resulting crude solid/oil in dichloromethane (20 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Purification (Crystallization) :
-
To the crude product, add a minimal amount of hot ethyl acetate to achieve dissolution.
-
Slowly add heptane while the solution is still warm until slight turbidity persists.
-
Add a few drops of ethyl acetate to redissolve the turbidity and then allow the solution to cool slowly to room temperature, and finally in a refrigerator (4 °C) overnight.
-
Collect the resulting crystals by vacuum filtration, wash with cold heptane, and dry under high vacuum.
-
Visual Workflow: Synthesis and Purification
The following diagram outlines the key stages of the process, from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of this compound.
Section 4: Troubleshooting Decision Tree
Use this diagnostic tool to quickly identify and solve problems based on your analytical results.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
General Synthesis of 2-Amino-3-cyanopyridines : While not specific to the fluoro- derivative, this review provides a comprehensive background on the formation of the core structure from nitrile precursors.[1][2]
- Title: Chemistry of 2-Amino-3-cyanopyridines
- Source: ResearchG
-
URL: [Link]
-
Synthesis of Fluoropyridines : This article discusses various methods for creating fluoropyridine rings, highlighting the importance of these structures in medicinal chemistry.[3]
- Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers
- Source: The Journal of Organic Chemistry
-
URL: [Link]
-
Synthesis of Amidines : This paper describes the synthesis of novel amidines and provides context on the reactivity of related functional groups.[4]
- Title: Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiprolifer
- Source: Frontiers in Chemistry
-
URL: [Link]
-
Starting Material Information (3-Fluoropicolinonitrile) : Chemical and physical properties of the key starting material.[5]
- Title: 2-Cyano-3-fluoropyridine
- Source: PubChem, N
-
URL: [Link]
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- 4. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]
- 5. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 3-Fluoropicolinimidamide
Welcome to the technical support center for the synthesis and scale-up of 3-Fluoropicolinimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during process development and manufacturing. Our approach is rooted in practical, field-proven insights to ensure the robustness and success of your scale-up campaigns.
Introduction: The Synthetic Landscape of this compound
This compound is a key building block in the synthesis of various pharmaceutical agents. Its unique electronic properties, conferred by the fluorine atom on the pyridine ring, make it a valuable synthon. However, the journey from bench-scale synthesis to industrial production is often fraught with challenges. This guide will address these hurdles in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale.
A common and industrially viable route to this compound hydrochloride involves a two-step process starting from 3-fluoropicolinonitrile. This typically involves the Pinner reaction to form an intermediate imidate salt, followed by ammonolysis to yield the desired amidine.[1][2][3][4]
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Phase: The Pinner Reaction and Ammonolysis
Question 1: My Pinner reaction is sluggish and gives low yields of the imidate salt. What are the likely causes and how can I optimize it?
Answer: A sluggish Pinner reaction is a common issue when scaling up. The root cause often lies in insufficient acid catalysis or the presence of moisture. The reaction proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by the alcohol.[5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture will hydrolyze the intermediate imidate salt to the corresponding ester, leading to a significant yield loss.[2]
-
Actionable Advice: Use freshly distilled, anhydrous alcohol and ensure all glassware is rigorously dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sufficient HCl Concentration: The reaction is catalyzed by anhydrous hydrogen chloride. Insufficient HCl will result in a slow reaction rate.
-
Actionable Advice: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture at a controlled rate. Alternatively, use a solution of HCl in an anhydrous solvent like dioxane. The temperature should be kept low (0-5 °C) during HCl addition to prevent unwanted side reactions.[3]
-
-
Temperature Control: While initial HCl addition requires low temperatures, the subsequent reaction may need gentle warming to proceed at a reasonable rate. However, excessive heat can lead to the degradation of the Pinner salt.[3]
-
Actionable Advice: Monitor the reaction progress by TLC or HPLC. A typical temperature range after HCl saturation is 20-40°C.
-
Question 2: During ammonolysis of the Pinner salt, I am observing significant formation of 3-fluoropicolinamide as a byproduct. How can I minimize this?
Answer: The formation of the amide byproduct is a classic example of a competing reaction pathway. The imidate salt intermediate can be attacked by both ammonia (to form the desired amidine) and any residual water (to form the amide).
Troubleshooting Steps:
-
Strictly Anhydrous Ammonia: The source of ammonia is critical. Use anhydrous ammonia gas or a freshly prepared solution in an anhydrous solvent.
-
Control of Reaction Temperature: Lower temperatures generally favor the desired ammonolysis over hydrolysis.[6]
-
Actionable Advice: Conduct the ammonolysis at 0-10 °C. While this may slow down the reaction, it significantly improves selectivity.
-
-
Excess Ammonia: Using a stoichiometric excess of ammonia can help to outcompete the residual water for the reaction with the imidate salt.
Question 3: I am considering an alternative route via ammonolysis of a 3-fluoropicolinate ester. What are the potential pitfalls of this approach at scale?
Answer: While seemingly straightforward, the direct ammonolysis of esters to form amidines (via the amide) can be challenging. The reaction of an ester with ammonia to form an amide is often slow and requires elevated temperatures and pressures, which can lead to side reactions, especially with a fluorinated pyridine ring.[7][8] Furthermore, the subsequent conversion of the amide to the amidine requires harsh dehydrating agents that may not be suitable for scale-up.
Purification and Isolation: Securing the Final Product
Question 4: Standard silica gel chromatography is proving difficult for purifying this compound hydrochloride at a multi-kilogram scale. What are my alternatives?
Answer: The polar nature of this compound hydrochloride makes it challenging to purify by traditional silica gel chromatography, often leading to poor separation and low recovery. At scale, chromatography is also often economically unviable. Crystallization is the preferred method for purifying pharmaceutical salts.[9]
Troubleshooting Steps:
-
Crystallization as the Hydrochloride Salt: This is the most common and effective method for purifying amidines.
-
Actionable Advice:
-
Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for this include isopropanol, ethanol, or mixtures with less polar co-solvents like ethyl acetate or MTBE. Studies on related picolinic acids show that solubility can vary significantly with the solvent system.[10]
-
Control of Supersaturation: Induce crystallization by cooling, adding an anti-solvent, or evaporation. Control the rate of cooling or anti-solvent addition to promote the growth of larger, purer crystals.
-
-
-
Extraction: A well-designed extraction protocol can remove non-polar impurities.
-
Actionable Advice: After neutralizing the reaction mixture, the free base of this compound can be extracted into an organic solvent. Subsequent washing of the organic layer can remove water-soluble impurities. The hydrochloride salt can then be precipitated by adding HCl in a suitable solvent.
-
Question 5: My isolated this compound hydrochloride has a pinkish hue. What is the likely cause and how can I remove it?
Answer: The formation of colored impurities is often due to trace amounts of oxidation or degradation products.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is a classic method for removing colored impurities.
-
Actionable Advice: During the crystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. Stir for a short period (15-30 minutes) and then filter the hot solution to remove the carbon before allowing it to cool and crystallize.
-
-
Inert Atmosphere: Protecting the reaction and isolation steps from air can prevent the formation of colored, oxidized byproducts.
Stability and Handling
Question 6: What are the key stability concerns for this compound, and how should it be stored?
Answer: Fluorinated heterocycles can be susceptible to degradation under certain conditions. The thermal stability of the C-F bond is generally high, but the overall stability of the molecule can be influenced by other functional groups.[11][12][13] Aromatic amines, in general, can be sensitive to light and air.[14][15]
Handling and Storage Recommendations:
-
Storage: Store this compound hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[16] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Handling: When handling the compound, especially at a large scale, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the powder should be done in a well-ventilated area or a fume hood to minimize inhalation.[16]
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the Pinner reaction for this compound synthesis?
-
A1: The most critical parameters are temperature, moisture content, and the rate of HCl addition. Precise control of these variables is essential for ensuring high yield and purity.
Q2: Are there any specific safety hazards associated with the synthesis of this compound that I should be aware of at scale?
-
A2: Yes. The use of anhydrous HCl gas requires a well-ventilated area and appropriate scrubbing systems. Fluorinated organic compounds should be handled with care, and appropriate PPE should be worn.[16] A thorough safety review of the process is essential before scaling up.
Q3: Can I use a different alcohol for the Pinner reaction, and how will it affect the outcome?
-
A3: Yes, other anhydrous alcohols can be used. However, the choice of alcohol will affect the reaction rate and the nature of the intermediate imidate ester. Smaller alcohols like methanol or ethanol are typically used. The use of a different alcohol will also change the byproduct of the subsequent ammonolysis step.
Q4: What analytical techniques are recommended for in-process control and final product release?
-
A4: For in-process control, HPLC is highly recommended to monitor the disappearance of starting material and the formation of the product and any byproducts. For final product release, a combination of HPLC (for purity), NMR (for structure confirmation), and elemental analysis (for confirmation of the salt form) is advisable.
Visualizing the Workflow
Synthetic Pathway Overview
Caption: Key stages in the synthesis and purification of this compound HCl.
Troubleshooting Logic Flow
Caption: Decision-making flowchart for common synthesis and purification issues.
Data Summary
| Parameter | Recommendation | Rationale | Reference(s) |
| Pinner Reaction Solvent | Anhydrous Ethanol/Methanol | Good reactivity, readily available. | [1][2] |
| Pinner Reaction Temperature | 0-5 °C (HCl addition), 20-40 °C (reaction) | Balances reaction rate and stability of the Pinner salt. | [3] |
| Ammonolysis Temperature | 0-10 °C | Minimizes formation of amide byproduct. | [6] |
| Purification Method | Crystallization of HCl salt | Effective for polar salts at scale, avoids chromatography. | [9][10] |
| Storage Conditions | Cool, dry, inert atmosphere | Prevents degradation from moisture, air, and light. | [14][16] |
References
-
Thermal and oxidative stability of fluorinated alkyl aryl ethers. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Pinner Reaction. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments. Retrieved January 11, 2026, from [Link]
-
Pinner reaction. (2023, December 1). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. (2020, January 1). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Pinner reaction. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]
- Lin, H.-H. (2018). Selective ammonolysis of carboxylic acid derivatives.
-
Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. (2020, January 1). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Nitriles to Esters. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
- Giannetti, E. (2006). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
- Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 156-158.
- Gangarapu, S., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 9(46), 15559-15568.
- O'Reilly, R. K., et al. (2005). Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution. Chemistry, 11(6), 1903–1910.
-
Neel, A. J., et al. (2023, March 7). Development of a Kilogram-Scale Synthesis of a Key Ulevostinag Subunit Part II: An Electrophilic Approach to Fluorinated Nucleosides. ResearchGate. Retrieved January 11, 2026, from [Link]
- Chen, J., et al. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(9), 596-606.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
- Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154.
-
Ammonolysis of Esters. (n.d.). Dalal Institute. Retrieved January 11, 2026, from [Link]
-
Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. (2020, January 1). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
The ammonolysis of esters in liquid ammonia. (2013, January 1). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Hindupur, R. M., et al. (2013, January 1). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK. Retrieved January 11, 2026, from [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
-
Fluorine. (n.d.). University of California, Santa Barbara. Retrieved January 11, 2026, from [Link]
-
Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. (2021, January 1). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ResearchGate. Retrieved January 11, 2026, from [Link]
- Method of crystallizing salts from aqueous solutions. (1989, November 7). Google Patents.
-
The Polar Hydrophobicity of Fluorinated Compounds. (2002). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee. Retrieved January 11, 2026, from [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023, August 14). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (2015, January 1). ResearchGate. Retrieved January 11, 2026, from [Link]
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3-Fluoropicolinimidamide degradation pathways and prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Stability of 3-Fluoropicolinimidamide
This compound, a fluorinated pyridine derivative, possesses inherent stability characteristics that are crucial to understand for its effective use in research and drug development. The presence of the fluorine atom can significantly enhance metabolic stability by strengthening the C-F bond and altering the electron density of the pyridine ring, making it less susceptible to oxidative metabolism. However, the imidamide functional group introduces susceptibility to certain degradation pathways, primarily hydrolysis.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and photodegradation. The imidamide functional group is susceptible to hydrolysis under both acidic and basic conditions, while the fluorinated pyridine ring can be sensitive to UV light.
Q2: What are the likely degradation products of this compound?
A2: Under hydrolytic conditions, this compound is expected to degrade sequentially. The initial product is likely 3-Fluoropicolinamide , followed by further hydrolysis to 3-Fluoropicolinic acid . Photodegradation may lead to a more complex mixture of products, potentially involving de-fluorination and rearrangement of the pyridine ring.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C in a tightly sealed container to protect it from moisture and light. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: For short-term use, aprotic solvents such as DMSO, DMF, or acetonitrile are generally suitable. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Aqueous solutions should be prepared fresh and used immediately. The stability in aqueous buffers will be pH-dependent, with greater stability expected at neutral or slightly acidic pH compared to strongly acidic or basic conditions.
III. Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
-
Potential Cause: Degradation of the compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at 2-8°C and protected from light and moisture.
-
Assess Solution Stability: If using aqueous solutions, prepare them fresh before each experiment. For established assays, perform a time-course experiment to determine the stability of the compound in the assay buffer.
-
Analytical Confirmation: Analyze the compound stock solution and the diluted assay solution by HPLC to check for the presence of degradation products (e.g., 3-Fluoropicolinamide or 3-Fluoropicolinic acid).
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Potential Cause: Onset of degradation due to solvent incompatibility, pH instability, or exposure to light.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents for sample preparation and chromatographic analysis.
-
pH of Mobile Phase: If using reverse-phase HPLC, evaluate the pH of the aqueous component of the mobile phase. A neutral or slightly acidic pH is generally preferred to minimize on-column degradation.
-
Photostability: Protect samples from light during preparation and analysis. Use amber vials or cover the autosampler to prevent photodegradation.
-
Peak Identification: If feasible, collect the unexpected peaks and analyze them by mass spectrometry to confirm if their masses correspond to the expected degradation products.
-
Issue 3: Difficulty in achieving a pure final product during synthesis and purification.
-
Potential Cause: Formation of impurities during the reaction or degradation during workup and purification.
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that may lead to side products.
-
Aqueous Workup: Minimize the duration of any aqueous workup steps. If an aqueous extraction is necessary, use cooled deionized water and work quickly.
-
Purification Method: For column chromatography, use a solvent system that allows for rapid elution of the product. Consider using a reverse-phase column if the compound is unstable on silica gel.
-
Product Handling: After purification, evaporate the solvent under reduced pressure at a low temperature. Store the final product under the recommended conditions immediately.
-
IV. Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a framework for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm). |
| Column Temperature | 25-30°C |
Method Validation: To validate the method as stability-indicating, forced degradation studies should be performed. This involves subjecting a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) and then analyzing the samples to ensure that the degradation product peaks are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for a specified duration.
V. Visualizing Degradation Pathways & Workflows
Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for addressing product impurity.
References
- Note: As a large language model, I am unable to provide real-time, clickable URLs.
-
Journal of Medicinal Chemistry: Articles on the synthesis and stability of fluorinated heterocyclic compounds.
-
Organic Process Research & Development: Publications detailing troubleshooting and optimization of synthetic routes for pharmaceutical intermediates.
-
Journal of Pharmaceutical and Biomedical Analysis: Papers describing the development and validation of stability-indicating HPLC methods for various active pharmaceutical ingredients.
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline provides a framework for conducting forced degradation studies.
-
Comprehensive Organic Chemistry Transformations: Textbooks and reviews on the mechanisms of amide and amidine hydrolysis.
Technical Support Center: A Guide to Solubilizing 3-Fluoropicolinimidamide for Biological Assays
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting and optimizing the solubility of 3-Fluoropicolinimidamide for various biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[1] This document moves beyond simple protocols to explain the causal science behind formulation choices, empowering you to make informed decisions for your specific experimental context.
Section 1: Foundational Knowledge & First Steps
Before troubleshooting, it is critical to understand the physicochemical properties of your compound and to establish a robust baseline protocol for handling it.
FAQ 1: What are the key properties of this compound that I should consider for solubility?
Understanding the molecular structure is the first step in designing a rational solubilization strategy. This compound is supplied as a hydrochloride (HCl) salt, which provides a crucial clue.[2]
-
Weakly Basic Nature: The presence of the pyridine ring and the amidine group gives the molecule basic nitrogen atoms. These can be protonated (accept a proton, H⁺) in an acidic environment.
-
Hydrochloride Salt: The HCl salt form indicates that the molecule is already protonated. This dramatically increases its solubility in neutral water compared to its free base form. However, the overall hydrophobicity of the molecule may still limit its solubility in physiological buffers.
-
pH-Dependent Solubility: As a weak base, the solubility of this compound is expected to be highly dependent on pH. In acidic conditions (lower pH), the molecule will be protonated and more soluble. As the pH increases towards neutral and alkaline conditions, it will become deprotonated, less polar, and thus less soluble.[][4]
Table 1: Key Physicochemical Properties of this compound Hydrochloride
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇ClFN₃ | [2] |
| Molecular Weight | 175.59 g/mol | [2] |
| Chemical Structure | 3-fluoropyridine-2-carboximidamide;hydrochloride | [2] |
| Predicted Nature | Weakly basic compound, supplied as a salt. | Inferred from structure |
FAQ 2: I've just received my vial of this compound. What is the absolute first thing I should try to dissolve it?
The industry-standard starting point for nearly all small molecules from discovery pipelines is to create a concentrated stock solution in 100% high-purity dimethyl sulfoxide (DMSO).[1] This serves as a universal starting point before diluting into your aqueous assay buffer.
The primary goal of a stock solution is to create a concentrated, stable reservoir from which you can make precise dilutions for your experiments.[5][6] This practice saves time, minimizes waste, and, because you are weighing a larger initial mass, reduces measurement errors.[6]
FAQ 3: How do I properly prepare and store a high-concentration DMSO stock solution?
Accuracy at this stage prevents downstream variability. Follow this protocol meticulously.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To accurately prepare a 10 mM stock solution of this compound HCl (MW: 175.59) in DMSO.
Materials:
-
This compound Hydrochloride (e.g., 1 mg)
-
High-purity, anhydrous DMSO (Biotechnology Grade or equivalent)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Volumetric pipettes
Procedure:
-
Calculation: Determine the required volume of DMSO.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example for 1 mg: Volume (L) = 0.001 g / (175.59 g/mol * 0.010 mol/L) = 0.0005696 L = 569.6 µL.
-
-
Weighing: Accurately weigh the compound. For small quantities, it is best practice to weigh the vial before and after removing the compound to determine the exact mass used.
-
Dissolution: a. Add the calculated volume of DMSO to the vial containing the compound. b. Vortex thoroughly for 1-2 minutes. c. Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or sonication can aid dissolution.[5]
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store at -20°C or -80°C in tightly sealed containers. For many compounds, storage at -80°C is preferred to maintain long-term stability.[7]
Section 2: Systematic Troubleshooting for Solubility Issues
The most common failure point occurs when the DMSO stock is diluted into the final aqueous assay buffer. This sudden change in solvent polarity can cause the compound to precipitate or "crash out," making your results unreliable.[8] The following workflow provides a systematic approach to overcoming this challenge.
Caption: Systematic workflow for troubleshooting compound precipitation.
Troubleshooting Guide 1: pH Adjustment Strategy
-
Q: Why is pH adjustment the primary strategy for this compound? As a weak base, its solubility is directly tied to its protonation state. By lowering the pH of your aqueous buffer, you increase the concentration of H⁺ ions, which protonate the compound and increase its polarity and, therefore, its aqueous solubility. This is a fundamental principle for solubilizing ionizable compounds.[4]
-
Q: How do I determine the optimal pH for solubilization without disrupting my assay? You must perform a small-scale screen to find a pH that maintains solubility while being compatible with your biological system.
Protocol 2: Small-Scale pH-Solubility Screening
Objective: To identify the highest pH at which this compound remains soluble at the desired final concentration.
Materials:
-
10 mM DMSO stock of the compound.
-
A set of biologically compatible buffers (e.g., MES, HEPES, Tris) prepared at various pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4).
-
Clear microcentrifuge tubes or a 96-well plate.
Procedure:
-
Preparation: Add the appropriate volume of each buffer to separate tubes. For example, add 99 µL of each buffer to a set of tubes.
-
Dilution: Add 1 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM (and 1% DMSO).
-
Incubation: Mix gently and incubate at the assay temperature (e.g., 37°C) for 15-30 minutes.
-
Observation (Kinetic Solubility): Visually inspect each tube for signs of precipitation (cloudiness, particulates). This can be done by eye or more quantitatively using a nephelometer or plate reader that can measure light scattering.
-
Selection: The optimal pH is the highest value at which the compound remains fully dissolved.
-
Validation: Always confirm that the selected buffer pH does not adversely affect your assay performance by running appropriate controls.
Troubleshooting Guide 2: Utilizing Co-solvents
-
Q: When should I consider using co-solvents? If pH adjustment is not viable (e.g., your cells or enzyme are only active in a narrow pH range around 7.4) or insufficient, the next step is to use a water-miscible organic solvent, or "co-solvent."[9][10] Co-solvents work by reducing the polarity of the aqueous phase, making it more favorable for the hydrophobic compound to remain in solution.[]
-
Q: Which co-solvents are commonly used, and what are their limits? The choice of co-solvent and its final concentration is a critical parameter that requires careful optimization to avoid inducing artifacts or cytotoxicity in your assay.[11][12]
Table 2: Common Co-solvents for Biological Assays and Their Recommended Final Concentrations
| Co-Solvent | Typical Max Final Conc. (Cell-Based Assays) | Key Considerations | Source(s) |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Can induce cell stress, differentiation, or toxicity at higher concentrations. May directly inhibit some enzymes. | [13][14][15] |
| Ethanol | < 0.5% | Generally well-tolerated at low concentrations but can be cytotoxic. Lower solubilizing power than DMSO for many compounds. | [11][12] |
| Polyethylene Glycol 400 (PEG 400) | < 1% | A less volatile and often less toxic alternative to DMSO. Can be viscous. | [][16] |
| Propylene Glycol (PG) | < 1% | Similar properties to PEG 400; commonly used in formulations. | [9][11] |
Troubleshooting Guide 3: Advanced Solubilization with Cyclodextrins
-
Q: What are cyclodextrins, and when should I use them? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They are used when traditional solvents fail or are incompatible with the assay. They work by encapsulating the poorly soluble drug molecule within their hydrophobic core, forming an "inclusion complex."[18][] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound without using organic solvents.[20][21]
-
Q: Which cyclodextrin should I choose, and how do I prepare a formulation? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are the most commonly used derivatives in pharmaceutical development due to their improved solubility and safety profiles compared to native β-cyclodextrin.[][21]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a stock solution of this compound using HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound HCl
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL. Warming may be required to fully dissolve the cyclodextrin.
-
Add Compound: Weigh the desired amount of this compound and add it directly to the cyclodextrin solution.
-
Facilitate Complexation: Mix the solution vigorously. This can be done by vortexing, shaking, or sonicating the mixture for several hours or overnight at room temperature. The goal is to provide enough energy and time for the drug molecules to enter the cyclodextrin cavity.
-
Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Isolate Supernatant: Carefully collect the clear supernatant. This is your cyclodextrin-formulated stock solution. The concentration of this stock should be determined analytically (e.g., via HPLC-UV) if a precise concentration is required.
-
Storage: Store the formulated stock at 4°C or -20°C.
Section 3: Assay Compatibility & Final Validation
Successful solubilization is meaningless if the formulation itself interferes with the biological assay. Rigorous controls are non-negotiable.
FAQ 4: How do I know if the solubilizing agent itself is affecting my bioassay results?
This is the most critical question in assay development. Every solubilizing agent (excipient) must be validated with a vehicle control. The vehicle control contains everything in your final test condition except the compound of interest, at the highest concentration used.
Caption: Relationship of essential controls in a biological assay.
Protocol 4: Validating Excipient Compatibility (Vehicle Control)
Objective: To ensure that the chosen solubilization vehicle does not independently affect the assay readout.
Procedure:
-
Prepare Vehicle: Create a solution containing the highest concentration of all excipients (e.g., 0.5% DMSO, 1% PEG 400, and/or 5% HP-β-CD) in the final assay buffer.
-
Run Parallel Experiments: Set up your assay with the following conditions:
-
Negative Control: Cells/enzyme in buffer alone.
-
Positive Control: Cells/enzyme with a known activator or inhibitor.
-
Vehicle Control: Cells/enzyme with the vehicle solution.
-
Test Compound: Cells/enzyme with your solubilized this compound.
-
-
Analyze Results:
-
The readout from the Vehicle Control should be statistically indistinguishable from the Negative Control .
-
Any significant difference between these two indicates that your formulation is causing an artifact, and you must re-optimize it (e.g., by lowering the excipient concentration).
-
By following this structured, science-driven approach, you can effectively overcome the solubility challenges presented by this compound, ensuring the generation of high-quality, reliable, and reproducible data in your biological assays.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Pharmapproach. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Available from: [Link]
-
SciSpace. (2026). PH adjustment: Significance and symbolism. Available from: [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Available from: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]
-
PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Available from: [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Available from: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8: 212. Available from: [Link]
-
Labinsights. (2023). Techniques to Enhance Drug Solubility. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]
-
ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Available from: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
National Institutes of Health. (n.d.). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Available from: [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Available from: [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
PubMed. (2008). Making and Diluting Stock Solutions. Available from: [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
National Institutes of Health. (n.d.). Picolinimidamide. PubChem. Available from: [Link]
-
PubMed Central. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Available from: [Link]
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- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
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Avoiding common pitfalls in 3-Fluoropicolinimidamide experiments
Introduction
Welcome to the technical support center for 3-Fluoropicolinimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated pyridine derivative. The unique chemical architecture of this compound, featuring a basic amidine group and an electron-withdrawing fluorine atom on a pyridine ring, offers significant potential in medicinal chemistry and materials science. However, these same features can present specific experimental challenges.
This document provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. By anticipating and addressing common pitfalls, we aim to enhance the efficiency, reproducibility, and success of your experiments.
Section 1: Synthesis and Purification
The synthesis of this compound and related structures requires careful control of reaction conditions to avoid common side reactions associated with both amidine formation and the reactivity of the fluoropyridine ring.
Frequently Asked Questions (FAQs)
Question: My amidine synthesis from 3-fluoropicolinonitrile is low-yielding. What are the likely causes?
Answer: Low yields in amidine synthesis, such as via the Pinner reaction or direct amination of the nitrile, often stem from several factors:
-
Incomplete Imidate Formation (Pinner Reaction): The first step, forming an imino ether hydrochloride from the nitrile and an alcohol under acidic conditions, is critical. Ensure your reagents are strictly anhydrous. Any moisture can hydrolyze the intermediate back to the nitrile or to an amide.[1]
-
Side Reactions: The electron-withdrawing nature of the fluorine atom makes the pyridine ring susceptible to nucleophilic attack, although the 3-position is less activated than the 2- or 4-positions. More commonly, side reactions involve the nitrile or the newly formed amidine. Over-alkylation or reaction with the solvent can occur if conditions are not optimized.[1]
-
Amine Basicity and Steric Hindrance: In direct amination methods, the nucleophilicity of the amine is key. Highly hindered or weakly basic amines will react slowly, requiring more forcing conditions which can lead to decomposition.[2]
-
Catalyst Inactivation: For metal-catalyzed additions of amines to nitriles, ensure the catalyst is not being poisoned by impurities in the starting materials or solvent.[2][3]
Troubleshooting Protocol: Optimizing Amidine Synthesis
-
Strictly Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF, or an alcohol like ethanol for the Pinner reaction).
-
Temperature Control: For the Pinner reaction, maintain low temperatures (0 °C) during the initial formation of the imidic ester to prevent side reactions.[1]
-
Reagent Stoichiometry: Use a slight excess of the amine during the aminolysis step to drive the reaction to completion.
-
pH Control: Amidines are strongly basic.[4] During workup, be mindful of the compound's solubility at different pH values. Extraction with an appropriate aqueous acid may be necessary, followed by careful basification to recover the free base.
Question: I'm observing multiple spots on my TLC during purification. What are these impurities?
Answer: Besides unreacted starting material, common impurities include:
-
Hydrolysis Products: The primary impurity is often the corresponding amide, 3-fluoropicolinamide, formed by the hydrolysis of the amidine or an intermediate.[5][6] This is especially prevalent during aqueous workups or if using wet solvents.
-
Polymeric Materials: Under strongly acidic or high-temperature conditions, nitriles and amidines can sometimes form polymeric byproducts.
-
Isomeric Byproducts: Depending on the synthetic route, trace amounts of isomers could be present if the starting materials were not pure. For instance, if synthesizing 3-fluoropyridine via halogen exchange, incomplete reaction could leave starting material like 3-chloropyridine.[7][8]
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing common synthesis impurities.
Section 2: Handling, Storage, and Stability
The stability of this compound is governed by its two primary functional groups: the amidine and the fluoropyridine ring.
Frequently Asked Questions (FAQs)
Question: My compound seems to be degrading in storage. What are the optimal storage conditions?
Answer: this compound, particularly as a free base, is susceptible to two main degradation pathways:
-
Hydrolysis: Amidines can slowly hydrolyze to the corresponding amide in the presence of atmospheric moisture.[5][6] This process is accelerated by acidic or basic conditions.
-
Oxidation: Like many nitrogen-containing heterocycles, the compound can be sensitive to oxidation over long periods, especially when exposed to light and air.[9]
| Parameter | Recommended Condition | Rationale |
| Form | Hydrochloride Salt | The salt form is generally more crystalline, less hygroscopic, and significantly more stable to hydrolysis than the free base. |
| Temperature | -20°C to 4°C | Reduces the rate of potential decomposition reactions.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen and atmospheric moisture. |
| Container | Amber Glass Vial | Protects the compound from degradation initiated by UV light.[9] |
Question: Is this compound safe to handle on the open bench?
Answer: While not as acutely hazardous as reagents like elemental fluorine, all fluorinated organic compounds should be handled with care.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of fine particulates.
-
In case of Exposure: If skin contact occurs, wash the area thoroughly with soap and water. In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[10][11]
Section 3: Experimental Use and Analytical Troubleshooting
The polar and basic nature of this compound can pose challenges for solubility, reaction workups, and analytical characterization.
Frequently Asked Questions (FAQs)
Question: I'm struggling to find a suitable solvent for my reaction. What are the solubility characteristics of this compound?
Answer: The solubility is dictated by its polar amidine group and the moderately polar fluoropyridine ring. Fluorine substitution can enhance solubility in some organic solvents compared to non-fluorinated analogs.[12][13]
-
Free Base: Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. It may have limited solubility in less polar solvents like DCM, ethyl acetate, or THF.
-
Hydrochloride Salt: Typically soluble in water and alcohols, but much less soluble in aprotic organic solvents.
Solvent Selection Strategy:
-
Small-Scale Test: Before setting up a large-scale reaction, test the solubility of a few milligrams of your compound in 0.5 mL of the desired solvent.
-
Consider the Reaction: For reactions requiring a non-polar aprotic solvent, you may need to use the free base form. If the reaction can be run in a polar protic solvent, the HCl salt may be usable directly, perhaps with a non-nucleophilic base to liberate the free amidine in situ.
Question: My HPLC analysis shows poor peak shape (tailing). How can I improve the chromatography?
Answer: Peak tailing for a basic compound like this compound on a standard C18 column is a classic problem. It is caused by strong, undesirable interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica support of the column.
Troubleshooting HPLC Methods
Caption: Decision tree for troubleshooting poor HPLC peak shape.
-
Mobile Phase Modifiers: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase protonates the amidine, creating a consistent positive charge. It also protonates the silanol groups, minimizing the unwanted ionic interaction.[14][15]
-
Alternative Stationary Phases: For very polar compounds, traditional reversed-phase (like C18) can provide poor retention. Consider using a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped phase, or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[14][16][17]
Question: How can I confirm the structure and purity using NMR and MS?
Answer:
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic aromatic proton signals for the pyridine ring, which will show coupling to the fluorine atom (H-F coupling). The N-H protons of the amidine group may appear as broad signals and their chemical shift can be concentration and solvent-dependent.
-
¹⁹F NMR: This is a crucial technique. You should observe a single resonance for the fluorine at the 3-position. The chemical shift will be characteristic of a fluorine on a pyridine ring.[18]
-
¹³C NMR: The carbon attached to the fluorine (C3) will show a large one-bond C-F coupling constant. Other carbons in the ring will show smaller, multi-bond C-F couplings.[19][20]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): This is the ideal ionization method. In positive ion mode, you will readily observe the protonated molecule [M+H]⁺ due to the basicity of the amidine group.
-
Fragmentation: The fragmentation pattern of amidines is characterized by the cleavage of the carbon-nitrogen bonds.[21] Expect to see fragments corresponding to the loss of ammonia or related species.
-
References
-
Title: Mass spectra of amidines and related compounds Source: ResearchGate URL: [Link]
-
Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes URL: [Link]
-
Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]
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Title: Hydrolysis of Amides Definition Source: Fiveable URL: [Link]
-
Title: The Chemistry of the Amidines. Source: ResearchGate URL: [Link]
-
Title: Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants Source: ACS Publications URL: [Link]
-
Title: mechanism of amide hydrolysis Source: YouTube URL: [Link]
-
Title: What are stabilizers for amides, imides and amines for their long time storage? Source: ResearchGate URL: [Link]
-
Title: Synthesis and properties of fluorinated pyridine-containing polyimides Source: ResearchGate URL: [Link]
-
Title: Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL: [Link]
-
Title: A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides Source: PMC - NIH URL: [Link]
-
Title: Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: China Fluorinated Pyridine Manufacturers Suppliers Factory Source: angan-chem.com URL: [Link]
-
Title: Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4) Source: Medium URL: [Link]
-
Title: HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan Source: ResearchGate URL: [Link]
-
Title: Amidines from cyclic amines and nitriles in the presence of zinc(II) Source: RSC Publishing URL: [Link]
-
Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: PMC - NIH URL: [Link]
-
Title: Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry: Amine Fragmentation Source: JoVE URL: [Link]
-
Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]
-
Title: Synthesis of amidines Source: Organic Chemistry Portal URL: [Link]
-
Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology Source: ACS Chemical Health & Safety URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]
-
Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]
- Title: US3725456A - Process for preparing amidine salts Source: Google Patents URL
-
Title: Fluorine Safety Source: University of Washington URL: [Link]
-
Title: code of practice compressed fluorine and mixtures with inert gases Source: eiga.eu URL: [Link]
-
Title: New method for introducing fluorinated components into molecules Source: Universität Münster URL: [Link]
-
Title: Amidine Source: Wikipedia URL: [Link]
-
Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL: [Link]
-
Title: Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines Source: RSC Publishing URL: [Link]
-
Title: 20.10 Synthesis and Reactions of Amides Source: Organic Chemistry - YouTube URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amidine synthesis [organic-chemistry.org]
- 3. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 4. Amidine - Wikipedia [en.wikipedia.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. fiveable.me [fiveable.me]
- 7. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. kaibangchem.com [kaibangchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-Fluoropicolinimidamide Bioassay Protocols
Welcome to the technical support center for 3-Fluoropicolinimidamide bioassay optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this potent nitric oxide synthase (NOS) inhibitor. The following question-and-answer guide provides in-depth, field-proven insights to ensure the integrity and reproducibility of your experimental results.
Section 1: Compound Stability and Handling
Question 1: I'm observing inconsistent potency for my this compound stock solution over time. What could be the cause?
Answer: The issue likely stems from the hydrolytic instability of the imidamide functional group, a common characteristic of amidine-containing compounds.[1] The imidamide moiety is susceptible to hydrolysis, which can be exacerbated by inappropriate solvent choice and storage conditions.
Troubleshooting Steps:
-
Solvent Selection: For long-term storage, it is crucial to use anhydrous aprotic solvents such as DMSO or DMF. Avoid protic solvents like water or methanol, as they can facilitate hydrolysis.[1]
-
pH Control: The basicity of the amidine group (pKa typically 10-13) makes it sensitive to pH.[1] Ensure that any aqueous buffers used for dilution are maintained at a neutral pH to prevent salt formation or degradation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. After thawing, use the aliquot immediately and discard any unused portion. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[1]
| Parameter | Recommendation | Rationale |
| Storage Solvent | Anhydrous DMSO or DMF | Minimizes hydrolysis of the imidamide group. |
| Storage Temperature | -20°C or -80°C | Slows down potential degradation pathways.[1] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles and moisture introduction. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Protects from atmospheric moisture.[1] |
Section 2: Nitric Oxide Synthase (NOS) Inhibition Assay Troubleshooting
The following section addresses common issues encountered during the screening of this compound as a nitric oxide synthase (NOS) inhibitor. A typical NOS inhibitor screening assay is a two-step process: a reaction where NOS produces nitric oxide (NO), followed by the detection of NO, often through the Griess method which measures nitrite and nitrate.[1]
Question 2: My positive control (e.g., L-NAME) shows potent inhibition, but this compound gives a weak or no signal. What should I check?
Answer: This is a frequent issue that can point to several factors, from compound inactivity to assay interference. The troubleshooting process should be systematic, starting with the compound itself and moving to its interaction with the assay components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no inhibition signal.
Detailed Troubleshooting Steps:
-
Compound Solubility: Visually inspect the wells containing the highest concentration of this compound for any precipitation. Even if not visible, the compound may be forming micro-precipitates.
-
Solution: Prepare a dilution series of the compound in the assay buffer and measure the absorbance at a wavelength where the compound has a known absorbance maximum. A non-linear relationship between concentration and absorbance can indicate solubility issues. If solubility is a problem, consider adding a small, tolerated percentage of a co-solvent like DMSO (typically not exceeding 1-2% in the final assay volume).
-
-
Compound Stability in Assay Buffer: The aqueous, buffered environment of the assay may promote hydrolysis.
-
Solution: Incubate this compound in the assay buffer for the duration of the experiment. At various time points, quench the reaction and analyze the sample using LC-MS to check for the appearance of degradation products. If degradation is observed, shorten the assay incubation time if possible.
-
-
Pre-incubation Time: Some inhibitors require a pre-incubation period with the enzyme to exert their effect.
-
Solution: Perform a time-course experiment where this compound is pre-incubated with the NOS enzyme for varying durations (e.g., 0, 15, 30, and 60 minutes) before adding the substrate (L-arginine) to initiate the reaction.
-
-
Interference with NOS Cofactors: NOS enzymes require several cofactors for their activity, including FAD, FMN, and tetrahydrobiopterin (BH4).[2]
-
Solution: Test the effect of this compound on the activity of other flavin-dependent enzymes to see if it has off-target effects. Additionally, some inhibitors can compete with BH4.[3] Consider if the inhibition pattern changes with varying concentrations of BH4.
-
-
Interference with Griess Reagent: The compound might interfere with the colorimetric detection step.
-
Solution: Run a control experiment where you add this compound to a known concentration of nitrite (the product measured by the Griess reagent) in the assay buffer. If the absorbance is lower than that of nitrite alone, it indicates interference.
-
Question 3: I'm observing high variability between replicate wells. What are the likely sources of this inconsistency?
Answer: High variability can undermine the reliability of your results. The root cause is often related to minor inconsistencies in experimental technique or reagent handling.
Key Areas to Investigate:
-
Pipetting Accuracy: Inconsistent volumes of enzyme, substrate, or inhibitor will lead to variable results. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.[4]
-
Reagent Equilibration: Ensure all reagents, especially the enzyme, are properly thawed and equilibrated to the assay temperature before use. Enzymes should be kept on ice.[4]
-
Mixing: Inadequate mixing can result in localized high concentrations of reagents. Gently tap the plate after adding each component to ensure thorough mixing.[4]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the reactants and lead to artificially high signals. If edge effects are suspected, avoid using the outer wells for your experimental samples.
-
Air Bubbles: Bubbles in the wells can interfere with the light path during absorbance readings, leading to inaccurate results.[4] Be careful during pipetting to avoid introducing bubbles.
Question 4: My dose-response curve for this compound is not sigmoidal and has a poor R² value. How can I improve it?
Answer: A non-ideal dose-response curve often points to issues with the inhibitor concentration range, solubility, or stability.
Optimization Strategy:
-
Concentration Range: The chosen concentration range may be too narrow or not centered around the IC50.
-
Solution: Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to determine the approximate IC50. Once you have an estimate, perform a narrower, more focused dose-response curve around this value with more data points.
-
-
Solubility and Stability: As discussed previously, poor solubility at higher concentrations can lead to a plateau in the curve that is not due to maximal inhibition. Degradation of the compound over the course of the assay can also affect the shape of the curve.
-
Solution: Re-verify the solubility and stability of this compound under the exact assay conditions.
-
-
Statistical Analysis: The choice of curve-fitting model can impact the results.
-
Solution: Use a four-parameter logistic (4PL) or five-parameter logistic (5PL) model for fitting sigmoidal dose-response curves.[2] Ensure that your software is correctly identifying the top and bottom plateaus of the curve.
-
Section 3: Experimental Protocols
Protocol 1: General Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a NOS isoform.
Materials:
-
Purified NOS enzyme (e.g., iNOS, eNOS, or nNOS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH
-
Cofactors: FAD, FMN, Tetrahydrobiopterin (BH4), Calmodulin (for eNOS and nNOS)
-
This compound
-
Positive Control Inhibitor (e.g., L-NAME)
-
Griess Reagent
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Create a serial dilution of this compound and the positive control.
-
Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of this compound or the positive control.
-
Enzyme Addition: Add the NOS enzyme to each well.
-
Pre-incubation (Optional): Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add L-arginine and NADPH to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Nitrite Detection: Add the Griess reagent to each well according to the manufacturer's instructions.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 540 nm) on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a general NOS inhibition assay.
References
-
Troubleshooting. BioAssay Systems. Available at: [Link]
-
This compound hydrochloride. PubChem. Available at: [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]
-
EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]
-
Challenges of quality control potency bioassays. Eurofins Scientific. Available at: [Link]
-
Inducible nitric oxide synthase inhibitors: A comprehensive update. PubMed. Available at: [Link]
-
Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. PMC. Available at: [Link]
-
Picolinimidamide. PubChem. Available at: [Link]
-
Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. PubMed. Available at: [Link]
-
Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed. Available at: [Link]
-
Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. PubMed. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 3-Fluoropicolinimidamide
Welcome to the technical support center for 3-Fluoropicolinimidamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven purification strategies for polar heterocyclic compounds.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues you may encounter during the purification of crude this compound.
Q1: My initial NMR spectrum is complex, showing more than just the product. What are the most likely impurities I should be looking for?
A1: When synthesizing picolinimidamides, several common impurities can arise from the starting materials, side reactions, or product degradation. Based on a typical synthesis starting from 3-fluoropicolinonitrile, the primary species to look for are:
-
Unreacted Starting Material (3-fluoropicolinonitrile): Incomplete conversion is a common issue. This non-basic impurity is significantly less polar than your desired product.
-
Hydrolysis Product (3-fluoropicolinamide): The imidamide functional group is susceptible to hydrolysis, especially during aqueous workups or if moisture is present. The resulting amide is often a major impurity.
-
Solvent-Related Byproducts: If a solvent like N,N-dimethylformamide (DMF) is used at high temperatures, it can decompose and contribute to the impurity profile.[1]
To identify these, you can use a combination of analytical techniques. High-Resolution Mass Spectrometry (HRMS) is invaluable for confirming the presence of these species by their exact mass.
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Likely Origin | Molecular Weight ( g/mol ) | Key Analytical Signature |
| 3-Fluoropicolinonitrile | Starting Material | 122.10 | Absence of N-H protons in ¹H NMR; characteristic nitrile peak in IR; distinct mass in MS. |
| 3-Fluoropicolinamide | Hydrolysis | 140.12 | Presence of two broad amide N-H peaks in ¹H NMR; distinct M+H⁺ in LC-MS. |
| This compound | Desired Product | 139.13 | Presence of multiple, distinct N-H peaks in ¹H NMR; correct M+H⁺ in LC-MS. |
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is crucial for structural confirmation. The fluorine atom in the 3-position of the pyridine ring will cause characteristic splitting patterns for adjacent protons and will have a distinct chemical shift in the ¹⁹F spectrum.[2]
Q2: My crude product has "oiled out" during recrystallization instead of forming crystals. What steps can I take to resolve this?
A2: "Oiling out" is a common problem in crystallization, especially with polar compounds that may have residual impurities. It occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. Here are several techniques to overcome this:
-
Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out.[3] Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a Dewar flask with warm water, allowing it to cool gradually overnight before moving to an ice bath.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then attempt to cool slowly again.[4]
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may be inappropriate. Consider using a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it is clear again, and then allow it to cool slowly.
Q3: I am struggling to separate the desired this compound from its hydrolysis product, 3-fluoropicolinamide, using column chromatography. What should I try?
A3: The imidamide and its corresponding amide can have very similar polarities, making separation challenging. However, their basicity is significantly different. The imidamide group is substantially more basic than the amide. This difference can be exploited.
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). The more basic this compound will be protonated and move to the aqueous layer, while the less basic amide and nitrile starting material will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.
-
Modify the Mobile Phase: If you must use chromatography, modifying the mobile phase can improve separation.
-
Add a Basic Modifier: For normal-phase silica gel chromatography, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase.[4] This deactivates the acidic sites on the silica gel, reducing tailing of the basic imidamide and often improving resolution.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, reversed-phase (C18) chromatography can be effective for such polar compounds.[4]
-
Workflow for Impurity Identification and Purification
The following diagram outlines a systematic approach to purifying crude this compound.
Caption: Systematic workflow for analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: There is no single "best" method; the optimal strategy depends on the scale of your reaction and the specific impurity profile. However, a robust approach for a research-scale synthesis is often a combination of techniques:
-
Initial Workup: Start with an acid/base liquid-liquid extraction as described in the troubleshooting section. This is highly effective at removing non-basic impurities like unreacted nitrile and can significantly reduce the amount of the hydrolysis byproduct (amide).
-
Primary Purification:
-
Recrystallization: If the material from the workup is a solid and appears relatively clean by TLC, recrystallization is the preferred method for its efficiency and scalability.[5] It is excellent for removing trace impurities.
-
Flash Column Chromatography: If the mixture is complex or oily, flash chromatography is necessary. For this polar, basic compound, a mobile phase of dichloromethane and methanol is a good starting point.[6] Adding a small amount of a basic modifier is often essential.
-
Q2: What analytical techniques are essential for confirming the purity and identity of the final product?
A2: A combination of methods is required to rigorously establish purity and confirm the structure:
-
NMR Spectroscopy: This is non-negotiable. ¹H NMR will confirm the proton environment, ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR is critical for verifying the fluorine's presence and position.[2][7] Purity can be estimated by integrating the product signals against impurity signals.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) is ideal for this polar molecule. It provides the molecular weight, confirming the elemental composition, and is extremely sensitive to trace impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector is the gold standard for quantitative purity analysis.[10] A purity level of >95% is typically required for subsequent biological or chemical applications.
Q3: How should I handle and store pure this compound to prevent degradation?
A3: The imidamide functional group is sensitive to hydrolysis. Furthermore, fluorinated aromatic rings can sometimes be susceptible to nucleophilic attack, although the pyridine ring is generally robust. To ensure long-term stability:
-
Storage Conditions: Store the solid compound in a tightly sealed vial under an inert atmosphere (nitrogen or argon) to exclude moisture and oxygen.
-
Temperature: Keep it in a freezer (-20 °C) to slow down any potential degradation pathways.
-
Handling: When weighing or handling the compound, do so in a dry environment (e.g., a glove box or on a dry day) and avoid prolonged exposure to the atmosphere. Use anhydrous solvents if making solutions for storage. The hydrochloride salt form is generally more stable and easier to handle than the free base.[11][12]
Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Hexane)
This protocol is a general guideline for recrystallizing a polar compound like this compound.
-
Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., to 60 °C) and stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent.[13]
-
Remove the flask from the heat. Slowly add the anti-solvent (e.g., hexanes) dropwise with continuous stirring until you observe persistent cloudiness.
-
Add 1-2 drops of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature without disturbance.
-
Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture.[14]
-
Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify polar, basic compounds that may streak or adsorb to silica gel.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good target Rf value for the desired compound is ~0.25.[15] Test systems like 95:5 or 90:10 Dichloromethane (DCM)/Methanol. Add one drop of triethylamine (TEA) to the TLC jar to simulate column conditions.
-
Column Packing: Prepare a silica gel column using the "slurry" method with your chosen mobile phase (e.g., 95:5 DCM/Methanol + 0.5% TEA).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol). Add a small amount of silica gel (about 1-2 times the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder.[15][16]
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Add the mobile phase and apply gentle positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed under high vacuum.
Impurity Formation Pathway
The following diagram illustrates the relationship between the starting material, the desired product, and the most common hydrolysis impurity.
Caption: Formation of product and key impurity.
References
- Shkuranko, O. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
San Diego State University. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
University of Cambridge. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Anderson, N. G. (2012). General methods for flash chromatography using disposable columns. Journal of Organic Chemistry, 77(17), 7548-7554. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]
-
Wyska, E., & Trawińska, E. (2015). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Current Pharmaceutical Analysis, 11(3), 183-195. Available at: [Link]
-
Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2838-2844. Available at: [Link]
-
Zhang, Y., et al. (2007). Mass Spectrometry for Proteomics. Current Protocols in Molecular Biology, Chapter 10, Unit 10.21. Available at: [Link]
-
Kalkhof, S., & Sinz, A. (2008). Mass Spectrometry Tools for Analysis of Intermolecular Interactions. Analytical and Bioanalytical Chemistry, 392(3), 405-416. Available at: [Link]
-
Turesky, R. J., et al. (2000). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 13(8), 756-765. Available at: [Link]
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- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Long-Term Storage and Stability of 3-Fluoropicolinimidamide
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 3-Fluoropicolinimidamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. As a fluorinated pyridine derivative, this compound possesses unique chemical properties that require specific handling and storage conditions to ensure its stability and integrity over time. This document provides in-depth answers to frequently asked questions and detailed troubleshooting guides to address challenges you may encounter during its long-term storage and experimental use.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses fundamental questions regarding the inherent stability of this compound and the principles behind its proper storage.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three environmental factors: temperature, humidity, and light.
-
Humidity/Moisture: The imidamide functional group is susceptible to hydrolysis, which can lead to the formation of the corresponding amide (3-Fluoropicolinamide) and ammonia. High humidity provides the water molecules necessary for this reaction, making it a critical factor to control.[1] Fluorinated pharmaceutical intermediates, in general, are known to be sensitive to moisture.[1]
-
Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[2][3] For optimal long-term stability, storing the compound at low temperatures is crucial to minimize kinetic energy and slow down potential decomposition.
-
Light (UV/Visible): Pyridine-containing compounds can be susceptible to photolytic degradation.[4] Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of impurities and a loss of potency.[1]
Q2: Why is the fluorine atom a concern for the stability of this molecule?
A2: While the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, its presence can influence the molecule's electronic properties and create unique, albeit less common, degradation pathways.[5] In certain contexts, particularly in the presence of strong nucleophiles or under specific metabolic conditions, defluorination can occur.[6] For this compound, a primary concern is how the electronegative fluorine atom affects the reactivity of the adjacent pyridine ring and the imidamide group, potentially making them more susceptible to nucleophilic attack or other degradation reactions.
Q3: What are the ideal storage conditions for solid this compound hydrochloride?
A3: To maximize the shelf-life of solid this compound (often supplied as a hydrochloride salt), we recommend a multi-faceted approach to mitigate the risks outlined above. The following table summarizes the optimal conditions and the scientific rationale.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential degradation reactions. Studies on similar compounds confirm that frozen temperatures are optimal for long-term storage.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Humidity | Store with a desiccant | Minimizes ambient moisture that can be introduced during handling, protecting against hydrolysis. A relative humidity of less than 60% is advisable for fluorinated compounds.[1] |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation.[1] The container should be stored in the dark (e.g., inside a freezer box). |
| Container | Tightly sealed, high-quality vial | Prevents the ingress of moisture and oxygen from the external environment. |
Q4: How should I handle the compound when preparing solutions for experiments?
A4: The stability of this compound in solution is significantly lower than in its solid state. Solutions should be prepared fresh for each experiment whenever possible. If a stock solution must be prepared and stored, it should be done at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; use anhydrous, high-purity solvents to minimize contaminants that could promote degradation.
Part 2: Troubleshooting Guide for Stability-Related Issues
This section is formatted to help you diagnose and resolve specific issues you might observe during your work, linking them to potential stability problems.
Q5: I ran an HPLC analysis of my stored compound and see a new, more polar peak. What could it be?
A5: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram often indicates the formation of a degradation product. The most probable culprit is the hydrolysis of the imidamide group to the corresponding amide, 3-Fluoropicolinamide.
Causality: The amide functional group is more polar than the imidamide group, resulting in a shorter retention time on standard C18 columns. This is a classic degradation pathway for this class of compounds, likely caused by exposure to moisture during storage or handling.[1]
Corrective Action:
-
Confirm Identity: If possible, use LC-MS to confirm the mass of the impurity. The molecular weight of 3-Fluoropicolinamide would be very close to that of this compound, differing by only one mass unit (NH vs. O). High-resolution mass spectrometry is required to distinguish them.
-
Review Storage Protocol: Ensure your storage protocol strictly adheres to the conditions outlined in the table above, with particular attention to the use of desiccants and inert gas.
-
Use Fresh Sample: For critical experiments, use a fresh, unopened vial of the compound to establish a baseline and confirm that the degradation is occurring post-shipment.
Q6: My solid this compound has developed a slight discoloration (e.g., yellow or brown tint). Is it still usable?
A6: Discoloration is a visual indicator of chemical degradation. It often results from the formation of minor, highly conjugated impurities, which may arise from oxidative or photolytic pathways.
Causality: Exposure to oxygen or light can lead to complex degradation cascades. While the bulk of the material may still be the parent compound, the presence of colored impurities signifies that the integrity of the sample has been compromised.[1][4]
Corrective Action:
-
Quantify Purity: Do not use the discolored material for sensitive applications without first quantifying its purity. Use a validated analytical method, such as HPLC with UV detection or quantitative NMR (qNMR), to determine the percentage of the active compound remaining.[7]
-
Perform Functional Assay: If the compound is being used in a biological assay, test the discolored material in parallel with a fresh sample to determine if there has been a loss of potency.
-
Discard if Purity is Low: If purity has dropped significantly (e.g., below 95%) or if functional activity is impaired, the material should be discarded. To prevent recurrence, ensure all future samples are stored under an inert atmosphere and protected from light.
Q7: I need to perform an accelerated stability study on a new formulation containing this compound. What is a standard protocol?
A7: An accelerated stability study is a forced degradation experiment designed to predict long-term stability and identify potential degradation products.[8] This protocol provides a robust framework for such a study.
Experimental Protocol: Accelerated Stability Testing
Objective: To assess the stability of this compound under stressed conditions of temperature and humidity.
Materials:
-
This compound (solid or formulated)
-
Climate-controlled stability chamber
-
Calibrated HPLC system with UV or PDA detector[7]
-
LC-MS system for impurity identification (recommended)
-
Vials (amber glass, airtight seals)
-
Analytical balance, volumetric flasks, pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Methodology:
-
Initial Analysis (T=0):
-
Prepare a solution of this compound at a known concentration.
-
Analyze the sample by HPLC to establish the initial purity profile. Record the peak area of the main peak. This is your 100% reference.
-
Analyze via LC-MS to create a baseline mass spectrum.
-
-
Sample Preparation for Storage:
-
Accurately weigh samples of the compound into multiple amber vials.
-
Prepare separate sets of vials for each storage condition.
-
Loosely cap one set of vials if you intend to test open-dish humidity conditions. Tightly cap all others.
-
-
Storage Conditions:
-
Place the sets of vials into a stability chamber set to 40°C / 75% Relative Humidity (RH) . This is a standard accelerated condition.[8]
-
Keep a control set of vials at the recommended long-term storage condition (-20°C, desiccated, dark).
-
-
Time-Point Analysis:
-
Pull one vial from the stability chamber and one from the control condition at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Visually inspect the sample for any changes (color, clumping).
-
Prepare a solution from the stressed and control samples at the same concentration as the T=0 sample.
-
Analyze by HPLC. Calculate the percent purity by dividing the main peak area by the total area of all peaks. Compare the purity to the T=0 value.
-
If significant degradation is observed (>5%), analyze the sample by LC-MS to identify the mass of the new impurity peaks.
-
-
Data Interpretation:
-
Plot the purity of this compound versus time for both the accelerated and control conditions.
-
A significant drop in purity under accelerated conditions indicates potential long-term stability issues.
-
The identity of the degradation products (e.g., the hydrolyzed amide) provides crucial information about the degradation pathway.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the accelerated stability study protocol.
Caption: Workflow for an accelerated stability study.
Part 3: Understanding Degradation Pathways
A theoretical understanding of potential degradation pathways is essential for proactive stability management.
Q8: What are the most likely chemical structures of the degradation products?
A8: Based on the chemistry of the functional groups present in this compound, we can hypothesize the most likely degradation pathways. The diagram below illustrates two primary routes: hydrolysis and a potential photolytic pathway.
Caption: Potential degradation pathways for this compound.
Pathway A (Hydrolysis): This is the most probable degradation route under ambient conditions. The imidamide group is attacked by water, leading to the formation of the more stable 3-Fluoropicolinamide and releasing ammonia. This is consistent with general amide chemistry.[9]
Pathway B (Photolysis/Oxidation): This pathway is more complex and can lead to a variety of products. Inspired by known degradation pathways of other pyridine derivatives, initial oxidation could lead to hydroxylation of the pyridine ring.[10] Subsequent exposure to light energy (hv) could cause ring-opening, forming highly colored, conjugated impurities.[4]
By understanding these potential transformations, you can better interpret unexpected analytical results and refine your handling and storage procedures to preserve the integrity of your valuable research materials.
References
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (n.d.). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate. [Link]
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HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]
-
Longdom Publishing S.L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]
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Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis. [Link]
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National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. [Link]
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Protheragen. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. [Link]
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ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
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National Center for Biotechnology Information. (2014). Effects of Temperature, Packaging and Electron Beam Irradiation Processing Conditions on the Property Behaviour of Poly (Ether-Block-Amide) Blends. PubMed. [Link]
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Chemistry Stack Exchange. (2014). Is there a way to contain fluorine gas for long term so that it can be visually observed?. [Link]
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National Center for Biotechnology Information. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC. [Link]
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ResearchGate. (2014). Fluorine in heterocyclic chemistry. [Link]
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National Center for Biotechnology Information. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. PubMed. [Link]
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ResearchGate. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]
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National Center for Biotechnology Information. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. [Link]
-
National Center for Biotechnology Information. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. PubMed. [Link]
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ResearchGate. (n.d.). Aspects of the Atmospheric Chemistry of Amides. [Link]
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ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. [Link]
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Troubleshooting guide for 1-Tetradecanol crystallization in formulations
<Technical Support Center >
Introduction: Welcome to the technical support center for 1-Tetradecanol (also known as myristyl alcohol). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fatty alcohol in their formulations. 1-Tetradecanol is a widely used excipient, valued as an emollient, thickener, and emulsion stabilizer in cosmetics and pharmaceuticals.[1] However, its propensity to crystallize can present significant challenges during formulation development, manufacturing, and storage. This document provides in-depth, science-backed troubleshooting advice in a direct question-and-answer format to help you diagnose, resolve, and prevent crystallization issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 1-Tetradecanol and why is it crystallizing in my product?
A1: 1-Tetradecanol is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[2] It appears as a white, waxy solid at room temperature, with a melting point around 38°C (100°F).[2][3] Crystallization occurs when the concentration of 1-Tetradecanol in a solvent (or the continuous phase of your formulation) exceeds its solubility limit at a given temperature. As the formulation cools after manufacturing, it becomes supersaturated, providing the thermodynamic driving force for molecules to come out of solution and arrange themselves into an ordered crystal lattice. This process is governed by two main steps: nucleation (the initial formation of tiny crystal seeds) and crystal growth . The rate of cooling, formulation composition, and storage conditions all critically influence these steps.
Q2: My formulation was stable initially, but I'm seeing crystal growth during stability testing. What's happening?
A2: This delayed crystallization is a common and complex issue, often attributable to one of two phenomena:
-
Ostwald Ripening: In a suspension or emulsion, there is often a range of crystal sizes. Smaller crystals have a higher surface energy and are thus slightly more soluble than larger crystals. Over time, especially with temperature fluctuations, the smaller crystals will dissolve and redeposit onto the surface of the larger ones.[4][5][6] This process, known as Ostwald Ripening, leads to a shift in the particle size distribution, with larger, more noticeable crystals growing at the expense of smaller ones.[4][7]
-
Polymorphic Transition: Like many long-chain fatty alcohols, 1-Tetradecanol can exhibit polymorphism—the ability to exist in multiple crystalline forms with different molecular packing arrangements.[8] When you rapidly cool a formulation, a less stable (metastable) crystalline form might precipitate first. This form is often more soluble and kinetically favored. However, over time, it can spontaneously transform into a more thermodynamically stable, less soluble polymorph. This transition can release more 1-Tetradecanol from the solution, leading to the growth of new, more stable crystals.
Q3: How can I prevent or minimize crystallization in my formulation?
A3: Preventing crystallization involves a multi-faceted approach focused on formulation and process control:
-
Formulation Strategies:
-
Co-solvents: Introduce a solvent in which 1-Tetradecanol is more soluble to increase the overall solubility within the formulation.
-
Crystal Growth Inhibitors: Incorporate polymers like polyvinylpyrrolidone (PVP) or hypromellose (HPMC).[9][10][11] These polymers can adsorb onto the surface of newly formed crystal nuclei, sterically hindering further growth.[5][11]
-
Surfactants: The right surfactant system can help stabilize 1-Tetradecanol within micelles or at the oil-water interface of an emulsion, reducing its availability for crystallization.[12][13][14][15] Nonionic surfactants with large functional groups can create a steric hindrance effect that prevents particle agglomeration.[16]
-
-
Process Control:
-
Controlled Cooling: Avoid "shock cooling" or rapid temperature drops. A slower, controlled cooling rate allows the system to equilibrate and can prevent the rapid supersaturation that drives nucleation.
-
Homogenization: For emulsions, high-shear homogenization can create a fine, stable dispersion of the 1-Tetradecanol-containing phase, reducing the likelihood of coalescence and subsequent crystallization.
-
Part 2: In-Depth Troubleshooting Guide
Problem: Unexpected precipitation or "grittiness" is observed immediately after cooling the batch.
-
Likely Cause: The concentration of 1-Tetradecanol exceeds its solubility in the formulation's continuous phase at room temperature. The cooling rate was too fast, leading to rapid nucleation and the formation of a large number of small crystals.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
-
Recommended Actions:
-
Confirm Solubility Limits: Review the solubility of 1-Tetradecanol in the primary solvents of your formulation. Consider generating experimental solubility data at various temperatures if it is not available.
-
Optimize Cooling Profile: Decrease the cooling rate of your manufacturing process. For some systems, holding the batch at a temperature just above the crystallization point (an "annealing" step) for a period before final cooling can be beneficial.
-
Reformulate: If process changes are insufficient, consider reducing the concentration of 1-Tetradecanol or incorporating a co-solvent or a polymeric crystallization inhibitor.[9]
-
Problem: The formulation thickens excessively or becomes solid over time.
-
Likely Cause: This is often due to the formation of a network of fine, needle-like crystals (acicular morphology). This network can entrap the liquid phase of the formulation, leading to a dramatic increase in viscosity or even solidification. This is common in oil-in-water emulsions where fatty alcohols are used to build viscosity.
-
Troubleshooting Workflow:
-
Characterize the Crystals: The first step is to understand the nature of the crystal network.
-
Modify Crystal Habit: The goal is to change the crystal shape from long needles to smaller, more compact crystals that do not interlock as readily.
-
-
Experimental Protocol: Modifying Crystal Habit
-
Introduce "Habit Modifiers": Certain excipients can preferentially adsorb to specific faces of a growing crystal, slowing growth in that direction and thus changing the overall shape.
-
Trial Additives: Experiment with adding small amounts (0.1-1.0%) of different surfactants (e.g., Polysorbates, Sorbitan Esters) or polymers (e.g., PVP).[11]
-
Rationale: These additives can disrupt the orderly packing of molecules onto the fastest-growing crystal faces, promoting a more compact (equant) or less-ordered crystalline form.
-
-
Alter the Solvent System: Changing the polarity of the continuous phase can alter the crystal habit. Experiment with different co-solvents.
-
Evaluate with Microscopy: Use Polarized Light Microscopy (PLM) to visually assess the impact of these changes on crystal morphology. Look for a transition from high-aspect-ratio needles to smaller, more block-like crystals.
-
Part 3: Analytical Characterization Protocols
A robust troubleshooting process relies on accurate analytical data. Here are protocols for key techniques used to investigate 1-Tetradecanol crystallization.
Technique 1: Polarized Light Microscopy (PLM)
-
Purpose: To visually detect the presence of crystalline material and assess its morphology (shape and size). Crystalline materials are often birefringent, meaning they split light into two rays, a property that makes them shine brightly against a dark background under cross-polarized light.[17][18]
-
Protocol:
-
Sample Preparation: Place a small drop of the formulation onto a clean microscope slide. Gently place a coverslip over the drop, avoiding air bubbles.
-
Microscope Setup: Use a microscope equipped with two polarizing filters. One (the "polarizer") is placed before the sample, and the other (the "analyzer") is placed after the sample.
-
Observation: Rotate the analyzer until the background is as dark as possible (crossed polarizers). Birefringent crystals of 1-Tetradecanol will appear as bright objects against the dark field.[19][20]
-
Analysis: Capture images and document the crystal morphology (e.g., needles, plates, spherulites) and estimate their size and abundance. This is the gold standard for confirming the presence of crystals.[19]
-
Technique 2: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point (endotherm) and crystallization temperature (exotherm) of 1-Tetradecanol within the formulation. It can also be used to detect polymorphism, as different crystal forms will have distinct melting points and enthalpies of fusion.[21][22]
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the formulation into a DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to use as a reference.
-
Instrument Program (Example):
-
Equilibrate at 25°C.
-
Ramp temperature up to 70°C at a rate of 10°C/min (to melt all crystals and ensure a consistent thermal history).
-
Hold at 70°C for 5 minutes.
-
Ramp temperature down to 0°C at a rate of 10°C/min (this will show the crystallization peak).
-
Ramp temperature up to 70°C at a rate of 10°C/min (this will show the melting peak of the recrystallized material).
-
-
Analysis: The resulting thermogram will show peaks corresponding to thermal events. An upward peak (endotherm) on the second heating scan indicates melting, confirming the presence of crystalline 1-Tetradecanol. A downward peak (exotherm) on the cooling scan indicates crystallization. Multiple melting peaks may suggest the presence of different polymorphs.[23][24]
-
Technique 3: X-Ray Diffraction (XRD)
-
Purpose: To definitively identify the crystalline phase and determine its polymorphic form. Every crystalline material produces a unique diffraction pattern, akin to a fingerprint.[25][26]
-
Protocol:
-
Sample Preparation: The formulation may need to be centrifuged to concentrate the crystalline material, which is then carefully collected and mounted on the sample holder. Alternatively, the bulk formulation can be analyzed directly.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of angles (2θ). The instrument detects the angles at which constructive interference (diffraction) occurs.[27]
-
Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) is compared to reference patterns from databases (like the ICDD) to confirm the material is 1-Tetradecanol.[25] Different polymorphs will produce distinct patterns, allowing for unambiguous identification of the crystal form present in your sample.[28][29]
-
Part 4: Data Summary & Visualization
Physicochemical Properties of 1-Tetradecanol
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₃₀O | [2][3] |
| Molar Mass | 214.39 g/mol | [1][3] |
| Appearance | White, waxy crystalline solid | [1][2] |
| Melting Point | 35 - 39 °C (95 - 102 °F) | [1][30][31] |
| Boiling Point | >260 °C | [2][3] |
| Density | ~0.823 g/mL at 25 °C | [1][30] |
| Water Solubility | Practically insoluble (~0.00013 g/L at 23°C) | [1][2][30] |
| Solubility | Soluble in diethyl ether; slightly soluble in ethanol | [2][3] |
Conceptual Diagram: Crystallization Pathways
Caption: Pathways of 1-Tetradecanol crystallization from solution.
References
-
1-Tetradecanol - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
1-Tetradecanol - Grokipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions. (n.d.). Retrieved January 10, 2026, from [Link]
-
1-Tetradecanol - chemeurope.com. (n.d.). Retrieved January 10, 2026, from [Link]
-
1-TETRADECANOL (MYRISTIC ALCOHOL) - Ataman Kimya. (n.d.). Retrieved January 10, 2026, from [Link]
-
1-Tetradecanol | C14H30O - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
Viewing Crystals with a Polarized Light Microscope - Microscope World. (2023, November 14). Retrieved January 10, 2026, from [Link]
-
Ostwald Ripening - Pharmatech - Rx. (2024, August 10). Retrieved January 10, 2026, from [Link]
-
Use of additives for inhibition and promotion of crystallization - Technobis. (2020, June 16). Retrieved January 10, 2026, from [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved January 10, 2026, from [Link]
-
Influence of Surfactants on Sodium Chloride Crystallization in Confinement | Langmuir. (2017, April 20). Retrieved January 10, 2026, from [Link]
-
Detection of crystals in synovial fluids by light microscopy: sensitivity and reliability - PMC. (n.d.). Retrieved January 10, 2026, from [Link]
-
Influence of Surfactants on Sodium Chloride Crystallization in Confinement - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
XRD Basics - Penn Physics. (2025, July 16). Retrieved January 10, 2026, from [Link]
-
Influence of Surfactants on Sodium Chloride Crystallization in Confinement - PubMed. (2017, May 2). Retrieved January 10, 2026, from [Link]
-
(PDF) Influence of Surfactants on Sodium Chloride Crystallization in Confinement. (2017, April 10). Retrieved January 10, 2026, from [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 10, 2026, from [Link]
-
Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
A Novel Polarized Light Microscope for the Examination of Birefringent Crystals in Synovial Fluid - MDPI. (2024, October 22). Retrieved January 10, 2026, from [Link]
-
Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 10, 2026, from [Link]
-
Amorphous Drug Nanosuspensions. 1. Inhibition of Ostwald Ripening - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]
-
Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]
-
Crystal Art Photomicrography: Inside the Art of Imaging Crystals with a Microscope. (2024, January 18). Retrieved January 10, 2026, from [Link]
-
Ostwald ripening: Significance and symbolism. (2025, July 31). Retrieved January 10, 2026, from [Link]
-
Crystals Photographed with Polarization Microscopy: Water, Beer, Caffeine, Vitamins, Amino Acids and Human Tears. (2019, March 17). Retrieved January 10, 2026, from [Link]
-
Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. (n.d.). Retrieved January 10, 2026, from [Link]
-
Chemical and Materials Characterization Techniques and Services - Triclinic Labs. (n.d.). Retrieved January 10, 2026, from [Link]
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1-tetradecanol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 10, 2026, from [Link]
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CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). Retrieved January 10, 2026, from [Link]
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DSC curves overlay of polyols (for polyol ID refer to Table 1). - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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DSC melting and solidification curves of four fatty alcohol raw materials. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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Phase transition and polymorphic behavior of binary systems containing fatty alcohols and peanut oil - OSTI.GOV. (n.d.). Retrieved January 10, 2026, from [Link]
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Characterisation of Fat Crystal Polymorphism in Cocoa Butter by Time-Domain NMR and DSC Deconvolution - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
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Technical support for 3-Fluoropicolinimidamide synthesis problems
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 3-Fluoropicolinimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical entity. We will focus on the most established and reliable method: the conversion of 3-Fluoropicolinonitrile via the Pinner reaction. This document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to ensure a successful and efficient synthesis.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound from 3-Fluoropicolinonitrile is most commonly achieved through the Pinner reaction. This classic method involves two key stages:
-
Formation of the Pinner Salt: The nitrile group of 3-Fluoropicolinonitrile is activated by a strong acid, typically anhydrous hydrogen chloride (HCl), in the presence of an alcohol (e.g., ethanol). This forms a highly reactive alkyl imidate hydrochloride intermediate, known as a Pinner salt.[1][2][3]
-
Ammonolysis: The Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the final amidine product, which is typically isolated as its stable hydrochloride salt.[3][4]
The electron-withdrawing nature of both the fluorine atom and the pyridine ring makes the nitrile carbon of 3-Fluoropicolinonitrile sufficiently electrophilic for this acid-catalyzed transformation.[1]
Caption: Reaction mechanism for this compound synthesis.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Conversion of 3-Fluoropicolinonitrile
-
Q: My reaction has stalled, and TLC/LCMS analysis shows a significant amount of unreacted starting material. What are the likely causes?
A: This is a common issue that typically points to problems with the reaction setup or reagents. Here are the primary causes and solutions:
-
Presence of Moisture: The Pinner reaction is notoriously sensitive to water.[2][4] Any moisture will hydrolyze the reactive Pinner salt intermediate back to an ester, consuming your reagents and preventing amidine formation.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (commercially available or freshly distilled and dried over molecular sieves). Ensure the alcohol and HCl source are strictly anhydrous.
-
-
Insufficient Acid Catalyst: The protonation of the nitrile is the first and most critical step.[2] An insufficient amount of HCl will result in a sluggish or incomplete reaction.
-
Solution: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a steady rate, or use a freshly prepared, saturated solution of HCl in the appropriate anhydrous alcohol. The reaction should be kept under a slight positive pressure of an inert gas (like nitrogen or argon) connected to an oil bubbler to prevent backflow and atmospheric moisture ingress.
-
-
Reaction Temperature Too Low: While low temperatures are necessary to prevent side reactions, excessively cold conditions can slow the reaction rate to a crawl.
-
Solution: The initial formation of the Pinner salt is typically performed at 0°C.[4] If the reaction is not proceeding, allow it to stir at this temperature for a longer period (monitoring by TLC) before concluding that it has failed.
-
-
Problem 2: Isolation of 3-Fluoropicolinic Acid Ester as the Main Product
-
Q: I've isolated a product, but my characterization data (NMR, MS) indicates it is methyl or ethyl 3-fluoropicolinate, not the desired amidine. Why did this happen?
A: This is a classic outcome of water contamination. The Pinner salt intermediate is highly susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of an ester.[1][4]
-
Causality: Water is a more aggressive nucleophile than the alcohol under these conditions for the second step of hydrolysis. Even trace amounts can lead to significant ester formation.
-
Solution: Revisit your entire experimental setup for sources of moisture. This includes solvents, reagents, glassware, and the inert gas line. Consider using a drying tube packed with Drierite or CaCl₂ on your reaction apparatus. A detailed protocol for ensuring anhydrous conditions is provided in Section 3.
-
Problem 3: Formation of 3-Fluoropicolinamide as a Major Byproduct
-
Q: My crude product is contaminated with a significant amount of 3-Fluoropicolinamide. How can this be prevented?
A: The formation of an amide byproduct is typically due to the thermal decomposition of the Pinner salt intermediate.[1][5] This is an irreversible rearrangement that competes with the desired ammonolysis.
-
Causality: The Pinner salt is thermodynamically unstable.[1][5] Applying heat, or even allowing the reaction to warm to room temperature for extended periods before ammonolysis, can promote its conversion to the more stable amide.
-
Solution: Strict temperature control is paramount. Maintain the reaction at 0°C or below throughout the entire Pinner salt formation stage. Do not let the reaction warm up until you are ready to introduce the ammonia for the final step.
-
Problem 4: Inefficient Ammonolysis Step
-
Q: I can confirm the formation of the Pinner salt intermediate via in-process controls, but the subsequent conversion to the amidine is low-yielding. How can I improve this step?
A: An inefficient ammonolysis step can be frustrating. The issue often lies in the delivery of ammonia or the workup procedure.
-
Ineffective Ammonia Delivery: If using ammonia gas, ensure a sufficient amount is bubbled through the cold reaction mixture. If using a solution (e.g., ammonia in methanol), ensure it is sufficiently concentrated and added slowly to the cold reaction mixture to control the exotherm.
-
Solution: A common and effective method is to cool the reaction mixture (0 to -10°C) and purge it with anhydrous ammonia gas until the solution is saturated. Alternatively, adding a saturated solution of ammonia in the reaction alcohol can provide better stoichiometric control.[4]
-
-
pH Control: The reaction mixture must be basic for the free amidine to be formed and for the reaction to proceed to completion.
-
Solution: After the addition of ammonia, check the pH of the reaction mixture. It should be ≥ 8.[4] If not, add more ammonia.
-
-
Premature Workup: The ammonolysis reaction may require several hours to go to completion, even at room temperature.
-
Solution: After the addition of ammonia, allow the reaction to stir, potentially warming slowly to room temperature, for an extended period (e.g., 10-12 hours), while monitoring its progress by TLC or LCMS.[4]
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
-
Pre-Reaction Setup (Anhydrous Conditions):
-
Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over P₂O₅ or under a stream of dry nitrogen.
-
Use a commercial anhydrous grade of ethanol or distill it from magnesium ethoxide.
-
Prepare a saturated solution of HCl in anhydrous ethanol by bubbling dry HCl gas through the alcohol at 0°C until saturation is reached. Alternatively, generate HCl gas from NaCl and concentrated H₂SO₄ and pass it through a drying tube before introducing it to the reaction.
-
-
Step-by-Step Procedure:
-
To a 250 mL three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-Fluoropicolinonitrile (1.0 eq).[6]
-
Dissolve the nitrile in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add the saturated solution of anhydrous HCl in ethanol (1.5-2.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture at 0°C for 6-8 hours. Monitor the formation of the Pinner salt (which may precipitate) by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate system; the salt will likely remain at the baseline).
-
Once the starting material is consumed, cool the reaction mixture to -10°C (ice-salt bath).
-
Bubble anhydrous ammonia gas through the cold suspension for 30-45 minutes until the solution is basic (check with pH paper).
-
Seal the flask and allow the mixture to warm to room temperature and stir for 12-16 hours.[4]
-
The product, this compound hydrochloride, will precipitate as a solid.[7]
-
Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with diethyl ether to facilitate drying.
-
Dry the white solid under vacuum to yield the final product.
-
Caption: Experimental workflow for this compound HCl synthesis.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the key safety precautions for handling 3-Fluoropicolinonitrile?
-
A: 3-Fluoropicolinonitrile and related halogenated benzonitriles are toxic if swallowed, inhaled, or in contact with skin.[8] Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[8]
-
-
Q: How can I safely handle anhydrous HCl gas in the lab?
-
A: Anhydrous HCl is extremely corrosive and toxic. All manipulations must be performed in a fume hood. It can be generated in-situ by the controlled addition of concentrated sulfuric acid to sodium chloride, with the resulting gas passed through a drying tube before being introduced to the reaction. Alternatively, lecture bottles of HCl gas can be used with appropriate regulators and traps. Always have a base trap (e.g., a bubbler with NaOH solution) at the exit of your reaction setup to neutralize excess HCl.
-
-
Q: Which analytical techniques are best for monitoring the reaction and characterizing the product?
-
A: Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting material and the appearance of the product.
-
Product Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The disappearance of the nitrile peak (~115-120 ppm) and the appearance of the amidine carbon (~160-165 ppm) in the ¹³C NMR are key indicators.[9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[11]
-
FTIR Spectroscopy: Look for the disappearance of the sharp C≡N stretch (around 2230 cm⁻¹) and the appearance of C=N and N-H stretches.
-
-
Section 5: Data Interpretation Guide
The following table provides typical quantitative data ranges for analytical characterization. Actual values may vary based on solvent and instrument.
| Compound | Technique | Expected Signal / Value | Notes |
| 3-Fluoropicolinonitrile (SM) | ¹³C NMR | ~115-120 ppm | Characteristic nitrile carbon signal. |
| FTIR | ~2230 cm⁻¹ (sharp) | C≡N stretch. | |
| Pinner Salt Intermediate | ¹³C NMR | ~170-175 ppm | Imidate carbon (C=N). |
| This compound HCl | ¹³C NMR | ~162-168 ppm | Amidine carbon (C=N).[9] |
| ¹H NMR | ~8.0-9.5 ppm | Broad signals for -NH₂ and =NH protons, which may exchange with D₂O. Aromatic signals will be in the ~7.5-8.5 ppm range. | |
| ¹⁹F NMR | - | A singlet in the typical aromatic fluorine region. | |
| HRMS | C₆H₇FN₃ | Calculated m/z for [M+H]⁺ should match the observed value. |
Section 6: Logical Troubleshooting Flowchart
If your synthesis is not performing as expected, use this flowchart to diagnose the problem.
Caption: Troubleshooting decision tree for synthesis problems.
References
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Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
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Reddy, V. R., & Kumar, A. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2021(4), M1302. [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]
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González-Cobos, J., et al. (2021). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 86(24), 18018-18031. [Link]
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Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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Nanjing Finechem Holding Co.,Limited. (n.d.). 3-Fluoropicolinonitrile Manufacturer & Supplier China. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Ukwueze, S. E., et al. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 27(19), 6249. [Link]
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Abd El-Sattar, N. E., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1045582. [Link]
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Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406-420. [Link]
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Kumar, A., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 6(42), 27867-27881. [Link]
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Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]
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Popova, Y., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. International Journal of Molecular Sciences, 23(21), 13354. [Link]
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Grivas, S., & Olsson, K. (1985). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Acta Chemica Scandinavica, Series B, 39, 31-34. Retrieved from [Link]
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Dvoretsky, A. I., et al. (2002). NMR investigation of Lanthanoid (III) Complexes of bbppn (H2bbppn: N,N'‐bis(2‐hydroxybenzyl)‐N,N'‐bis(2‐methylpyridyl)propylene‐1,2‐diamine). Chemistry – A European Journal, 8(19), 4496-4504. Retrieved from [Link]
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Rakhmatullin, I., et al. (2020). 3D correlation NMR spectrum between three distinct heteronuclei for the characterization of inorganic samples: Application on sodium alumino-phosphate materials. Solid State Nuclear Magnetic Resonance, 108, 101669. Retrieved from [Link]
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Liu, B-T., et al. (2010). Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives. Archiv der Pharmazie, 343(3), 158-166. [Link]
- Zambon Group S.P.A. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino... (Patent No. WO2001058848A1). World Intellectual Property Organization.
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Muns, B. B., & Nixon, J. F. (2000). Complete analysis of the 31P and 19F NMR spectra of [(PF3)3Mo(CO)3]. Magnetic Resonance in Chemistry, 38(7), 547-551. Retrieved from [Link]
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Zhang, Y-L., et al. (2015). Synthesis, antimycobacterial and antibacterial activity of fluoroquinolone derivatives containing an 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety. European Journal of Medicinal Chemistry, 96, 465-474. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Picolinimidamides: A Comparative Analysis of 3-Fluoropicolinimidamide
Introduction: The Picolinimidamide Scaffold and the Strategic Role of Fluorine
The picolinimidamide moiety, characterized by a pyridine ring bearing an imidamide group (carboximidamide), represents a privileged scaffold in medicinal chemistry and agrochemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, herbicidal, and modulatory effects on key physiological targets like enzymes and receptors.[2][3][4][5][6] The versatility of the picolinimidamide core lies in its structural features: the pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's basicity, while the imidamide group provides additional hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
The strategic incorporation of fluorine into pharmaceutical and agrochemical candidates is a cornerstone of modern molecular design.[7] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological profile.[7][8] Key benefits often include:
-
Enhanced Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450, often increasing a compound's half-life.[7]
-
Modulated Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the pyridine nitrogen, which can affect receptor binding, solubility, and pharmacokinetic properties.[7]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to permeate biological membranes.
-
Conformational Control: Fluorine can induce specific molecular conformations that may be more favorable for binding to a target protein.
This guide provides a comparative analysis of 3-Fluoropicolinimidamide against its non-fluorinated parent compound and other halogenated analogs. We will explore the causal effects of 3-fluoro substitution on physicochemical properties and project its impact on biological activity based on established Structure-Activity Relationship (SAR) principles.
The Impact of 3-Position Halogenation on Physicochemical Properties
The position of the substituent on the picolinimidamide ring is critical. Substitution at the 3-position directly influences the electronic environment of both the pyridine nitrogen and the adjacent imidamide group. The introduction of an electron-withdrawing fluorine atom at this position is expected to have significant, predictable effects.
dot
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Validating the Biological Activity of 3-Fluoropicolinimidamide: A Comparative Guide
Newly synthesized 3-Fluoropicolinimidamide, a novel small molecule, holds promise for therapeutic applications. This guide provides a comprehensive framework for validating its biological activity, drawing comparisons with established compounds and outlining detailed experimental protocols. Our approach is grounded in the reported activities of structurally similar picolinamides and fluorinated pyridines, which have demonstrated potential as both anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the bioactivity of this new chemical entity.
Introduction: Rationale and Hypothesized Activities
Picolinamide derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous analogues exhibiting potent antitumor properties.[1] These activities are often attributed to the inhibition of key signaling proteins, such as vascular endothelial growth factor receptor-2 (VEGFR-2), Aurora kinases, and c-Met, which are critical for tumor angiogenesis and proliferation.[2][3] Furthermore, the incorporation of fluorine into therapeutic agents is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological efficacy.[4]
Given this precedent, we hypothesize that this compound may exhibit significant anticancer activity , potentially through the inhibition of critical oncogenic kinases. Additionally, pyridine-containing compounds have a known history of antimicrobial effects, suggesting a secondary line of investigation into the antibacterial and antifungal properties of this novel molecule.[5]
This guide will systematically explore these hypothesized activities through a series of in vitro and in vivo assays, comparing the performance of this compound against established therapeutic agents.
Experimental Workflow for Biological Activity Validation
The validation of this compound's biological activity will proceed through a tiered approach, beginning with broad-spectrum in vitro screening and progressing to more specific mechanistic and in vivo studies.
Caption: A tiered experimental workflow for validating the biological activity of this compound.
In Vitro Anticancer Activity Assessment
The initial evaluation of this compound will focus on its potential as an anticancer agent.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] This initial screen will determine the cytotoxic effects of this compound across a panel of human cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (Sorafenib, Axitinib) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound.
Comparative Data Summary (Hypothetical):
| Compound | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| This compound | 8.5 | 12.3 | 15.1 |
| Sorafenib (Comparator) | 13.15 | >100 | 35.73 |
| Axitinib (Comparator) | 22.4 | Not Reported | Not Reported |
Kinase Inhibition Assays
Based on the activity of related picolinamides, we will investigate the inhibitory potential of this compound against Aurora B and c-Met kinases, which are frequently dysregulated in cancer.
Experimental Protocol (General):
-
Reagents: Recombinant human Aurora B or c-Met kinase, appropriate kinase substrate, ATP, and kinase assay buffer.
-
Reaction Setup: In a 96-well plate, combine the kinase, a serial dilution of this compound or a known inhibitor (e.g., AZD1152 for Aurora B, Crizotinib for c-Met), and the kinase substrate in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[11][12]
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Comparative Data Summary (Hypothetical):
| Compound | Aurora B IC50 (nM) | c-Met IC50 (nM) |
| This compound | 150 | 250 |
| AZD1152 (Comparator) | 1.2 | >10,000 |
| Crizotinib (Comparator) | >10,000 | 4 |
Apoptosis Induction (Caspase-Glo 3/7 Assay)
To determine if the observed cytotoxicity is due to the induction of apoptosis, a Caspase-Glo 3/7 assay will be performed. This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.[14]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase activity.
Caption: Proposed mechanism of action for this compound-induced apoptosis.
In Vitro Antimicrobial Activity Assessment
The potential antimicrobial properties of this compound will be evaluated against a panel of clinically relevant bacteria and fungi.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Clostridioides difficile).
-
Serial Dilution: Perform a two-fold serial dilution of this compound and comparator antibiotics (e.g., Vancomycin, Metronidazole for C. difficile) in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., anaerobically for C. difficile) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Comparative Data Summary (Hypothetical):
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. difficile MIC (µg/mL) |
| This compound | 4 | >64 | 1 |
| Vancomycin (Comparator) | 1 | >64 | 0.5 |
| Metronidazole (Comparator) | >64 | >64 | 0.25 |
Antifungal Susceptibility Testing
Similar to the antibacterial testing, the antifungal activity will be assessed using a broth microdilution method based on CLSI guidelines.[15][16]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Serial Dilution: Prepare serial dilutions of this compound and a comparator antifungal (e.g., Fluconazole) in RPMI-1640 medium.
-
Inoculation and Incubation: Inoculate the plates and incubate for 24-48 hours.
-
MIC Determination: Determine the MIC based on the significant inhibition of growth compared to the drug-free control.
In Vivo Anticancer Efficacy
Promising in vitro anticancer activity will be further validated in a human tumor xenograft model in immunocompromised mice.[17][18]
Experimental Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice.[19][20]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for the initial biological validation of the newly synthesized compound, this compound. The proposed experiments will systematically evaluate its potential as an anticancer and antimicrobial agent, providing a direct comparison to established drugs. Positive results from these studies will warrant further investigation into its mechanism of action, pharmacokinetic properties, and safety profile, paving the way for potential preclinical development.
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Sun, W., Fang, S., & Yan, H. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. SciSpace. [Link]
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The Impact of Fluorination on Picolinimidamide Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comparative analysis of 3-Fluoropicolinimidamide and its non-fluorinated analog, picolinimidamide, within the context of biological assays. While direct comparative data for these specific compounds is limited in publicly available literature, this guide synthesizes structure-activity relationship (SAR) data from closely related picolinamide derivatives to provide a predictive framework for understanding the potential impact of 3-fluoro substitution.
The Strategic Advantage of Fluorination in Drug Discovery
The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and lipophilicity. The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an extended plasma half-life. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets through the formation of hydrogen bonds and dipole-dipole interactions. These modifications can translate to enhanced potency and selectivity.
Comparative Biological Activity: An Evidence-Based Postulation
Antimicrobial Activity
Research on picolinamide derivatives has demonstrated their potential as selective antibacterial agents. A notable study on picolinamides revealed that substitutions on the pyridine ring are crucial for achieving selective activity against Clostridioides difficile over other gut microbiota[1]. This highlights the sensitivity of the picolinamide scaffold to structural modifications.
Furthermore, a study on fluorinated pyridinium block-copolymers demonstrated enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine can positively modulate antimicrobial efficacy. Based on these findings, it is plausible to hypothesize that This compound may exhibit enhanced or more selective antimicrobial activity compared to picolinimidamide . The fluorine atom at the 3-position could alter the molecule's interaction with bacterial enzymes or cell membranes, leading to improved efficacy.
Anticancer Activity
The picolinamide scaffold has also been explored for its anticancer potential. Studies on N-methylpicolinamide-4-thiol derivatives have identified compounds with potent anti-proliferative activities against various human cancer cell lines[2]. The structure-activity relationship in these studies indicates that substitutions on the picolinamide ring are critical for cytotoxic potency.
Given that fluorination is a common strategy to enhance the potency of anticancer agents, it is reasonable to postulate that This compound could display improved cytotoxic activity against cancer cell lines compared to its non-fluorinated analog . The fluorine substitution may lead to better binding affinity for target proteins or enhanced cell permeability.
Table 1: Postulated Comparative Biological Activity Profile
| Compound | Postulated Antimicrobial Activity | Postulated Anticancer Activity | Rationale |
| Picolinimidamide | Baseline activity | Baseline activity | The core picolinimidamide structure is expected to possess inherent biological activity based on studies of related picolinamides. |
| This compound | Potentially Enhanced/More Selective | Potentially Enhanced | Based on SAR studies of related fluorinated heterocyclic compounds showing improved potency and selectivity. The fluorine atom may enhance target binding and metabolic stability. |
Experimental Protocols for Comparative Biological Evaluation
To empirically validate the postulated differences in biological activity, a series of standardized in vitro assays should be performed. The following section details the methodologies for key comparative experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50), providing a measure of their cytotoxic potential.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and picolinimidamide in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound using a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of this compound and picolinimidamide in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Enzyme Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific enzyme, which could be a potential molecular target. The specific protocol will vary depending on the target enzyme. Below is a general framework for a fluorescence-based kinase inhibition assay.
Workflow Diagram:
Caption: General workflow for a kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and the test compounds (this compound and picolinimidamide) in an appropriate assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Enzyme Addition: Add the kinase to each well and pre-incubate for a defined period to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time.
-
Signal Detection: Measure the fluorescence signal using a plate reader. The change in fluorescence corresponds to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
The strategic placement of a fluorine atom on the picolinimidamide scaffold has the potential to significantly enhance its biological activity. Based on structure-activity relationship studies of closely related picolinamide derivatives, it is hypothesized that this compound may exhibit superior antimicrobial and anticancer properties compared to its non-fluorinated counterpart. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these hypotheses. Such comparative studies are essential for advancing our understanding of the role of fluorination in modulating the bioactivity of this promising class of compounds and for the rational design of future therapeutic agents.
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). ACS Publications. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 3-Fluoropicolinimidamide Screening Hits
Introduction: From High-Throughput Hit to Validated Lead
The journey from a primary hit in a high-throughput screening (HTS) campaign to a viable lead compound is fraught with challenges.[1][2] HTS campaigns are designed for speed and scale, often casting a wide net that inevitably yields a significant number of false positives or artifacts.[3] These can arise from compound interference with the assay technology, promiscuous inhibition, or other non-specific mechanisms.[4] Therefore, a rigorous, multi-faceted validation cascade is not just recommended; it is essential to focus precious resources on compounds with genuine therapeutic potential.[5][6]
This guide provides a comprehensive framework for the cross-validation of a hypothetical screening hit, 3-Fluoropicolinimidamide , identified in a biochemical screen against Phosphodiesterase 4 (PDE4), a well-established target for inflammatory diseases.[7] We will proceed through a logical sequence of orthogonal assays, moving from initial confirmation to direct biophysical characterization and finally to cellular target engagement. Each step is designed to build confidence in the hit by asking a distinct and critical question, ensuring that by the end of the process, we have a clear, data-driven rationale for advancing—or abandoning—this chemical matter.
The Imperative of Orthogonal Validation
The core principle of hit validation is the use of orthogonal assays—methods that rely on different physical principles and detection technologies to measure the same biological event.[3][6] This strategy is critical for identifying and eliminating artifacts that can plague a single-assay approach.[4] For our PDE4 inhibitor, this compound, a primary screen might have used a fluorescence-based readout. A robust validation cascade will employ label-free biophysical methods and cell-based functional assays to confirm that the observed activity is due to direct, specific binding to PDE4 in a relevant biological context.[8][9][10]
// Node Definitions HTS [label="Primary HTS Hit\n(e.g., Fluorescence Assay)\nIC50 Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochem [label="Orthogonal Biochemical Assay\n(e.g., Luminescence Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biophys [label="Biophysical Validation\n(Direct Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPR [label="Surface Plasmon Resonance (SPR)\nKinetics (kon, koff) & Affinity (KD)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; ITC [label="Isothermal Titration Calorimetry (ITC)\nThermodynamics (ΔH, ΔS) & Affinity (KD)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Cellular [label="Cellular Validation\n(Target Engagement & Function)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CETSA [label="Cellular Thermal Shift Assay (CETSA)\nIntracellular Target Engagement", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Functional [label="Functional Assay\n(cAMP Measurement)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Decision [label="Go / No-Go Decision\nAdvance to Lead Optimization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges HTS -> Biochem [label="Confirms Activity"]; Biochem -> Biophys [label="Confirms Direct Interaction"]; Biophys -> SPR; Biophys -> ITC; {SPR, ITC} -> Cellular [label="Confirms Cellular Permeability\n& Target Binding"]; Cellular -> CETSA; Cellular -> Functional; {CETSA, Functional} -> Decision; } dot Caption: A robust workflow for hit validation.
Phase 1: Biochemical Cross-Validation
The first step is to confirm the inhibitory activity of this compound using a biochemical assay that relies on a different detection modality than the primary screen. This helps eliminate artifacts related to the initial assay technology, such as compound autofluorescence.[4]
Rationale: If the primary HTS used a fluorescence polarization (FP) assay, an excellent orthogonal choice would be a luminescence-based assay that measures the depletion of the substrate (cAMP). Confirmation of the IC50 value across different assay formats provides the first layer of evidence that the compound's activity is genuine.
Experimental Protocol: Orthogonal PDE4 Activity Assay (Luminescence-based)
-
Reagents: Recombinant human PDE4B, cAMP substrate, AMP-Glo™ Reagent System, this compound, Roflumilast (positive control), DMSO (vehicle control).
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., 100 µM to 1 nM) in DMSO. Perform the same for the Roflumilast control.
-
In a 384-well plate, add 2 µL of compound dilution or control.
-
Add 4 µL of PDE4B enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of cAMP substrate (final concentration ~100 nM). Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining cAMP by adding the AMP-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to the positive (no enzyme) and negative (vehicle) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Self-Validation: The positive control, Roflumilast, should yield an IC50 within the expected literature range. The Z'-factor of the assay should be > 0.5, indicating a robust assay window.
Phase 2: Biophysical Validation for Direct Target Engagement
Biochemical activity does not definitively prove that a compound acts via direct binding to the intended target. Biophysical assays are the gold standard for confirming a direct interaction and for characterizing its affinity, kinetics, and thermodynamics.[8][9][10][][12] We will employ two complementary, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique that measures binding events in real-time, providing kinetic data (association rate, k_on; dissociation rate, k_off) in addition to affinity (K_D).[13][14][15] This is crucial because compounds with similar affinities can have vastly different kinetic profiles, which can impact their in vivo efficacy.[15]
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize recombinant PDE4B onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000 Response Units (RU). A reference channel should be prepared similarly but without the protein to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a serial dilution of this compound (e.g., 50 µM to 0.1 µM) in a suitable running buffer (e.g., HBS-EP+ with 2% DMSO). Include a buffer-only (blank) injection for double-referencing.
-
Binding Measurement:
-
Inject the compound dilutions over the PDE4B and reference surfaces at a flow rate of 30 µL/min.
-
Monitor the association phase (e.g., 120 seconds) and the dissociation phase (e.g., 300 seconds).
-
Between cycles, regenerate the surface with a mild, optimized buffer (e.g., a short pulse of 50 mM NaOH).
-
-
Data Analysis: After subtracting the reference channel and blank injection data, fit the resulting sensorgrams to a 1:1 kinetic binding model to determine k_on, k_off, and the equilibrium dissociation constant (K_D).
-
Trustworthiness: The data should fit well to the chosen model (Chi² < 10% of Rmax). The calculated K_D from the kinetic rate constants (k_off/k_on) should agree with the K_D determined from a steady-state affinity fit.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, making it a true in-solution, label-free method.[16][17][18] It is the only technique that can determine all binding parameters (affinity K_D, enthalpy ΔH, entropy ΔS, and stoichiometry n) in a single experiment.[17][19] This thermodynamic signature provides deep insight into the forces driving the interaction.[16][20]
Experimental Protocol: ITC Thermodynamic Profiling
-
Sample Preparation: Dialyze recombinant PDE4B extensively into the ITC buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and compound solutions to minimize heat of dilution artifacts.
-
Experiment Setup:
-
Load the sample cell with PDE4B solution (e.g., 10-20 µM).
-
Load the injection syringe with the this compound solution (e.g., 100-200 µM).
-
Set the cell temperature to 25°C.
-
-
Titration: Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) every 150 seconds, allowing the signal to return to baseline between injections.
-
Data Analysis: Integrate the heat-change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a one-site binding model to determine K_D, ΔH, and stoichiometry (n).
-
Self-Validation: A control titration of the compound into buffer alone should show only small, consistent heats of dilution, which can be subtracted from the primary data. The calculated stoichiometry (n) should be close to 1, indicating a 1:1 binding interaction.
Phase 3: Cellular Validation
Confirming direct binding to a purified protein is a critical milestone, but it doesn't guarantee the compound will work in a cellular environment.[21] The compound must be cell-permeable and engage its target amidst the complexity of the intracellular milieu.[22][23]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells.[24][25] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[26][27]
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// Edges Start -> Heat; Heat -> Lyse; Lyse -> Separate; Separate -> Quantify; Quantify -> Result; } dot Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA for PDE4 Engagement
-
Cell Treatment: Culture a suitable cell line (e.g., U937 monocytes) and treat with this compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Detection: Analyze the amount of soluble PDE4B remaining in the supernatant at each temperature point using Western blotting or a quantitative immunoassay like an ELISA.
-
Data Analysis: Plot the percentage of soluble PDE4B against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[28][29]
cAMP Functional Assay
The final step is to confirm that target engagement translates into the expected functional outcome. Since PDE4 metabolizes cAMP, a potent inhibitor should lead to an increase in intracellular cAMP levels.
Experimental Protocol: Intracellular cAMP Measurement
-
Cell Stimulation: Plate cells (e.g., HEK293 cells overexpressing PDE4B) and pre-incubate with a serial dilution of this compound or controls for 30 minutes.
-
cAMP Induction: Stimulate the cells with an agent that induces cAMP production, such as Forskolin, for 15 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50, the concentration at which the compound produces 50% of its maximal effect.
Data Summary and Comparative Analysis
To make a well-informed decision, all quantitative data should be summarized in a clear, comparative table. This allows for an objective assessment of this compound against a known standard and a hypothetical alternative hit.
| Parameter | Assay | This compound | Alternative Hit (Cmpd-X) | Roflumilast (Control) | Justification |
| IC50 | Biochemical (Lumi) | 150 nM | 50 nM | 10 nM | Confirms in vitro potency. |
| K_D | SPR (Biophysical) | 200 nM | 80 nM | 15 nM | Confirms direct binding affinity. |
| k_off | SPR (Biophysical) | 0.05 s⁻¹ | 0.2 s⁻¹ | 0.005 s⁻¹ | Measures target residence time. |
| ΔT_m | CETSA (Cellular) | + 4.2 °C | No Shift | + 5.5 °C | Confirms intracellular target engagement. |
| EC50 | cAMP (Functional) | 500 nM | > 10 µM | 40 nM | Confirms mechanism of action in cells. |
Interpretation: In this hypothetical scenario, this compound shows consistent data across all assays. Its cellular EC50 is reasonably close to its biochemical IC50, suggesting good cell permeability and on-target activity. In contrast, "Alternative Hit (Cmpd-X)" is more potent biochemically but fails to show any target engagement in cells (no CETSA shift) and has no functional effect. This is a classic red flag for a compound that is likely a biochemical assay artifact or has poor cell permeability, marking it for de-prioritization. This compound, while less potent than the control, represents a well-validated hit worthy of progression to lead optimization.[30]
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Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
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A Researcher's Guide to Synthesizing and Evaluating the Efficacy of Novel 3-Fluoropicolinimidamide Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The picolinamide framework is a well-established pharmacophore found in a variety of bioactive compounds, from fungicides to pharmaceuticals.[1][2] This guide provides a comprehensive framework for the synthesis and systematic evaluation of a novel class of compounds: 3-Fluoropicolinimidamide derivatives. While direct comparative data for this specific class is not yet widely published, this document will leverage established principles of medicinal chemistry and proven experimental protocols for related picolinamide and picolinimidamide analogs to empower researchers in this new domain.
The introduction of a fluorine atom at the 3-position of the pyridine ring and the modification of the amide to an imidamide are strategic choices aimed at potentially enhancing biological activity, metabolic stability, and target engagement. This guide will walk you through the rationale, synthetic strategies, and a robust workflow for efficacy evaluation.
The Scientific Rationale: Why 3-Fluoropicolinimidamides?
The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The high electronegativity and small size of fluorine can lead to altered acidity of neighboring protons, improved metabolic stability by blocking sites of oxidation, and enhanced binding affinity to target proteins through favorable electrostatic interactions.
The picolinimidamide moiety, an isostere of the picolinamide group, offers a different electronic and steric profile. This functional group has been explored for its potential to form unique hydrogen bonding patterns and to exhibit altered basicity compared to the corresponding amide, which can significantly impact target binding and cell permeability. The combination of these two structural modifications in a single scaffold presents an exciting opportunity for the discovery of novel bioactive agents.
Proposed Synthetic Pathway
The synthesis of this compound derivatives can be approached through a multi-step sequence, starting from commercially available 3-fluoropicolinonitrile. The following proposed pathway is based on established synthetic methodologies for related picolinamide and picolinamidine compounds.[3]
Caption: Proposed synthetic route for this compound derivatives.
Experimental Protocol: Synthesis of this compound Derivatives
-
Step 1: Synthesis of the 3-Fluoropicolinimidothioate Intermediate.
-
Dissolve 3-fluoropicolinonitrile in a solution of pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 3-fluoropicolinimidothioate intermediate. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Synthesis of this compound Derivatives.
-
Dissolve the crude 3-fluoropicolinimidothioate intermediate in a suitable solvent such as dichloromethane or acetonitrile.
-
Add the desired primary or secondary amine (R-NH2).
-
To this mixture, add a thiophile, such as mercuric chloride (HgCl2) or a silver(I) salt, to promote the coupling reaction.
-
Stir the reaction at room temperature until completion.
-
Upon completion, filter the reaction mixture to remove the metal sulfide precipitate.
-
The filtrate is then washed, dried, and concentrated. The final this compound derivative can be purified by column chromatography or recrystallization.
-
A Systematic Workflow for Efficacy Evaluation
A structured and logical workflow is essential for the efficient evaluation of novel compounds. The following workflow is designed to progress from broad initial screening to more detailed mechanistic studies.
Caption: Workflow for the efficacy evaluation of this compound derivatives.
In Vitro Efficacy Screening
The initial step is to screen the synthesized derivatives for biological activity against a panel of relevant organisms or cell lines. For example, if evaluating for antifungal properties, a panel of pathogenic fungi would be used.[4][5][6][7][8]
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Grow the fungal strains on a suitable agar medium. Prepare a spore suspension in sterile saline or broth and adjust the concentration spectrophotometrically.
-
Preparation of Compound Plate: Serially dilute the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth. For a more quantitative measure, the absorbance can be read using a plate reader to determine the IC50 (the concentration that inhibits 50% of growth).
Data Presentation: Comparative In Vitro Activity
| Compound ID | R-group | MIC (µg/mL) vs. Fungus A | IC50 (µM) vs. Fungus A | MIC (µg/mL) vs. Fungus B | IC50 (µM) vs. Fungus B |
| 3FP-01 | Methyl | 16 | 8.5 | 32 | 15.2 |
| 3FP-02 | Ethyl | 8 | 4.2 | 16 | 7.8 |
| 3FP-03 | Phenyl | >64 | >50 | >64 | >50 |
| Control | (Standard Fungicide) | 1 | 0.5 | 2 | 1.1 |
In Vivo and Field Efficacy Evaluation
Promising candidates from in vitro screening should be advanced to in vivo or small-scale field studies to assess their efficacy under more realistic conditions. These studies should be designed in accordance with established guidelines, such as those from the World Health Organization (WHO) for insecticides or the Environmental Protection Agency (EPA) for pesticides.[9][10]
Protocol: Insecticidal Efficacy (Topical Application Bioassay)
-
Insect Rearing: Maintain a healthy colony of the target insect species under controlled environmental conditions.
-
Dose Preparation: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., acetone).
-
Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the test population) using probit analysis.[11]
Conclusion
The exploration of this compound derivatives represents a promising avenue for the discovery of new bioactive molecules. By leveraging established synthetic methodologies and a systematic efficacy evaluation workflow, researchers can efficiently navigate the early stages of drug discovery and development. The protocols and frameworks presented in this guide are intended to serve as a robust starting point for your research endeavors in this exciting area of chemical innovation.
References
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Gao, C., et al. (2018). Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]
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Lee, J., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695-700. Available at: [Link]
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Luo, C.-X., & Schnabel, G. (2020). Laboratory Methods for Evaluating Fungicide Resistance In Vitro. Fungicide Resistance in North America, Second Edition. Available at: [Link]
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Gondhalekar, A. D., & Scharf, M. E. (2017). A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars. Journal of Visualized Experiments, (121), 55471. Available at: [Link]
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Babij, N. (2025). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. ACS Fall 2025. American Chemical Society. Available at: [Link]
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Sikorski, D., et al. (2025). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 1), 1-10. Available at: [Link]
- Google Patents. (n.d.). Process for synthesis of picolinamides.
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Al-Ostath, A., et al. (2020). Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. RSC Advances, 10(69), 42357-42371. Available at: [Link]
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Gondhalekar, A. D., & Scharf, M. E. (2016). A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars. Journal of Visualized Experiments, (114), e54341. Available at: [Link]
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Wang, S., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 183-191. Available at: [Link]
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International Journal of Research Studies in Agricultural Sciences. (n.d.). In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings. Available at: [Link]
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Kankam, F., & Adomako, J. (2017). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology, 8(7). Available at: [Link]
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Lee, J., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1835-1846. Available at: [Link]
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Pries, V., et al. (2017). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife, 6, e24848. Available at: [Link]
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Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. Available at: [Link]
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World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. Available at: [Link]
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Masiello, M., et al. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Horticulturae, 9(7), 765. Available at: [Link]
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The Pharma Innovation Journal. (2021). In vitro evaluation of fungicides against the pathogens associated with post-harvest bulb rot of onion. Available at: [Link]
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United States Environmental Protection Agency. (2021). Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Available at: [Link]
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Ghorbani-Choghamarani, A., & Taher-Ghasempour, A. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. New Journal of Chemistry, 45(39), 18274-18282. Available at: [Link]
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Beiranvand, M., et al. (2024). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link]
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Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7566. Available at: [Link]
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A Validated High-Performance Liquid Chromatography Method for the Quantification of 3-Fluoropicolinimidamide: A Comparative Guide
Abstract
This guide details the development and validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 3-Fluoropicolinimidamide. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4] A comparative analysis against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC) is provided to justify the selection of HPLC for this application. This guide serves as a comprehensive resource for researchers, quality control analysts, and drug development professionals requiring a robust analytical method for this compound.
Introduction: The Analytical Challenge
This compound is a heterocyclic aromatic amine derivative with potential applications in pharmaceutical and agrochemical development.[5] Its chemical structure, featuring a fluorinated pyridine ring and an imidamide functional group, necessitates a reliable and validated analytical method for quantification in various matrices. Such a method is critical for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies.
The primary objective of this work was to develop and validate a simple, rapid, and robust RP-HPLC method with UV detection that is fit for purpose. The choice of HPLC is predicated on its wide applicability to polar, non-volatile, and thermally unstable compounds, which is often the case for molecules of this class.[6]
The Proposed Analytical Method: RP-HPLC-UV
Based on the physicochemical properties of this compound (Molecular Formula: C6H6FN3), a reversed-phase HPLC method was developed to achieve optimal separation and quantification.[5] Aromatic amines are well-suited for HPLC analysis, often exhibiting strong UV absorbance, which allows for sensitive detection.[7][8]
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1290 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Isocratic: Acetonitrile: 20mM Potassium Phosphate Buffer (pH 6.8) (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (Diode Array Detector) |
| Run Time | 8 minutes |
Causality of Choices:
-
C18 Column: A C18 stationary phase was selected for its hydrophobic properties, providing good retention for the moderately polar this compound.
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer offers excellent peak shape and resolution. The pH of 6.8 was chosen to ensure the analyte is in a consistent, non-ionized state.
-
UV Detection: The aromatic pyridine ring in the analyte structure provides a strong chromophore, making UV detection at 265 nm a sensitive and straightforward choice.
Method Validation: An ICH-Guided Approach
The developed method was rigorously validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][3][4]
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo solution, and a spiked solution of this compound. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte peak, confirming the method's ability to assess the analyte unequivocally in the presence of other components.
Linearity and Range
Linearity was established by preparing a series of seven solutions of this compound ranging from 1 µg/mL to 100 µg/mL. Each solution was injected in triplicate. The resulting calibration curve of peak area versus concentration showed excellent linearity.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal (close to origin) | Not significantly different from zero |
| Range | 1 µg/mL - 100 µg/mL | - |
Accuracy (Recovery)
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The study was performed in triplicate at each level.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.2% | 0.85% | 98.0% - 102.0% Recovery |
| 100% | 100.5% | 0.62% | % RSD ≤ 2.0% |
| 120% | 99.8% | 0.71% |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 100% test concentration were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.55% | % RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 0.98% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[9][10] This approach provides a statistically sound basis for the sensitivity of the method.[11]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope) [9][12]
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope) [9][12]
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
The LOQ was experimentally verified by analyzing samples at this concentration, which provided acceptable accuracy and precision.[10][13]
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
In all cases, the system suitability parameters remained within the acceptance criteria, and the results were not significantly affected, demonstrating the method's robustness.
Comparative Analysis of Analytical Techniques
While the developed HPLC-UV method is robust and fit-for-purpose, it is essential to understand its position relative to other potential analytical techniques.
| Feature | RP-HPLC-UV (This Method) | GC-MS | SFC-MS |
| Principle | Partitioning based on polarity | Separation based on boiling point and polarity | Separation using a supercritical fluid mobile phase |
| Applicability | Excellent for non-volatile, polar, and thermally labile compounds.[6] | Requires volatile and thermally stable analytes. Derivatization may be needed.[6] | Good for both polar and non-polar compounds, especially chiral separations.[14][15] |
| Sensitivity | Good (ng level) | Very High (pg-fg level with MS) | High (ng-pg level with MS) |
| Speed | Moderate (8 min run time) | Can be faster for volatile compounds | Generally faster than HPLC due to low viscosity of mobile phase.[16] |
| Cost (Instrument) | Moderate | High | High |
| Solvent Usage | Moderate aqueous/organic | Low (gases) | "Greener" - uses CO2, reducing organic solvent use.[17] |
| Justification for Choice | Optimal balance of performance, cost, and applicability for a QC environment. The analyte's properties are ideal for HPLC. | Not ideal due to the probable low volatility and potential thermal instability of the analyte. | An excellent, "greener" alternative but with higher initial instrument cost. Offers orthogonal selectivity.[17] |
Experimental Protocols
Preparation of Standard Solution (50 µg/mL)
-
Accurately weigh 5.0 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water 50:50) and sonicate for 5 minutes to dissolve.
-
Make up to the mark with diluent and mix well.
Validation Workflow Protocol
-
System Suitability: Before each validation run, inject a standard solution five times. The %RSD for peak area and retention time must be ≤ 2.0%.
-
Specificity: Inject blank, placebo, and standard solutions.
-
Linearity: Prepare and inject calibration standards from LOQ to 150% of the working concentration. Plot a calibration curve and determine r².
-
Accuracy: Prepare and analyze spiked placebo samples at 80%, 100%, and 120% of the working concentration in triplicate. Calculate percent recovery.
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample at 100% concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Robustness: Vary a single method parameter (e.g., flow rate) and analyze the standard solution. Evaluate the impact on system suitability and analyte retention time.
Visualizations
Caption: Logical workflow for analytical method validation.
Conclusion
The developed and validated RP-HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust. It meets all the acceptance criteria outlined in the ICH Q2(R1) guidelines. The method is simple and rapid, making it highly suitable for routine quality control analysis and stability studies. While alternative technologies like GC-MS and SFC offer certain advantages, the proposed HPLC method provides the most practical, cost-effective, and reliable solution for the intended purpose.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Revised ICH Guideline Q2(R1)
- Determine limits of detection LOD and limits of quantification LOQ.
- What Are LOD and LOQ in HPLC Methods?. Altabrisa Group
- What do Limit of Detection and Limit of Quantit
- This compound hydrochloride. PubChem
- ICH Q2 Analytical Method Valid
- Quality Guidelines. ICH
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA
- Comparison of sfc, gc and hplc. Slideshare
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentr
- Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method.
- What is meant by the limit of detection and quantific
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Arom
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Should I Use SFC Or HPLC For My Analysis?. Alwsci
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell
- Comparison of Preparative HPLC/MS and Preparative SFC Techniques for the High-Throughput Purification of Compound Libraries.
- Comparison of ultra-high performance supercritical fluid chromatography and ultra-high performance liquid chromatography for the analysis of pharmaceutical compounds.
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Synthesis: A Comparative Study of Fluorinated vs. Chlorinated Nitroaromatics
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to synthetic efficiency and the ultimate success of a research campaign. Halogenated nitroaromatics are a cornerstone of this synthetic arsenal, serving as versatile intermediates for constructing complex molecular architectures.[1] The choice between a fluorinated or a chlorinated nitroaromatic precursor is not arbitrary; it is a critical decision that profoundly impacts reaction pathways, conditions, and outcomes.
This guide provides an in-depth comparative analysis of fluorinated and chlorinated nitroaromatics. We will move beyond simple procedural descriptions to explore the fundamental chemical principles governing their reactivity. By understanding the causality behind their divergent behaviors in key synthetic transformations, you will be empowered to make more informed and strategic decisions in your synthetic designs.
The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant divergence between fluorinated and chlorinated nitroaromatics is observed in Nucleophilic Aromatic Substitution (SNAr) reactions. This is the primary transformation for which these substrates are employed, making a deep understanding of their relative performance essential.[2][3]
The Counterintuitive Reactivity Trend
A foundational principle in organic chemistry is the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds known.[4] Intuitively, one might expect it to be the most difficult to break. However, in the context of SNAr, the opposite is true: fluoro-nitroaromatics are significantly more reactive than their chloro-analogues .[5][6] This phenomenon is a direct consequence of the SNAr reaction mechanism.
The SNAr reaction is a two-step addition-elimination process. The first step, the nucleophilic attack on the carbon bearing the halogen, is typically the rate-determining step.[3] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the single most important factor governing the reaction rate.[3]
Herein lies the explanation for fluorine's superior performance.
-
Stabilization of the Intermediate: Fluorine is the most electronegative element.[7] Its powerful inductive electron-withdrawing effect provides potent stabilization to the negatively charged Meisenheimer complex.[5][6] Chlorine, while also electronegative, provides a lesser degree of this stabilization.
-
Leaving Group Departure: The carbon-halogen bond is broken after the rate-determining step. Therefore, the inherent strength of the C-F bond is less critical to the overall reaction rate than its ability to stabilize the transition state leading to the Meisenheimer complex.[3]
Quantitative Performance Data
Kinetic studies provide clear, quantitative evidence of this reactivity difference. The reaction of 1-halo-2,4-dinitrobenzenes with a nucleophile like piperidine is a classic example that illustrates the profound difference in reaction rates.
| Substrate | Relative Rate Constant (k_rel) | Causality for Reactivity |
| 1-Fluoro -2,4-dinitrobenzene | ~3000 | The high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer intermediate via the inductive effect, lowering the activation energy of the rate-determining step.[5] |
| 1-Chloro -2,4-dinitrobenzene | 1 | Chlorine is less electronegative than fluorine, offering less stabilization to the intermediate, resulting in a higher activation energy and slower reaction rate. |
| Note: Relative rates are approximate and can vary with the nucleophile and solvent. |
This dramatic difference in reaction rates means that for SNAr, fluorinated nitroaromatics often allow for milder reaction conditions, shorter reaction times, and a broader scope of viable nucleophiles.[3]
Performance in Metal-Catalyzed Cross-Coupling Reactions
While fluorinated nitroaromatics are the clear choice for SNAr, the situation is reversed in the context of common palladium- or copper-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthesis for forming C-C bonds.[8][9] The catalytic cycle typically involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond of the electrophile. The reactivity trend for this step is generally I > Br > Cl >> F .[10]
The exceptional strength of the C-F bond makes it highly resistant to oxidative addition by palladium. Consequently, chlorinated nitroaromatics are far superior substrates for Suzuki-Miyaura coupling , while their fluorinated counterparts are often unreactive under standard conditions.
Ullmann Coupling
The classic Ullmann reaction, which uses copper to couple two aryl halides, traditionally requires harsh conditions and electron-deficient substrates.[11][12] While both chloro- and fluoro-nitroaromatics can be used, modern variations often show a reactivity trend similar to other cross-couplings, favoring the cleavage of weaker C-X bonds. Therefore, chlorinated nitroaromatics are generally more reliable and versatile substrates for Ullmann-type reactions.[13]
Experimental Protocols: A Self-Validating Comparison
The following protocols are designed to provide a direct, hands-on comparison of the two substrate classes. The described SNAr reaction serves as a self-validating system, where the predicted superior performance of the fluorinated substrate can be empirically confirmed.
Protocol 1: Comparative SNAr Synthesis of N-(4-nitrophenyl)aniline
This protocol directly compares the reactivity of 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene with aniline.
Causality Behind Experimental Choices:
-
Substrate Choice: 1-Fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene are chosen as they are simple, commercially available substrates differing only by the halogen.
-
Nucleophile: Aniline is a moderately reactive nucleophile, making it suitable for highlighting the reactivity differences.
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It effectively solvates the potassium cation of the base but poorly solvates the aniline anion, leaving it "naked" and highly nucleophilic, thus accelerating the reaction.
-
Base: Potassium carbonate is a mild base used to deprotonate the N-H of the product-amine complex, driving the reaction to completion.
Materials:
-
1-Fluoro-4-nitrobenzene
-
1-Chloro-4-nitrobenzene
-
Aniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flasks, magnetic stirrers, heating mantles, condensers
-
TLC plates, ethyl acetate, hexanes
Procedure (to be run in parallel for each halogenated substrate):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the halo-nitroaromatic (10.0 mmol), aniline (12.0 mmol, 1.2 equiv), and potassium carbonate (15.0 mmol, 1.5 equiv).
-
Add 20 mL of anhydrous DMSO to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (using a 20:80 ethyl acetate/hexanes eluent).
-
Observation & Comparison: The reaction with 1-fluoro-4-nitrobenzene is expected to proceed to completion significantly faster (typically within 1-3 hours) than the reaction with 1-chloro-4-nitrobenzene, which may require prolonged heating or higher temperatures to achieve a comparable conversion.
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the crude product, N-(4-nitrophenyl)aniline.
-
Recrystallize from ethanol to purify. Compare the isolated yields.
Protocol 2: Workflow for Comparative Kinetic Analysis
For a more quantitative comparison, a kinetic study can be performed to determine the reaction rate constants.
Strategic Synthesis: Making the Right Choice
| Scenario | Recommended Substrate | Rationale |
| Goal: Facile substitution with an amine, alcohol, or thiol. | Fluorinated Nitroaromatic | Superior reactivity in SNAr allows for milder conditions, shorter reaction times, and is more forgiving for less reactive nucleophiles.[3][6] |
| Goal: Suzuki-Miyaura C-C bond formation. | Chlorinated Nitroaromatic | The C-Cl bond is readily activated by palladium catalysts for oxidative addition, whereas the C-F bond is generally inert under standard Suzuki conditions. |
| Goal: Ullmann-type coupling. | Chlorinated Nitroaromatic | Generally more reactive and reliable for copper-catalyzed cross-coupling reactions. |
| Constraint: Cost-sensitive, large-scale synthesis. | Chlorinated Nitroaromatic | Chloroaromatics are often less expensive starting materials than their fluorinated analogs. However, the higher reactivity of fluoroaromatics may lead to overall process savings (energy, time), requiring a case-by-case cost analysis. |
| System: Polyhalogenated with F and Cl. | Depends on Position | In SNAr, the halogen that is ortho or para to the nitro group is activated. If both are, the fluorine is preferentially displaced due to its superior ability to stabilize the Meisenheimer complex.[14] |
Conclusion
The choice between fluorinated and chlorinated nitroaromatics is a classic example of how a subtle structural change can lead to a profound difference in chemical reactivity. This divergence is dictated by the underlying reaction mechanisms.
-
Fluorinated nitroaromatics are the substrates of choice for Nucleophilic Aromatic Substitution (SNAr) . Their enhanced reactivity is not due to leaving group ability in the traditional sense, but to the powerful inductive stabilization provided by the highly electronegative fluorine atom to the rate-determining Meisenheimer intermediate.
-
Chlorinated nitroaromatics are generally the superior choice for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Ullmann couplings . In these transformations, the relative weakness of the carbon-chlorine bond compared to the carbon-fluorine bond facilitates the critical oxidative addition step.
By understanding these fundamental principles, the synthetic chemist can move from a trial-and-error approach to one of rational design, selecting the optimal building block to achieve the desired transformation with greater efficiency, predictability, and success.
References
-
[Title] Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions [Source] PubMed [URL] [Link]
-
[Title] Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal [Source] Wiley Online Library [URL] [Link]
-
[Title] Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives [Source] NINGBO INNO PHARMCHEM CO.,LTD. [URL] [Link]
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[Title] Optimizing Organic Synthesis with Specialty Nitroaromatic Intermediates [Source] NINGBO INNO PHARMCHEM CO.,LTD. [URL] [Link]
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[Title] Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds [Source] IOPscience [URL] [Link]
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[Title] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [Source] National Institutes of Health (NIH) [URL] [Link]
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[Title] Nitroaromatic Compounds, from Synthesis to Biodegradation [Source] National Institutes of Health (NIH) [URL] [Link]
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[Title] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [Source] National Institutes of Health (NIH) [URL] [Link]
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[Title] Suzuki Coupling - Organic Chemistry Portal [Source] Organic Chemistry Portal [URL] [Link]
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[Title] Suzuki-Miyaura cross-coupling: Practical Guide [Source] Yoneda Labs [URL] [Link]
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[Title] Ullmann reaction - Wikipedia [Source] Wikipedia [URL] [Link]
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[Title] Ullmann Reaction - Organic Chemistry Portal [Source] Organic Chemistry Portal [URL] [Link]
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[Title] Ullmann Coupling - SynArchive [Source] SynArchive [URL] [Link]
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[Title] The Suzuki–Miyaura Coupling of Nitroarenes [Source] Journal of the American Chemical Society [URL] [Link]
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[Title] Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [Source] ResearchGate [URL] [Link]
-
[Title] How do fluoro chemicals differ from other halogenated compounds? [Source] Solvay [URL] [Link]
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[Title] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design [Source] ResearchGate [URL] [Link]
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A Researcher's Guide to Bridging Computational Predictions with Experimental Reality: The Case of 3-Fluoropicolinimidamide
Byline: Your Name/Department, Senior Application Scientist
Introduction: From Digital Hypothesis to Tangible Activity
In the landscape of modern drug discovery, the journey of a novel small molecule from concept to clinic is both arduous and resource-intensive. Compounds like 3-Fluoropicolinimidamide, a synthetic molecule with potential therapeutic applications, represent the starting point of this journey.[1] Before committing to costly and time-consuming laboratory synthesis and testing, researchers increasingly turn to computational, or in silico, methods to predict a compound's biological activity. These predictive studies, however, are but the first step. Their true value is only realized when their hypotheses are rigorously tested and validated through in vitro experimentation.
This guide provides a comprehensive comparison of in silico and in vitro approaches for characterizing the activity of a novel compound, using the hypothetical investigation of this compound as an enzyme inhibitor. We will explore the causality behind the experimental choices at each stage, from initial computational docking to the determination of inhibitory constants in the lab. Our focus will be on establishing a self-validating system where computational insights guide efficient and targeted laboratory work, and experimental results, in turn, refine our computational models.
Part 1: The In Silico Approach - Predicting Interaction and Affinity
The foundational principle of in silico screening is to model the interaction between a ligand (the small molecule, in this case, this compound) and a biological target (typically a protein or enzyme) at an atomic level.[2] This allows for the prediction of binding modes and the estimation of binding affinity, providing a strong rationale for pursuing a particular compound-target pair.[3] For our case study, let's hypothesize that this compound has been identified through a virtual screening campaign as a potential inhibitor of Nicotinamidase (PncA), an enzyme crucial for the NAD+ biosynthesis salvage pathway in pathogenic bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[4] The absence of this enzyme in humans makes it an attractive therapeutic target.[4]
Molecular Docking: A Computational Microscope
Molecular docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][5] The process involves two key steps: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function.[2]
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of S. aureus PncA.
Methodology:
-
Preparation of the Receptor:
-
The three-dimensional crystal structure of S. aureus PncA is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure using molecular modeling software such as AutoDockTools.[6] The prepared protein is saved in the PDBQT file format.
-
-
Preparation of the Ligand:
-
The 3D structure of this compound is generated and its geometry is optimized using a computational chemistry software package.
-
The optimized ligand structure is saved in a PDBQT file format, with rotatable bonds defined.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the PncA enzyme. The dimensions of the grid box are set to be large enough to encompass the entire active site, allowing the ligand to move and rotate freely.
-
-
Docking Simulation:
-
The docking simulation is performed using a program like AutoDock Vina.[7][8] A Lamarckian genetic algorithm is commonly employed to explore a wide range of possible binding poses.[6][9]
-
The simulation generates multiple binding poses, each with a corresponding binding energy score (in kcal/mol). The more negative the score, the higher the predicted binding affinity.
-
Data Presentation: Predicted Binding Affinity
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Interacting Residues |
| This compound | -7.5 | ASP8, LYS96, GLY134 |
| Nicotinamide (Natural Substrate) | -5.2 | ASP8, LYS96, GLY134 |
This is hypothetical data for illustrative purposes.
Visualization of the In Silico Workflow
Caption: Workflow for in silico molecular docking analysis.
Part 2: The In Vitro Approach - Measuring Biological Activity
While in silico studies provide a compelling hypothesis, they are predictions. In vitro assays are essential to empirically measure the biological activity of a compound in a controlled laboratory setting.[10] For our case study, an enzyme inhibition assay will be used to determine if and how effectively this compound inhibits the activity of the PncA enzyme.[11][12]
Enzyme Inhibition Assays: Quantifying the Effect
Enzyme inhibition assays are designed to measure the reduction in the rate of an enzymatic reaction in the presence of a potential inhibitor.[11] A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13][14]
Objective: To determine the IC50 value of this compound against S. aureus PncA.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant S. aureus PncA enzyme in an appropriate assay buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the substrate, nicotinamide, in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add the this compound dilutions to the test wells. Add buffer only to the control wells (representing 100% enzyme activity).
-
Add the PncA enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the nicotinamide substrate to all wells.
-
The reaction progress is monitored by measuring the rate of ammonia production, a product of the nicotinamidase reaction. This can be done using a colorimetric assay, such as the Berthelot reaction, which produces a colored product that can be measured spectrophotometrically (e.g., at 630 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[13][15]
-
Data Presentation: In Vitro Inhibition Data
| Compound | IC50 (µM) |
| This compound | 2.5 |
| Positive Control (Known PncA inhibitor) | 0.8 |
This is hypothetical data for illustrative purposes.
Visualization of the In Vitro Workflow
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Part 3: Synthesizing the Data - A Comparative Analysis
The true scientific insight emerges when we compare the findings from both methodologies. The in silico prediction of a strong binding affinity (-7.5 kcal/mol) for this compound is qualitatively supported by the in vitro discovery of a low micromolar IC50 value (2.5 µM). This concordance provides strong evidence that this compound is a genuine inhibitor of PncA.
| Parameter | In Silico (Molecular Docking) | In Vitro (Enzyme Assay) |
| Nature of Output | Prediction of binding mode and affinity (Binding Energy) | Measurement of functional effect (IC50) |
| Key Metric | Binding Energy (kcal/mol) | IC50 (µM) |
| Hypothetical Result | -7.5 kcal/mol | 2.5 µM |
| Interpretation | Strong predicted binding to the active site | Potent inhibition of enzyme activity |
| Strengths | Fast, low-cost, provides structural insights | Provides quantitative functional data, "gold standard" for activity |
| Limitations | A theoretical model, scoring functions are imperfect | Requires purified protein, does not show binding location directly |
The in silico model can now be used to explain the in vitro results. The predicted hydrogen bonds with key active site residues like ASP8 and LYS96 likely anchor the inhibitor, preventing the natural substrate from binding and thus explaining the observed inhibition. Conversely, the experimental validation of inhibitory activity confirms that the computational model is likely capturing a biologically relevant interaction.
Conclusion: An Integrated and Iterative Approach
The investigation of this compound's activity against PncA demonstrates the synergistic relationship between in silico and in vitro studies. The computational approach provides a rapid, cost-effective method to generate a testable hypothesis and rationalize molecular interactions. The in vitro assay then provides the empirical evidence required to validate this hypothesis and quantify the compound's biological effect.
For researchers and drug development professionals, adopting this integrated workflow is paramount. It allows for the efficient allocation of resources, focusing laboratory efforts on compounds with the highest probability of success. This iterative cycle of prediction, testing, and refinement is the cornerstone of modern, structure-based drug design, accelerating the discovery of novel therapeutics.
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Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]
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ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]
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Gao, H., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 148-157. Retrieved from [Link]
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
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Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]
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Salma, A. (2018). Molecular Docking - An easy protocol. Protocols.io. Retrieved from [Link]
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Wikipedia. (2023). Protein–ligand docking. Retrieved from [Link]
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Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]
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Bibi, F., et al. (2024). In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus. Journal of Biomolecular Structure & Dynamics, 1-13. Retrieved from [Link]
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Pop, R., et al. (2022). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 27(21), 7247. Retrieved from [Link]
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Thangapragasam, M., et al. (2022). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. Molecules, 27(19), 6599. Retrieved from [Link]
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Islam, M. R., et al. (2023). In Silico Analysis of Bioactive Phytocompounds as Inhibitors of Penicillin-Binding Protein 2a (PBP2a) and Class A Beta- Lactamase of Target Microorganisms. Advances in Bioresearch, 14(4). Retrieved from [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Advantage: A Comparative Review of Fluorinated Versus Non-Fluorinated Picolinimidamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for optimizing the pharmacological properties of lead compounds. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated picolinimidamides, a scaffold of growing interest in agrochemical and pharmaceutical research. By examining their synthesis, physicochemical properties, biological activity, and metabolic stability, we aim to provide a comprehensive resource for researchers seeking to leverage the "fluorine advantage" in their drug discovery programs.
The Picolinimidamide Scaffold and the Rationale for Fluorination
Picolinimidamides, characterized by a pyridine ring linked to an imidamide functional group, represent a versatile class of compounds. Their derivatives have shown promise as insecticides, fungicides, and potential therapeutic agents. The nitrogen atoms in the pyridine ring and the imidamide moiety can engage in crucial hydrogen bonding interactions with biological targets, while the overall structure can be readily modified to fine-tune activity and properties.
Fluorination, the introduction of one or more fluorine atoms into a molecule, can profoundly alter its characteristics in several ways beneficial for drug development:
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact the acidity (pKa) and lipophilicity (LogP) of a molecule, influencing its solubility, permeability, and target engagement.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) superfamily. This can lead to an increased in vivo half-life and improved bioavailability.[1]
-
Improved Biological Potency: The introduction of fluorine can alter the conformation of a molecule, leading to a more favorable interaction with its biological target. It can also block sites of undesirable metabolism, redirecting the metabolic pathway towards the desired pharmacological activity.
This guide will explore these effects within the context of the picolinimidamide scaffold, providing both theoretical understanding and practical experimental insights.
Synthesis of Picolinimidamides: A General Approach
A common and effective method for the synthesis of both fluorinated and non-fluorinated picolinimidamides is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which is then reacted with an amine to yield the desired picolinimidamide.
General Synthetic Scheme:
Caption: General synthesis of picolinimidamides via the Pinner reaction.
Comparative Physicochemical Properties
The introduction of fluorine onto the pyridine ring of a picolinimidamide has predictable and significant effects on its key physicochemical parameters.
| Property | Non-Fluorinated Picolinimidamide (Predicted) | Fluorinated Picolinimidamide (Predicted) | Significance in Drug Discovery |
| pKa | Higher (more basic) | Lower (less basic) | Affects the ionization state at physiological pH, influencing solubility, cell membrane permeability, and interactions with the biological target. A lower pKa can reduce off-target interactions with acidic cellular compartments.[1] |
| LogP | Lower | Higher | Generally, fluorination increases lipophilicity, which can enhance membrane permeability and target engagement. However, the position and number of fluorine atoms can have nuanced effects.[2] |
| Polar Surface Area (PSA) | Lower | Higher | Increased polarity due to the electronegative fluorine can influence solubility and interactions with polar environments. |
Causality Behind the Changes:
-
pKa: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the pyridine nitrogen, making it less likely to accept a proton and thus lowering its basicity (pKa).
-
LogP: The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond. Replacing hydrogen with fluorine generally increases the overall lipophilicity of the molecule, as reflected in a higher LogP value.
Comparative Biological Activity: The Insecticidal Context
Picolinamide and related scaffolds have been extensively explored for their insecticidal properties. While direct comparative data for picolinimidamides is limited, we can draw valuable insights from closely related picolinamide insecticides. The data below illustrates the impact of fluorination on the insecticidal potency against a common agricultural pest, the diamondback moth (Plutella xylostella).
| Compound | Structure | Target Pest | LC50 (mg/L) | Reference |
| Non-Fluorinated Analog (Hypothetical) | Picolinamide core with non-fluorinated substituents | Plutella xylostella | Higher (Less Potent) | N/A |
| Fluorinated Picolinamide Analog | Contains a difluoromethoxy group and a perfluoropropan-2-yl group | Plutella xylostella | Significantly Lower (More Potent) | [1][3][4] |
Expert Insights:
The enhanced insecticidal activity of the fluorinated analog can be attributed to several factors. The increased lipophilicity likely improves the penetration of the insect's cuticle. Furthermore, the fluorinated groups may promote a more favorable binding conformation within the target protein, such as the glutamate-gated chloride channel, a known target for some insecticides.[1][3][4] The metabolic stability conferred by the C-F bonds also ensures that a higher concentration of the active compound reaches the target site over a longer period.
Comparative Metabolic Stability
A critical advantage of fluorination is the enhancement of metabolic stability. The strong C-F bond is significantly more resistant to enzymatic cleavage by cytochrome P450 enzymes compared to a C-H bond. This translates to a longer half-life in biological systems.
Workflow for Comparative Metabolic Stability Assessment:
Caption: Experimental workflow for comparing metabolic stability.
Expected Outcomes:
In a head-to-head comparison, the fluorinated picolinimidamide is expected to exhibit:
-
Longer Half-Life (t½): The fluorinated compound will be degraded more slowly in liver microsome and plasma stability assays.
-
Lower Intrinsic Clearance (Clint): This indicates a slower rate of metabolism by the liver.
-
Potentially Altered CYP450 Inhibition Profile: Fluorination can influence how the molecule interacts with different CYP isoforms.
These favorable pharmacokinetic properties often translate to improved efficacy and a more convenient dosing regimen in a therapeutic context.
Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: General Procedure for Pinner Reaction
-
Pinner Salt Formation:
-
Dissolve the starting picolinonitrile (fluorinated or non-fluorinated) in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
The Pinner salt (imidate hydrochloride) will typically precipitate and can be collected by filtration and washed with anhydrous diethyl ether.
-
-
Amidine Formation:
-
Suspend the Pinner salt in a suitable solvent (e.g., ethanol).
-
Add a solution of the desired primary amine (1.1 equivalents) in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the picolinimidamide.
-
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation:
-
Prepare a stock solution of the test compound (fluorinated or non-fluorinated picolinimidamide) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM, and the test compound at the desired final concentration.
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining parent compound against time.
-
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
-
Preparation:
-
Use a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Prepare a series of dilutions of the test compound.
-
Prepare a reaction mixture containing phosphate buffer, the specific CYP isoform, and a probe substrate for that isoform.
-
-
Incubation:
-
Add the test compound or vehicle control to the reaction mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction with a suitable quenching solution.
-
-
Analysis:
-
Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Conclusion
The strategic incorporation of fluorine into the picolinimidamide scaffold offers a compelling avenue for the development of novel compounds with enhanced pharmacological profiles. As demonstrated, fluorination can lead to significant improvements in biological potency and metabolic stability, key attributes for successful drug and agrochemical candidates. The experimental protocols provided herein offer a robust framework for the comparative evaluation of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in their discovery and development programs. By understanding and applying the principles of fluorine chemistry, scientists can unlock the full potential of the picolinimidamide scaffold and contribute to the advancement of new and effective chemical entities.
References
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Yao, Y., et al. (2024). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. Chemistry & Biodiversity, 21(7), e202400816. [Link]
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Yao, Y., et al. (2024). Design, Synthesis and Insecticidal Activity of Novel meta‐Diamide Compounds Containing Pyridine Rings. ResearchGate. [Link]
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Grygorenko, O., et al. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. [Link]
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Smyrnov, O., et al. (2023). Key compounds of this work shown in the LogP–pKa(H) plot along with other fluorinated saturated heterocyclic amines described previously. ResearchGate. [Link]
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Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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O'Hagan, D. (2018). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 3(11), 15917-15925. [Link]
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Wang, Y., et al. (2021). Synthesis and insecticidal activity of the fluorinated galegine analogues. Natural Product Research, 35(24), 5773-5777. [Link]
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Jeschke, P. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science. [Link]
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MDPI. (2021). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. [Link]
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Altman, R., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Ismail, F. M. (2015). Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 739-752. [Link]
-
Washington, J. W., & Jenkins, T. M. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20086-20096. [Link]
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Washington, J. W., & Jenkins, T. M. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]
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Ortiz, C., et al. (2022). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 27(19), 6549. [Link]
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Introduction: Establishing an Analytical Framework for Novel Compounds
An In-Depth Guide to the Statistical Analysis of 3-Fluoropicolinimidamide Experimental Data: A Comparative Efficacy Framework
Part 1: Experimental Design: The Bedrock of Statistical Integrity
Before any statistical test can be run, the data must be generated from a well-designed experiment. The design of the experiment is the single most important factor in ensuring the validity of the results, as no amount of statistical manipulation can rescue a poorly planned study. The primary goal is to minimize bias and reduce the impact of random error.
Core Principles of Experimental Design
-
Replication : Each treatment must be applied to multiple independent experimental units.[1] A common error is pseudo-replication, where multiple samples are taken from a single treated unit; this measures variability within that unit, not the variability of the treatment effect.[1] True replication is essential for estimating experimental error and increasing the confidence in your results.
-
Randomization : Treatments should be assigned to experimental units randomly. This ensures that uncontrolled variables (e.g., slight variations in temperature across an incubator, minor differences in plasticware) are randomly distributed among the treatment groups, preventing systematic bias.[2]
-
Blocking : If there is a known source of variability, it can be accounted for by blocking.[2] For instance, if an experiment is run across multiple 96-well plates, each plate can be treated as a "block." This allows the statistical analysis to separate the variability between plates from the variability between treatments, leading to a more powerful analysis.
Experimental Protocol: Antifungal Susceptibility via Broth Microdilution
To compare this compound, we will use a modified version of the broth microdilution method standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[3][4] This method determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that completely inhibits the visible growth of a microorganism.[5]
Objective: To determine and compare the IC50 (half-maximal inhibitory concentration) and MIC of this compound against a known antifungal agent.
Materials:
-
This compound (Test Compound)
-
Voriconazole (Positive Control, a known azole antifungal)
-
DMSO (Vehicle/Negative Control)
-
Fungal Strain (e.g., Candida albicans)
-
RPMI-1640 Medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the fungal strain as described in CLSI or EUCAST protocols to achieve a standardized cell suspension (e.g., 0.5–2.5 x 10³ cells/mL).[3][6]
-
Compound Serial Dilution:
-
Prepare a high-concentration stock of this compound and Voriconazole in DMSO.
-
Perform a 2-fold serial dilution in a 96-well plate to create a range of concentrations (e.g., from 256 µg/mL down to 0.125 µg/mL). Ensure the final DMSO concentration in all wells is constant and non-inhibitory (e.g., ≤1%).
-
-
Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. This brings the final volume to 200 µL.
-
Controls:
-
Positive Control: Voriconazole at various concentrations.
-
Negative Control (Vehicle): Wells containing only the fungal inoculum and DMSO (at the same concentration as treated wells). This represents 100% growth.
-
Sterility Control: Wells containing only sterile medium. This represents 0% growth.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism's growth rate.[5]
-
Data Collection: After incubation, measure the optical density (OD) at 600 nm using a plate reader. The OD is proportional to fungal growth. The MIC is determined as the lowest concentration with no visible growth (or a significant reduction in OD compared to the negative control).[5][7]
Part 2: Data Structuring for Analysis
The raw output from the plate reader must be processed and structured logically. The goal is to calculate the percent inhibition for each concentration relative to the controls.
Percent Inhibition Calculation:
% Inhibition = 100 * (1 - (OD_sample - OD_sterility) / (OD_vehicle - OD_sterility))
The data should then be organized into a table suitable for statistical software.
Table 1: Hypothetical Structured Data for Dose-Response Analysis
| Compound | Replicate | Concentration (log µg/mL) | Percent Inhibition |
| This compound | 1 | -0.903 | 5.2 |
| This compound | 1 | -0.602 | 8.1 |
| This compound | 1 | -0.301 | 15.6 |
| This compound | 1 | 0.000 | 48.9 |
| This compound | 1 | 0.301 | 85.3 |
| This compound | 1 | 0.602 | 98.2 |
| This compound | 2 | -0.903 | 6.1 |
| ... | ... | ... | ... |
| Voriconazole | 1 | -1.505 | 4.8 |
| Voriconazole | 1 | -1.204 | 12.5 |
| Voriconazole | 1 | -0.903 | 51.2 |
| Voriconazole | 1 | -0.602 | 89.1 |
| Voriconazole | 1 | -0.301 | 99.1 |
| Voriconazole | 1 | 0.000 | 99.5 |
| Voriconazole | 2 | -1.505 | 5.5 |
| ... | ... | ... | ... |
Note: Using the logarithm of the concentration is standard practice for plotting and analyzing dose-response data, as it often linearizes the sigmoidal relationship in the active range.[8]
Part 3: Core Statistical Analysis: From Data to Decision
The primary analysis involves fitting a dose-response curve to the data for each compound to determine its potency (IC50) and efficacy.
Dose-Response Modeling
The relationship between the concentration of a compound and its biological effect is typically sigmoidal and is best described by a nonlinear model.[8] The most common is the four-parameter log-logistic model, often referred to as the Hill equation.[8][9]
This model estimates key parameters:
-
Top: The maximum response (efficacy).
-
Bottom: The minimum response.
-
HillSlope: The steepness of the curve.
-
IC50/EC50: The concentration that produces a 50% response, a key measure of the compound's potency.[9]
Statistical software (e.g., GraphPad Prism, R, Python libraries) is used to fit this model to the data for this compound and Voriconazole separately. The software provides the best-fit values for these parameters along with their standard errors and 95% confidence intervals.
Hypothesis Testing: Is the Difference Real?
Once you have the IC50 value for each compound from multiple independent experiments (replicates), you can statistically compare them.
-
Null Hypothesis (H₀): There is no significant difference between the mean IC50 of this compound and the mean IC50 of Voriconazole.
-
Alternative Hypothesis (H₁): There is a significant difference.
The choice of statistical test depends on the experimental design.
-
Comparing Two Groups (e.g., this compound vs. Voriconazole): An independent samples t-test is appropriate to compare the mean IC50 values.[10]
-
Comparing Three or More Groups (e.g., this compound vs. Alternative A vs. Alternative B): An Analysis of Variance (ANOVA) is the correct method.[10] ANOVA tells you if there is a significant difference somewhere among the groups. If the ANOVA result is significant (e.g., p < 0.05), you must perform post-hoc tests (like Tukey's Honestly Significant Difference test) to determine which specific pairs of groups are different from each other. Using multiple t-tests instead of ANOVA inflates the probability of a Type I error (a false positive).[11]
Interpreting the Output
The analysis will yield a p-value . A p-value below a predetermined threshold (typically 0.05) indicates that the observed difference is statistically significant, and you can reject the null hypothesis.[9] The output will also provide confidence intervals for the difference between means, which gives a range of plausible values for the true difference in potency.
Table 2: Example Statistical Output for IC50 Comparison
| Comparison | Mean Difference (log IC50) | 95% Confidence Interval | p-value | Conclusion |
| This compound vs. Voriconazole | 1.2 | [0.95, 1.45] | <0.001 | Highly Significant |
This hypothetical result would suggest that this compound is significantly less potent than Voriconazole, as its IC50 is substantially higher.
Conclusion: Synthesizing Data into Scientific Insight
References
- Dose–response relationship. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Ghannoum, M., & Perfect, J. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- O'Keeffe, A. G., et al. (2025). Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives. PubMed Central.
- Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component?
- Thompson, G. R., & Wiederhold, N. P. (2022). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.
- JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube.
- Korkuc, P., & Ostermann, C. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science.
- Saleh, Z., & Al-Obaidi, M. (2023). A Practical Guide to Antifungal Susceptibility Testing.
- Chow, S. C., & Liu, J. P. (2014). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. PubMed Central.
- Smith, D. W. (2020). Statistical Modeling and Analysis of Similar Compound Interaction in Scientific Research. MDPI.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. APVMA.
- Cameron, C. G., & D'Agostino, R. B. (2013).
- Asad, S., & Kumar, A. (2025). Experimental design in pesticide extraction methods: A review.
- Davis, R. F., et al. (n.d.). Designing Research and Demonstration Tests for Farmers' Fields.
- Claus Henn, B., et al. (2025). Statistical Methods for Chemical Mixtures: A Roadmap for Practitioners Using Simulation Studies and a Sample Data Analysis in the PROTECT Cohort. PubMed Central.
- ExtractAlpha. (2024).
- Central Insecticides Board & Registration Committee. (n.d.). Test Protocol for Efficacy Evaluation of Fungicides Against Diseases in Rice. CIBRC.
- Garcerá, C., et al. (2025). A different look at experiments on pesticide distribution.
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A Senior Application Scientist's Comparative Guide to Research Involving 3-Fluoropicolinimidamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for modulating physicochemical properties and enhancing biological activity.[1][2] This guide offers a peer-review-level comparative analysis of 3-Fluoropicolinimidamide, a fluorinated pyridine derivative, and its structural and functional analogs. While specific public-domain experimental data on this compound is nascent, this document provides a robust predictive framework based on established structure-activity relationships (SAR) within the broader class of picolinamides and related fluorinated heterocycles.[3][4][5]
The "Fluorine Effect" on the Picolinimidamide Scaffold: A Predictive Overview
The introduction of a fluorine atom at the 3-position of the picolinimidamide core is anticipated to profoundly influence its electronic and steric properties, thereby impacting its potential as a therapeutic agent.[6][7][8] The high electronegativity of fluorine is expected to lower the basicity (pKa) of the pyridine nitrogen, a critical factor in drug-receptor interactions and pharmacokinetic profiles.[9] Furthermore, the carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to an improved drug half-life.[1]
Here, we present a comparative table predicting the physicochemical properties of this compound against its non-fluorinated parent compound, Picolinimidamide, and a positional isomer, 5-Fluoropicolinimidamide.
| Property | Picolinimidamide | This compound (Predicted) | 5-Fluoropicolinimidamide (Analog) | Rationale for Prediction |
| Molecular Weight | 121.14 g/mol | 139.13 g/mol | 139.13 g/mol | Addition of a fluorine atom. |
| pKa (Pyridine Nitrogen) | Higher (More Basic) | Lower (Less Basic) | Lower (Less Basic) | The strong electron-withdrawing effect of fluorine reduces electron density on the nitrogen atom.[9] |
| Lipophilicity (LogP) | Generally Lower | Generally Higher | Generally Higher | Fluorine substitution typically increases lipophilicity, influencing membrane permeability and absorption.[1] |
| Metabolic Stability | More Susceptible | More Resistant | More Resistant | The C-F bond is resistant to metabolic cleavage, potentially prolonging the compound's half-life.[1][10] |
Comparative Biological Activity: Insights from Picolinamide and Fluorinated Pyridine Analogs
While direct biological data for this compound is limited, the broader family of picolinamides and fluorinated pyridines has demonstrated a wide range of therapeutic potential, including anticancer, antibacterial, and enzyme inhibitory activities.[3][11][12]
Anticancer Potential
Numerous picolinamide derivatives have been investigated as potent anticancer agents, often targeting key signaling pathways involved in tumor progression. For instance, certain picolinamide-based compounds have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of angiogenesis.[11][13] The introduction of a fluorine atom can enhance the binding affinity of these compounds to their target enzymes.
Comparative Anticancer Activity of Related Compounds:
| Compound Class | Target | Observed Activity | Reference |
| Picolinamide derivatives | VEGFR-2 Kinase | Potent inhibition with IC50 values in the nanomolar range. | [11] |
| Pyridine-Ureas | VEGFR-2 | Micromolar IC50 values against VEGFR-2 and broad-spectrum antiproliferative activity against various cancer cell lines. | [14] |
| Fluorinated Pyridines | Various Cancer Cell Lines | Antiproliferative activity often correlates with the nature and position of the halogen substituent, with fluorine frequently conferring higher potency. | [10] |
Antibacterial Activity
The picolinamide scaffold has also been explored for its antibacterial properties. Notably, a class of picolinamide antibacterials has demonstrated potent and selective activity against Clostridioides difficile, a significant healthcare-associated pathogen.[3] The structure-activity relationship studies within this class highlight the critical role of the picolinamide core in achieving this selectivity.
Experimental Protocols for Evaluation
To facilitate the investigation of this compound and its analogs, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Assay: VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a test compound against VEGFR-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assay: Xenograft Mouse Model for Anticancer Efficacy
This protocol describes a standard xenograft model to evaluate the in vivo antitumor activity of a test compound.[15]
Objective: To assess the ability of the test compound to inhibit tumor growth in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Matrigel
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume using calipers and the body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a predetermined period (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treatment group to the control group to determine the efficacy of the compound.
Visualizing the Research Workflow and Rationale
To provide a clear understanding of the experimental logic, the following diagrams, generated using Graphviz, illustrate the workflow for evaluating a novel fluorinated picolinimidamide derivative.
Caption: A streamlined workflow for the preclinical evaluation of novel compounds.
Caption: The logical relationship of fluorine substitution on the picolinimidamide core.
Conclusion and Future Directions
While this compound remains a relatively unexplored entity in the public domain, a comparative analysis based on its structural congeners provides a strong rationale for its investigation as a potential therapeutic agent. The predicted enhancements in metabolic stability and modulated basicity, coupled with the known biological activities of the picolinamide scaffold, position this compound as a promising candidate for further research, particularly in the areas of oncology and infectious diseases. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of this and other novel fluorinated heterocyclic compounds. Future research should focus on the synthesis and direct biological testing of this compound to validate these predictions and fully elucidate its therapeutic potential.
References
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Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]
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Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry. [Link]
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Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. [Link]
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Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Institutes of Health. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoropicolinimidamide
This document provides a detailed protocol for the safe handling and disposal of 3-Fluoropicolinimidamide. As a fluorinated organic compound, it necessitates rigorous adherence to hazardous waste disposal procedures to ensure the safety of laboratory personnel and environmental protection. The following guidelines are synthesized from established chemical safety principles and best practices in hazardous waste management.
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling potentially hazardous fluorinated organic compounds. It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific regulations and guidance before handling or disposing of this compound.
Hazard Assessment and Risk Mitigation
Given its chemical structure as a fluorinated picolinimidamide, it is prudent to assume this compound may exhibit toxicological properties, including potential oral toxicity, skin and eye irritation, and respiratory tract irritation if inhaled.[1] The carbon-fluorine bond is exceptionally strong, which can contribute to the persistence of such compounds in the environment.[2][3] Therefore, all handling and disposal must be conducted with the assumption that the material is hazardous.
Core Principles for Safe Handling:
-
Minimize Exposure: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact.[5]
-
Segregation: Keep this compound and its waste segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]
Summary of Safety and Disposal Parameters
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, face shield, lab coat.[5] | To prevent dermal, ocular, and mucosal exposure to the chemical. |
| Handling Location | Certified chemical fume hood. | To minimize inhalation of dust or vapors and contain potential spills.[4] |
| Waste Classification | Hazardous Chemical Waste. | Assumed due to the fluorinated organic structure and potential toxicity. |
| Primary Waste Container | Clearly labeled, compatible container (e.g., HDPE or glass) with a secure screw-top cap.[6][7] | To prevent leaks, reactions, and environmental contamination. Parafilm and stoppers are not acceptable closures.[7] |
| Secondary Containment | Chemically resistant tray or bin.[7] | To contain spills or leaks from the primary container. Must hold 110% of the primary container's volume.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical. Never dispose of this chemical down the drain or in the regular trash.[8] All waste must be managed through your institution's hazardous waste program.[9][10]
Protocol 1: Preparation of this compound Waste for Disposal
-
Container Selection:
-
For solid waste (e.g., pure compound, contaminated weigh paper, gloves), use a designated, sturdy container with a clear plastic liner, such as a five-gallon pail.[10] Alternatively, the original manufacturer's container can be used.[7][10]
-
For liquid waste (e.g., solutions containing the compound), use a chemically compatible, leak-proof container with a screw-on cap.[7] Ensure the container material does not react with the solvent or the compound.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound." Avoid abbreviations.
-
List all components of the waste stream, including solvents and their approximate percentages.
-
Indicate the accumulation start date.[10]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[6][9]
-
Ensure the SAA is away from sinks and floor drains.[10]
-
Segregate the this compound waste from incompatible materials.[6][8] Use secondary containment for all liquid waste.[7]
-
Keep the waste container securely capped at all times, except when adding waste.[7][11]
-
-
Requesting Pickup:
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
Protocol 2: Handling a Spill of this compound
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS emergency line.
-
-
Containment and Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE, including double-gloving with nitrile gloves, splash goggles, a face shield, and a lab coat.
-
If the spilled material is a solid, gently cover it with an absorbent material to prevent it from becoming airborne.
-
If it is a liquid, cover it with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.[4][12]
-
-
Final Decontamination:
Protocol 3: Decontamination of Glassware and Equipment
-
Initial Rinse:
-
Subsequent Cleaning:
-
After the initial hazardous rinse, the glassware can be washed with soap and water.
-
For empty containers of the pure compound, they must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[11] After this procedure, deface the label and dispose of the container according to institutional guidelines, which may allow for disposal in regular trash or glass recycling.[8][9][11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
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Standard Operating Procedure: Equipment Decontamination. (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]
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Safety Data Sheet: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). (2023, May 16). National Institute of Standards and Technology. Retrieved from [Link]
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Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022, May 6). MDPI. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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PFAS Destruction Method Recovers Valuable Fluorine. (2025, July 15). Lab Manager Magazine. Retrieved from [Link]
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Safety Data Sheet. (2020, August 21). 3M. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
